molecular formula C28H29NO3 B601931 Darifenacin Impurity A CAS No. 1048979-16-3

Darifenacin Impurity A

货号: B601931
CAS 编号: 1048979-16-3
分子量: 427.53
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid is an impurity of Darifenacin, a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.

属性

CAS 编号

1048979-16-3

分子式

C28H29NO3

分子量

427.53

纯度

> 95%

数量

Milligrams-Grams

同义词

1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid

产品来源

United States
Foundational & Exploratory

Comprehensive Technical Guide on Darifenacin Carboxylic Acid Impurity: Structural Characterization, Degradation Kinetics, and Analytical Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Darifenacin hydrobromide is a highly selective muscarinic M3 receptor antagonist widely prescribed for the management of overactive bladder syndrome[1]. The therapeutic efficacy of darifenacin hinges on its precise molecular architecture, specifically the primary diphenylacetamide group, which mediates critical hydrogen-bonding interactions within the M3 receptor pocket.

During the synthesis, formulation, and shelf-life storage of darifenacin, the molecule is susceptible to hydrolytic degradation, leading to the formation of the Darifenacin Carboxylic Acid Impurity (CAS: 1048979-16-3)[2]. This transformation—from a neutral primary amide to an ionizable carboxylic acid—drastically alters the physicochemical profile of the molecule, abrogating its target binding affinity and potentially compromising the safety and efficacy of the final drug product. This whitepaper provides an in-depth mechanistic analysis of this critical impurity, detailing its structural causality, degradation pathways, and the authoritative analytical protocols required for its quantification in compliance with International Council for Harmonisation (ICH) guidelines[3].

Structural and Physicochemical Characterization

The structural divergence between the active pharmaceutical ingredient (API) and its carboxylic acid impurity is localized entirely at the terminal functional group. Darifenacin features a primary amide, whereas the impurity features a carboxylic acid resulting from the nucleophilic acyl substitution (hydrolysis) of that amide[4].

Causality of Physicochemical Shifts

The conversion of the amide to a carboxylic acid introduces a highly polar, ionizable moiety (pKa ~ 3.5 - 4.5). At physiological pH (7.4), the carboxylic acid impurity exists predominantly in its deprotonated, anionic state. This negative charge prevents the molecule from effectively crossing lipophilic biological membranes and disrupts the neutral hydrogen-bond donor/acceptor balance required for M3 receptor engagement, rendering the impurity pharmacologically inert but toxicologically relevant.

Table 1: Comparative Physicochemical Properties
PropertyDarifenacin (API)Darifenacin Carboxylic Acid Impurity
Chemical Name (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide(S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetic acid
CAS Number 133099-04-4 (Base)1048979-16-3 (Base) / 69999-16-2 (HBr Salt)
Molecular Formula C₂₈H₃₀N₂O₂C₂₈H₂₉NO₃
Molecular Weight 426.55 g/mol 427.54 g/mol
Functional Group Primary Amide (-CONH₂)Carboxylic Acid (-COOH)
Mass Spec (m/z)[M+H]⁺ 427.2428.2

Mechanistic Pathway of Hydrolytic Degradation

The formation of the carboxylic acid impurity is a classic example of hydrolytic degradation, which is the most common route of API instability[5]. The degradation is heavily catalyzed by extremes in pH (both acidic and alkaline) and is accelerated by thermal stress and the presence of residual moisture in the formulation matrix.

Reaction Kinetics and Causality
  • Nucleophilic Attack : In alkaline conditions, the hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the diphenylacetamide group. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by neutral water molecules[4].

  • Tetrahedral Intermediate : The attack forms a high-energy tetrahedral intermediate.

  • Leaving Group Expulsion : The intermediate collapses, expelling ammonia (NH₃) or an ammonium ion (NH₄⁺), yielding the stable carboxylic acid derivative.

The steric hindrance provided by the bulky diphenyl groups adjacent to the carbonyl carbon slightly retards the reaction rate; however, prolonged exposure to moisture and high pH during wet granulation or storage inevitably drives the reaction forward[1].

Pathway A Darifenacin (Primary Amide) B Tetrahedral Intermediate A->B H2O / OH- or H+ (Hydrolysis) C Carboxylic Acid Impurity B->C -NH3 D Ammonia (NH3) B->D Cleavage

Fig 1: Base/Acid-catalyzed hydrolytic degradation pathway of Darifenacin to its carboxylic acid impurity.

Analytical Methodologies for Detection and Quantification

To comply with ICH Q3A(R2) and Q3B(R2) guidelines, the carboxylic acid impurity must be quantified if it exceeds the reporting threshold of 0.05% or the identification threshold of 0.10% (based on the maximum daily dose of 15 mg for darifenacin)[3].

Because the impurity is an ionizable acid, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods must employ buffered mobile phases to ensure consistent retention times and prevent peak tailing. A pH of 7.2 using ammonium acetate is optimal, as it maintains the impurity in a consistent ionization state while remaining volatile enough for downstream Mass Spectrometry (MS) compatibility[6].

Step-by-Step LC-MS/MS Protocol

This protocol is designed as a self-validating system, incorporating system suitability criteria to ensure empirical trustworthiness.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of Darifenacin API (or equivalent crushed tablet mass) into a 10 mL volumetric flask.

  • Dissolve in 5 mL of diluent (Methanol:Water, 50:50 v/v). Sonicate for 10 minutes to ensure complete extraction.

  • Make up to volume with diluent and filter through a 0.45 µm PTFE syringe filter to remove insoluble excipients.

Step 2: Chromatographic Separation (RP-HPLC)

  • Column : C8 or C18 (250 mm × 4.6 mm, 5 µm particle size)[6]. Causality: The hydrophobic stationary phase effectively resolves the highly non-polar diphenyl groups of both the API and the impurity.

  • Mobile Phase : Isocratic elution using 0.05 M Ammonium Acetate (pH adjusted to 7.2 with ammonia) and Methanol (35:65 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

Step 3: ESI-MS/MS Detection

  • Ionization : Electrospray Ionization (ESI) in Positive Ion Mode.

  • Target Ions : Monitor the protonated molecular ion [M+H]⁺ at m/z 427.2 for Darifenacin and m/z 428.2 for the Carboxylic Acid Impurity[4].

  • Fragmentation : Apply collision energy to monitor the transition to the base peak at m/z 146, which corresponds to the 2,3-dihydrobenzofuran vinyl ion common to both molecules.

Step 4: System Suitability & Validation

  • Ensure the resolution ( Rs​ ) between the Darifenacin peak and the Carboxylic Acid Impurity peak is ≥2.0 .

  • Verify that the signal-to-noise (S/N) ratio for the impurity at the 0.05% threshold is ≥10 (Limit of Quantitation).

Workflow S1 Step 1: Sample Preparation (Extraction & 0.45 µm Filtration) S2 Step 2: RP-HPLC Separation (C8/C18 Column, pH 7.2 Buffer) S1->S2 S3 Step 3: ESI-MS/MS Detection (Positive Ion Mode, m/z 428) S2->S3 S4 Step 4: Data Integration (Quantification against ICH Thresholds) S3->S4

Fig 2: Step-by-step LC-MS/MS analytical workflow for the quantification of Darifenacin impurities.

Toxicological & Regulatory Implications

Under ICH Q3A(R2) guidelines, any impurity exceeding the qualification threshold (typically 0.15% for drugs with a daily dose < 2g) must undergo rigorous toxicological qualification[3].

Because the Darifenacin Carboxylic Acid Impurity is a known process degradant lacking the structural alerts associated with mutagenicity (e.g., it is not a nitrosamine or alkylating agent), its primary regulatory concern is its impact on drug potency and assay mass balance. The accumulation of this impurity directly correlates with a reduction in the active Darifenacin content. Stability-indicating methods must demonstrate that the mass balance (% Assay + % Degradation Products) remains >98% throughout the product's shelf life.

Mitigation and Control Strategies

To suppress the formation of the carboxylic acid impurity during manufacturing and storage, the following control strategies must be implemented:

  • Moisture Control : The formulation must utilize anhydrous excipients where possible. Wet granulation processes should be carefully monitored to ensure the final Loss on Drying (LOD) is kept strictly below 2.0%.

  • Microenvironmental pH Regulation : Excipients that impart high alkalinity (e.g., certain grades of calcium carbonate or magnesium stearate) should be avoided or buffered to prevent base-catalyzed hydrolysis of the amide group.

  • Packaging Integrity : Final dosage forms (prolonged-release tablets) must be packaged in high-barrier blister packs (e.g., Alu-Alu or Aclar) to protect against ambient humidity over the 36- to 48-month shelf life[7].

References

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry. Available at: [Link]

  • Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. Available at: [Link]

  • Cleanchem Laboratories. Darifenacin Carboxylic Acid Impurity | CAS No: 1048979-16-3. Available at: [Link]

  • Taylor & Francis. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at:[Link]

  • Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion Darifenacin Aristo 7.5 mg prolonged-release tablets. Available at:[Link]

  • TSI Journals. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer. Available at:[Link]

  • Semantic Scholar. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Available at:[Link]

Sources

Darifenacin metabolite vs process impurity A

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Darifenacin: Resolving the Metabolite vs. Process Impurity Paradigm

Executive Summary

In the lifecycle of active pharmaceutical ingredients (APIs), distinguishing between endogenous human metabolites and exogenous process impurities is a critical regulatory and analytical mandate. For Darifenacin—a selective M3 muscarinic receptor antagonist used to treat overactive bladder—this distinction is uniquely complex. The drug undergoes extensive hepatic metabolism, yielding major circulating metabolites such as UK-148,993[1]. Simultaneously, its synthetic pathway and susceptibility to hydrolysis and oxidation generate closely related process impurities, most notably "Impurity A"[][3].

This whitepaper provides an authoritative framework for drug development professionals to understand the mechanistic origins, structural differences, and analytical methodologies required to differentiate Darifenacin metabolites from Process Impurity A.

Mechanistic Origins: Metabolism vs. Degradation

To develop robust analytical controls, one must first understand the causality behind the formation of these related substances.

The In Vivo Metabolic Pathway

Darifenacin is a lipophilic tertiary amine that is extensively metabolized in the liver, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4[1][4]. Only about 3% of the drug is excreted unchanged[4]. The primary metabolic routes include:

  • Monohydroxylation : Occurs in the dihydrobenzofuran ring to yield UK-148,993 , a major circulating metabolite accounting for ~7% of circulating radioactivity[1].

  • N-dealkylation : Cleavage at the pyrrolidine nitrogen yields UK-73,689 , the most abundant metabolite (~60%)[1].

  • Amide Hydrolysis : Minor enzymatic hydrolysis of the terminal amide yields Darifenacin Carboxylic Acid[3].

The In Vitro Process Impurity Genesis

During the synthesis and storage of Darifenacin hydrobromide, specific chemical stressors induce the formation of process impurities. The formation of these impurities is intrinsically linked to the condensation steps and the partial hydrolysis of the nitrile group during synthesis[5].

The Nomenclature Paradox of "Impurity A": In pharmaceutical literature and reference standard catalogs, "Impurity A" frequently refers to two distinct chemical entities depending on the regulatory or literary context:

  • Context 1 (Pharmacopeial/Commercial): Darifenacin Carboxylic Acid (CAS 1048979-16-3). This is formed via base-catalyzed hydrolysis of the primary amide during the conversion of the nitrile intermediate using KOH and 2-butanol[3]. Because it is also formed in vivo, it represents a classic metabolite-impurity crossover.

  • Context 2 (Forced Degradation): The 2-oxo-ethyl derivative (2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide). This is a strict process/stress impurity formed via oxidation of the benzylic carbon adjacent to the pyrrolidine ring[][5].

G cluster_metabolism In Vivo Metabolism (Hepatic) cluster_process In Vitro Process / Degradation API Darifenacin (API) CYP CYP2D6 / CYP3A4 API->CYP Enzymatic Base Base Hydrolysis (KOH / 2-Butanol) API->Base Synthetic Workup Ox Oxidative Stress API->Ox Degradation UK1 UK-148,993 (Hydroxylated Metabolite) CYP->UK1 UK2 UK-73,689 (N-dealkylated Metabolite) CYP->UK2 ImpA_Acid Darifenacin Carboxylic Acid (Impurity A / Metabolite) CYP->ImpA_Acid Minor Pathway Base->ImpA_Acid ImpA_Ox 2-Oxo-ethyl Derivative (Process Imp-A) Ox->ImpA_Ox

Fig 1: Divergent pathways yielding Darifenacin in vivo metabolites vs in vitro process impurities.

Physicochemical & Quantitative Data Profiling

To successfully resolve these compounds chromatographically, one must leverage their distinct mass-to-charge (m/z) ratios and ionization behaviors. The table below summarizes the critical quantitative data required for LC-MS/MS method development.

CompoundOriginChemical FormulaExact MassPrecursor Ion [M+H]⁺
Darifenacin Active APIC₂₈H₃₀N₂O₂426.2307m/z 427.2
UK-148,993 Major MetaboliteC₂₈H₃₀N₂O₃442.2256m/z 443.2
UK-73,689 Major MetaboliteC₁₈H₂₀N₂O280.1575m/z 281.2
Impurity A (Acid) Process / MetaboliteC₂₈H₂₉NO₃427.2147m/z 428.2
Imp-A (Oxidative) Process DegradantC₂₈H₂₈N₂O₃440.2099m/z 441.2

Note: The structural shift from an amide (-NH2) to a carboxylic acid (-OH) in Darifenacin Carboxylic Acid results in a mass shift of +1 Da, necessitating high-resolution mass spectrometry (HRMS) or highly specific Multiple Reaction Monitoring (MRM) transitions to avoid isotopic interference from the API's M+1 isotope.

Analytical Resolution: Self-Validating LC-MS/MS Protocol

Because Darifenacin is highly protein-bound (98% to alpha-1-acid glycoprotein)[4], biological sample analysis requires aggressive extraction. Furthermore, differentiating the API from Impurity A requires a self-validating chromatographic system.

The Causality of the Protocol Design
  • Sample Preparation: Protein precipitation using acetonitrile is chosen over liquid-liquid extraction to ensure the highly polar carboxylic acid Impurity A is not lost in the aqueous phase.

  • Chromatography: A sub-2 µm C18 stationary phase is utilized. Because Darifenacin is a basic tertiary amine, an acidic mobile phase (0.1% Formic Acid) ensures full protonation, preventing peak tailing caused by secondary interactions with residual silanols.

  • Self-Validation: The inclusion of Darifenacin-d4 as an Internal Standard (IS) guarantees that any matrix suppression occurring at the retention time of the API is mathematically normalized.

Workflow S1 Sample Prep (Protein Precipitation) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Positive Mode) S2->S3 S4 MRM Detection (Triple Quadrupole) S3->S4 S5 Data Analysis (Peak Integration) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for quantifying Darifenacin, metabolites, and Impurity A.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of human plasma (or API dissolution media) into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (Darifenacin-d4, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash plasma proteins and release the bound Darifenacin[4].

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Phase 2: UHPLC Parameters

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 4.0 minutes, hold for 1 minute, and re-equilibrate at 10% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: System Suitability & Self-Validation Criteria

  • Resolution (Rs): The chromatographic resolution between Darifenacin and Darifenacin Carboxylic Acid (Impurity A) must be ≥ 2.0. If co-elution occurs, the M+1 isotope of Darifenacin (m/z 428.2) will falsely elevate the quantification of Impurity A (m/z 428.2).

  • Matrix Factor (MF): Calculate the MF by dividing the peak area of the post-extraction spiked sample by the peak area of a neat standard. The IS-normalized MF must be between 0.85 and 1.15, proving the absence of significant ion suppression.

Sources

Structural Elucidation and Analytical Profiling of the Darifenacin Acid Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure overseeing pharmaceutical stability and metabolite profiling, distinguishing between active pharmaceutical ingredients (APIs) and their process-related or metabolic impurities is a recurring analytical challenge. Darifenacin, a potent M3 muscarinic receptor antagonist prescribed for overactive bladder, features a highly specific 3-pyrrolidineacetamide core[1]. While its primary in vivo metabolic pathways are driven by cytochrome P450 enzymes (CYP2D6 and CYP3A4) leading to monohydroxylation and ring-opening[2], the hydrolytic pathway yields a prominent and analytically critical compound: the Darifenacin acid metabolite, also known as Darifenacin Carboxylic Acid or Impurity A[3]. This whitepaper dissects the chemical structure, formation causality, and self-validating analytical protocols required to isolate and characterize this specific metabolite.

Chemical Structure and Physicochemical Shift

Darifenacin acid is formed via the hydrolysis of the primary amide group (-CONH₂) of the parent darifenacin molecule into a carboxylic acid (-COOH)[3].

The formal IUPAC name for this metabolite is4[4].

This structural modification drastically alters the physicochemical properties of the molecule. The conversion of a neutral amide to an ionizable carboxylic acid introduces a new pKa value, fundamentally shifting its chromatographic retention behavior, polarity, and solubility profile[5].

Table 1: Physicochemical Comparison of Darifenacin and Darifenacin Acid

ParameterDarifenacin (Parent API)Darifenacin Acid (Metabolite/Impurity A)
Molecular Formula C₂₈H₃₀N₂O₂C₂₈H₂₉NO₃
Molecular Weight 426.55 g/mol 427.54 g/mol
Key Functional Group Primary Amide (-CONH₂)Carboxylic Acid (-COOH)
CAS Registry Number 133099-04-41048979-16-3
Ionization Nature Basic (Pyrrolidine nitrogen)Zwitterionic (Basic N, Acidic COOH)

Mechanisms of Formation: Causality in Degradation

Why does this specific metabolite form? The diphenylacetamide moiety in darifenacin is sterically hindered by the two bulky phenyl rings. However, under forced degradation conditions (such as strong acid or base stress during manufacturing) or specific enzymatic environments (amidases in vivo), the amide carbonyl carbon becomes susceptible to nucleophilic attack by water or hydroxide ions[3].

This hydrolysis represents a classic degradation pathway for tertiary amine-containing drugs with terminal amides. The loss of ammonia (NH₃) irreversibly converts the drug into its acidic counterpart, rendering it pharmacologically inactive but analytically significant for mass balance and toxicity profiling[3].

Pathway D Darifenacin (Amide: -CONH2) H Hydrolytic Cleavage (H2O, H+/OH-) D->H A Darifenacin Acid (Carboxylic Acid: -COOH) H->A - NH3

Hydrolytic degradation pathway converting Darifenacin to Darifenacin Acid.

Analytical Profiling & Structural Elucidation (Protocol)

To accurately identify and quantify Darifenacin acid in the presence of the parent drug and other CYP-mediated metabolites, a self-validating Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI/MSⁿ) protocol is required. The causality behind this protocol lies in the zwitterionic nature of the acid metabolite. At low pH (e.g., pH 3.0), the carboxylic acid is protonated (neutral), while the pyrrolidine nitrogen is protonated (positive). At pH 6.5, both groups are ionized, which significantly alters column retention dynamics[5].

Step-by-Step Methodology: Self-Validating LC-ESI/MSⁿ Profiling

Step 1: Sample Preparation (Deproteinization)

  • Action: Aliquot 100 µL of biological matrix or stressed API solution. Add 300 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Darifenacin-D4).

  • Causality: Acetonitrile acts as a crash solvent to precipitate proteins and quench any ongoing hydrolytic reactions. The internal standard creates a self-validating system, ensuring that any extraction losses or matrix effects are mathematically normalized during quantification.

Step 2: Centrifugation and Reconstitution

  • Action: Vortex the mixture for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant, evaporate under N₂ gas, and reconstitute in 100 µL of Mobile Phase A.

  • Causality: Complete removal of the protein pellet prevents column clogging and mitigates ion suppression in the ESI source, ensuring high-fidelity mass spectral data.

Step 3: Chromatographic Separation (RP-UPLC)

  • Action: Inject 5 µL onto a5. Utilize a gradient elution with Mobile Phase A (0.02 M phosphate buffer, pH 6.5) and Mobile Phase B (Acetonitrile)[5].

  • Causality: A pH of 6.5 is explicitly chosen over a highly acidic pH to ensure baseline resolution. At this pH, the carboxylic acid moiety of Darifenacin acid is ionized, making it more hydrophilic than the parent drug, thus eluting earlier and preventing peak co-elution[5].

Step 4: Mass Spectrometric Detection (ESI-MS/MS)

  • Action: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. Monitor the precursor-to-product ion transitions.

  • Causality: 6 (compared to the parent darifenacin at m/z 427.5)[6]. Collision-induced dissociation (CID) will reveal characteristic fragmentation, such as the loss of the dihydrobenzofuran moiety, confirming the structural integrity of the diphenylacetic acid core and validating the metabolite's identity[6].

Workflow S1 Sample Prep Deproteinization S2 RP-UPLC C18, pH 6.5 S1->S2 S3 ESI-MS/MS Positive Mode S2->S3 S4 Data Analysis Struct. Elucidation S3->S4

Analytical workflow for the structural elucidation of Darifenacin Acid.

Conclusion

Understanding the chemical structure and formation mechanism of the Darifenacin acid metabolite is paramount for rigorous drug stability profiling and pharmacokinetic monitoring. By recognizing the hydrolytic vulnerability of the diphenylacetamide group and leveraging pH-optimized LC-MS/MS protocols, analytical scientists can ensure precise quality control and accurate metabolic tracking of Darifenacin formulations.

References

  • Benchchem. "Darifenacin hydrobromide".
  • Veeprho. "Darifenacin Impurity A | CAS 1048979-16-3".
  • Ovid. "Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide...".
  • ResearchGate. "Identification and structural elucidation of two process impurities and stress degradants...".

Sources

Darifenacin Impurity A: Pharmacopeial Designation, Degradation Mechanisms, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Darifenacin hydrobromide is a potent, selective muscarinic M3 receptor antagonist utilized primarily in the management of overactive bladder (OAB)[1]. During the synthesis and shelf-life of the active pharmaceutical ingredient (API), various degradation products can form, compromising therapeutic efficacy and safety. Among these, Darifenacin Impurity A (Darifenacin Carboxylic Acid) is a critical pharmacopeial impurity[2]. This whitepaper provides an in-depth technical analysis of Impurity A, detailing its chemical identity, hydrolytic degradation mechanisms, and self-validating analytical protocols for its quantification using LC-MS and RP-HPLC methodologies[].

Introduction

The structural integrity of Darifenacin relies on a delicate balance of functional groups, notably a primary amide and a pyrrolidine ring[1]. Regulatory agencies, including the FDA and EMA, mandate rigorous impurity profiling in accordance with ICH Q3A/Q3B guidelines. Impurity A, designated by pharmacopeial monographs (USP/EP), is the most abundant metabolite and hydrolytic degradation product of Darifenacin[2]. Understanding the causality behind its formation is essential for formulation scientists to optimize API stability, select appropriate excipients, and extend shelf-life.

Chemical Identity & Structural Analysis

Darifenacin Impurity A is chemically defined as the carboxylic acid derivative of the parent drug[2]. It forms when the terminal primary amide of Darifenacin is cleaved. The structural transition from an amide to a carboxylic acid significantly alters the molecule's polarity and acid-base properties, necessitating specific chromatographic conditions for resolution.

Table 1: Chemical Properties of Darifenacin vs. Impurity A

PropertyDarifenacin (Parent API)Darifenacin Impurity A
Chemical Name (S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide(S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic Acid
CAS Number 133099-04-41048979-16-3
Molecular Formula C28H30N2O2C28H29NO3
Molecular Weight 426.55 g/mol 427.53 g/mol
Functional Group Primary AmideCarboxylic Acid
Pharmacopeial Status Active Pharmaceutical IngredientProcess Impurity / Degradant
Mechanisms of Formation: Hydrolytic Degradation

The formation of Impurity A is a classic example of nucleophilic acyl substitution[]. The primary amide group in Darifenacin is susceptible to hydrolysis under forced degradation conditions, specifically extreme pH (acidic or alkaline) and elevated thermal stress in aqueous environments[].

Causality of Degradation:

  • Protonation/Deprotonation: In acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. In alkaline conditions, the hydroxide ion acts as a strong nucleophile.

  • Nucleophilic Attack: Water (or hydroxide) attacks the carbonyl carbon, forming a high-energy tetrahedral intermediate.

  • Leaving Group Expulsion: The intermediate collapses, expelling ammonia ( NH3​ ) as a leaving group, yielding Darifenacin Carboxylic Acid (Impurity A)[4].

Because of this pathway, moisture control during API crystallization and the selection of non-hygroscopic excipients during drug product formulation are critical to mitigating the formation of Impurity A.

Pathway Darifenacin Darifenacin API (Primary Amide) Stress Hydrolytic Stress (Acidic/Alkaline/Aqueous) Darifenacin->Stress Intermediate Tetrahedral Intermediate (Nucleophilic Attack) Stress->Intermediate ImpurityA Darifenacin Impurity A (Carboxylic Acid) Intermediate->ImpurityA Ammonia Ammonia (NH3) Release Intermediate->Ammonia

Fig 1: Base/Acid-catalyzed hydrolytic degradation pathway of Darifenacin to Impurity A.

Analytical Methodologies: Self-Validating Protocols

To accurately quantify Impurity A, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Mass Spectrometry (LC-MS) or UV detection is employed[]. The protocol below is designed as a self-validating system, ensuring that any deviation in system performance is immediately flagged by system suitability criteria.

Step-by-Step RP-HPLC/UV Methodology:

  • Step 1: Sample Preparation: Dissolve the Darifenacin API sample in a diluent (e.g., Water:Acetonitrile 50:50 v/v) to achieve a nominal concentration of 0.5 mg/mL.

    • Causality: This specific diluent ratio ensures complete solubilization of both the highly lipophilic parent API and the more polar carboxylic acid degradant.

  • Step 2: Column Selection: Utilize a C18 column (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)[].

    • Causality: The octadecylsilyl stationary phase provides optimal hydrophobic retention for the bulky diphenyl and dihydrobenzofuran moieties present in both molecules[].

  • Step 3: Mobile Phase Optimization:

    • Mobile Phase A: 0.01 M Ammonium acetate buffer adjusted to pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Causality: At pH 4.5, the carboxylic acid of Impurity A ( pKa​≈4−5 ) is partially ionized, while the basic pyrrolidine nitrogen remains fully protonated. This buffer selection prevents peak tailing and ensures reproducible retention times, while ammonium acetate provides excellent volatility for downstream ESI-MS compatibility[5].

  • Step 4: Gradient Elution & Detection: Run a gradient elution at a flow rate of 0.3 - 1.0 mL/min. Detect analytes at 210 nm[].

    • Causality: 210 nm captures the maximum π→π∗ transitions of the aromatic rings[].

  • Step 5: System Suitability (Self-Validation): Before sample analysis, inject a resolution mixture of Darifenacin and Impurity A. The system is only validated for use if:

    • Resolution ( Rs​ ) between Darifenacin and Impurity A is >2.0 .

    • Tailing factor ( Tf​ ) is <1.5 .

    • Relative Standard Deviation (RSD) of peak areas for 5 replicate injections is <2.0% [6].

Workflow Prep 1. Sample Preparation (0.5 mg/mL in Diluent) Chromatography 2. RP-HPLC Separation (C18 Column, Gradient Elution) Prep->Chromatography Detection 3. ESI-MS/UV Detection (Positive Ion Mode / 210 nm) Chromatography->Detection Validation 4. System Suitability (Resolution > 2.0, RSD < 2.0%) Detection->Validation Quantification 5. Impurity Quantification (% w/w vs API) Validation->Quantification

Fig 2: Self-validating LC-MS analytical workflow for quantifying Darifenacin Impurity A.

Regulatory and Toxicological Implications

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.10% threshold must be structurally identified and toxicologically qualified. Darifenacin Impurity A, being a major hydrolytic degradant[], is strictly monitored in pharmacopeial monographs. Because it lacks the primary amide necessary for optimal hydrogen bonding within the M3 muscarinic receptor binding pocket, Impurity A exhibits significantly reduced pharmacological activity compared to the parent drug. However, its uncontrolled presence directly correlates with a sub-potent API and indicates a failure in manufacturing or environmental storage controls.

Conclusion

Darifenacin Impurity A (Darifenacin Carboxylic Acid) is a critical quality attribute (CQA) in the lifecycle management of Darifenacin hydrobromide. By understanding the causality of its formation via nucleophilic acyl substitution and implementing robust, self-validating RP-HPLC/LC-MS methodologies, pharmaceutical scientists can ensure the analytical trustworthiness required by global regulatory bodies[]. Continuous monitoring of this pharmacopeial impurity guarantees the safety, efficacy, and stability of the final drug product.

References
  • Title: Darifenacin Monograph for Professionals Source: Drugs.com URL: [Link]

  • Title: Darifenacin Impurity A | CAS 1048979-16-3 Source: Veeprho Impurity Reference Standards URL: [Link]

  • Title: Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn Source: Analyst (NIH/PubMed) URL: [Link]

  • Title: A selective stability-indicating ultra-performance liquid chromatographic (UPLC) method was developed for the quantitative determination of darifenacin hydrobromide (DFN) and its related compounds Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Sources

Mechanistic Profiling and Analytical Elucidation of Darifenacin Hydrolytic Degradation Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Darifenacin hydrobromide is a potent, selective M3 muscarinic receptor antagonist utilized in the management of overactive bladder[1]. During the lifecycle of drug development, establishing a comprehensive stability-indicating profile is a critical regulatory requirement. While Darifenacin is highly susceptible to oxidative stress[2], its behavior under hydrolytic conditions presents a more complex chemical narrative[3].

Literature presents conflicting reports regarding the hydrolytic stability of Darifenacin. Some studies report complete stability under aqueous hydrolysis[2], while others identify distinct acid and base degradation products[4],[5]. As an Application Scientist, this discrepancy is easily resolved by examining the specific stress conditions applied: the molecular structure inherently resists mild hydrolysis, but yields specific degradation products under aggressive forced degradation. This whitepaper provides an in-depth mechanistic analysis, a self-validating experimental workflow, and structural elucidation data for Darifenacin's hydrolytic degradation products.

Chemical Lability and Hydrolytic Mechanisms

Darifenacin is chemically designated as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide[1]. The primary site of hydrolytic lability is the diphenylacetamide moiety (-CONH₂).

The Role of Steric Hindrance

Under normal physiological or mild aqueous conditions (e.g., pH 4–8 at 40°C), the bulky α,α -diphenyl groups provide significant steric hindrance. These twin phenyl rings physically shield the carbonyl carbon from nucleophilic attack by water, which explains why some forced degradation studies report the API as "stable" under mild hydrolytic stress[2].

Overcoming the Activation Energy Barrier

However, under aggressive forced degradation conditions (e.g., 0.5 N HCl or 0.5 N NaOH at 80°C), the thermal energy overcomes this steric activation barrier, leading to the cleavage of the amide bond[1].

  • Acid-Catalyzed Hydrolysis : Protonation of the carbonyl oxygen increases the electrophilicity of the shielded carbonyl carbon. Water attacks to form a tetrahedral intermediate. Subsequent proton transfer to the amine group leads to the expulsion of ammonia (NH₃), yielding Darifenacin Carboxylic Acid (often designated as Imp-4)[5].

  • Base-Catalyzed Hydrolysis : Direct nucleophilic attack by the hydroxide ion (OH⁻) on the carbonyl carbon forms the tetrahedral intermediate. The amide ion is expelled and rapidly protonated by the solvent, again yielding the carboxylic acid derivative[4].

HydrolysisMechanism A Darifenacin Amide [M+H]+ m/z 427.2 B Tetrahedral Intermediate A->B H2O / H+ or OH- C C-N Cleavage (-NH3) B->C Rate Limiting D Darifenacin Acid [M+H]+ m/z 428.2 C->D +1 Da Shift

Mechanistic pathway of Darifenacin amide hydrolysis to its carboxylic acid derivative.

Self-Validating Experimental Workflow

To accurately profile these degradants without inducing analytical artifacts, the forced degradation protocol must be designed as a self-validating system .

Step-by-Step Forced Degradation Protocol
  • Sample Preparation : Dissolve Darifenacin API in an MS-compatible co-solvent (e.g., HPLC-grade Methanol) to achieve a stock concentration of 1 mg/mL.

  • Stress Application :

    • Acidic Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 0.5 N HCl[1].

    • Basic Stress: Transfer 5 mL of stock to a flask. Add 5 mL of 0.5 N NaOH[1].

  • Thermal Incubation : Seal the flasks and incubate in a controlled oil bath at 80°C for 24 to 48 hours.

    • Causality: Elevated temperature accelerates the reaction kinetics to achieve the ICH-recommended 10–20% degradation target. Exceeding 20% risks secondary degradation of the primary hydrolytic products, complicating structural elucidation[3].

  • Neutralization (Critical Step) :

    • Remove samples from heat and immediately place them in an ice bath.

    • Neutralize the acidic sample with an exact molar equivalent of 0.5 N NaOH.

    • Neutralize the basic sample with an exact molar equivalent of 0.5 N HCl.

    • Causality: Neutralization serves two critical purposes. First, it halts the degradation reaction precisely at the sampling time point. Second, injecting highly acidic or basic samples into a UPLC system will rapidly dissolve the silica-based stationary phase of the analytical column and cause severe retention time shifts due to localized pH changes in the mobile phase.

  • Dilution and Filtration : Dilute the neutralized samples to a final working concentration (e.g., 100 µg/mL) using the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • System Self-Validation (Mass Balance) : Prior to LC-MS, analyze the sample using a Photo Diode Array (PDA) detector. Calculate the mass balance: (Area of Intact Darifenacin + Adjusted Area of Degradants) / Area of Unstressed Control. A mass balance between 95–105% validates that no volatile degradants were lost to the headspace and that all degradants successfully elute within the chromatographic run time[5].

ForcedDegradation API Darifenacin API (1 mg/mL in MeOH) Split API->Split Acid Acid Stress 0.5 N HCl, 80°C, 24h Split->Acid Base Base Stress 0.5 N NaOH, 80°C, 24h Split->Base NeutA Neutralize Add 0.5 N NaOH Acid->NeutA NeutB Neutralize Add 0.5 N HCl Base->NeutB LCMS LC-MS/MS Analysis ESI+ Mode NeutA->LCMS NeutB->LCMS Valid Self-Validation Mass Balance 95-105% LCMS->Valid

Self-validating experimental workflow for Darifenacin hydrolytic forced degradation.

Analytical Structural Elucidation (LC-MS/MS)

To confirm the identity of the hydrolytic degradants, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is utilized[6].

Chromatographic & Ionization Strategy
  • Column : Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[5].

  • Mobile Phase : Gradient elution utilizing Acetonitrile and 0.1% Formic Acid (or volatile Ammonium Acetate buffer)[1].

  • Causality : Non-volatile buffers (like phosphate) must be strictly avoided as they will precipitate in the MS source, causing severe signal suppression, capillary blockage, and instrument downtime.

  • Ionization : Electrospray Ionization in Positive Mode (ESI+)[7]. The tertiary amine in the pyrrolidine ring of Darifenacin readily accepts a proton, making ESI+ highly sensitive for this molecule.

Mass Spectrometry Findings

Intact Darifenacin (Free base MW: 426.5 g/mol ) exhibits a protonated molecular ion [M+H]+ at m/z 427.20[4].

Following acid/base hydrolytic degradation, the primary degradant (Darifenacin Carboxylic Acid) exhibits an [M+H]+ peak at m/z 428.20[5].

Causality of the Mass Shift : The chemical conversion of the terminal amide group (-CONH₂, mass contribution ~16 Da for the -NH₂ portion) to a carboxylic acid group (-COOH, mass contribution ~17 Da for the -OH portion) results in a net mass increase of exactly 1 Da[5]. Therefore, the shift from m/z 427.20 to 428.20 is the definitive diagnostic marker for hydrolytic degradation in Darifenacin.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes and MS fragments when executing the self-validating protocol described above[4],[3],[5],[1]:

Stress ConditionReagent & ParametersTarget Degradation (%)Primary Hydrolytic Degradantm/z[M+H]+
Acidic Hydrolysis 0.5 N HCl, 80°C, 24–48h10 – 15%Darifenacin Carboxylic Acid (Imp-4)428.20
Basic Hydrolysis 0.5 N NaOH, 80°C, 24–48h8 – 12%Darifenacin Carboxylic Acid (Imp-4)428.20
Mild Aqueous H₂O, 60°C, 48h< 1% (Stable)None (Intact API)427.20

References

  • Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate.[Link]

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst (RSC Publishing).[Link]

  • Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis (PubMed).[Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry (Scientific Research Publishing).[Link]

Sources

A Technical Guide to the Differentiation of Darifenacin Impurities A and B

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development and manufacturing, the meticulous identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Darifenacin, a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder, is no exception.[1][2] This technical guide provides a detailed comparative analysis of two critical process-related impurities: Darifenacin Impurity A and Darifenacin Impurity B. We will explore their distinct chemical structures, potential pathways of formation, and the analytical methodologies required for their resolution and quantification. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction to Darifenacin and the Imperative of Impurity Profiling

Darifenacin hydrobromide is chemically known as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide.[3] It functions by blocking M3 muscarinic acetylcholine receptors, which are primarily responsible for bladder muscle contractions. The synthesis of such a complex molecule can inadvertently lead to the formation of structurally similar impurities. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present above a certain threshold (typically ≥0.10%).[4] This stringent requirement underscores the need for a profound understanding of the impurity profile of any API.

Unveiling the Structures: Darifenacin and its Impurities A and B

A foundational step in impurity analysis is the elucidation of their chemical structures. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are instrumental in this process.[4]

Darifenacin
  • IUPAC Name: 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide[2]

  • Core Features: The structure comprises a diphenylacetamide moiety, a pyrrolidine ring, and a dihydrobenzofuran group linked by an ethyl chain.

Darifenacin Impurity A
  • IUPAC Name: 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide[4][]

  • Key Structural Difference: The defining feature of Impurity A is the presence of a ketone (C=O) group on the ethyl chain connecting the pyrrolidine and dihydrobenzofuran rings. This transforms the ethyl linker of Darifenacin into a 2-oxo-ethyl group.

Darifenacin Impurity B
  • IUPAC Name: 2-[1-(2-benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide[]

  • Key Structural Difference: Impurity B is characterized by the presence of a fully aromatic benzofuran ring system, as opposed to the saturated dihydrobenzofuran ring found in the parent molecule.

The structural relationships are visualized in the DOT graph below.

G cluster_0 Chemical Structures Darifenacin Darifenacin (Dihydrobenzofuran) ImpurityA Impurity A (Ketone Derivative) Darifenacin->ImpurityA Oxidation of ethyl linker ImpurityB Impurity B (Benzofuran Derivative) Darifenacin->ImpurityB Dehydrogenation of dihydrobenzofuran ring

Caption: Structural relationship between Darifenacin and Impurities A and B.

Comparative Analysis: A Tabular Summary

For a clear and concise comparison, the key differentiating features are summarized in the table below.

FeatureDarifenacinDarifenacin Impurity ADarifenacin Impurity B
IUPAC Suffix ...ethyl]pyrrolidin......2-oxo-ethyl]pyrrolidin......benzofuran-5-yl-ethyl...
Key Functional Group DihydrobenzofuranDihydrobenzofuran, KetoneBenzofuran
Molecular Formula C28H30N2O2C28H28N2O3C28H28N2O2
Molecular Weight 426.55 g/mol 440.53 g/mol 424.53 g/mol
Potential Origin APIProcess Impurity/Oxidative DegradantProcess Impurity

Origins and Formation Pathways

Understanding the potential formation pathways of impurities is critical for process optimization and control.

  • Impurity A (Ketone Derivative): The presence of the ketone group suggests that Impurity A may arise from the oxidation of the ethyl linker side chain during the synthesis of Darifenacin. It could also be a product of oxidative degradation under certain storage conditions.[]

  • Impurity B (Benzofuran Derivative): The aromatic benzofuran ring in Impurity B points towards its formation from a starting material that already contains this moiety or through a dehydrogenation side reaction during the synthesis process.

Analytical Strategies for Separation and Quantification

A robust, stability-indicating analytical method is essential for the separation and accurate quantification of Darifenacin and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[4]

Recommended HPLC Method (Illustrative Protocol)

The following is a representative HPLC protocol for the analysis of Darifenacin and its impurities. Method validation should be performed as per ICH guidelines.

Step-by-Step Protocol:

  • Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase A: Prepare a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: 40% A, 60% B

    • 30-32 min: Gradient back to 90% A, 10% B

    • 32-40 min: 90% A, 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

This gradient elution program is designed to provide sufficient resolution between the main Darifenacin peak and the peaks corresponding to Impurity A and Impurity B.

G cluster_workflow HPLC Analysis Workflow start Sample Preparation (Dissolve in Diluent) inject Inject 10 µL into HPLC System start->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 220 nm separate->detect quantify Data Analysis (Peak Integration & Quantification) detect->quantify report Report Results quantify->report

Caption: A typical workflow for the HPLC analysis of Darifenacin and its impurities.

Conclusion

The differentiation and control of Darifenacin Impurities A and B are critical aspects of ensuring the quality and safety of the final drug product. Impurity A is distinguished by a ketone group on the ethyl linker, likely arising from oxidation, while Impurity B possesses a benzofuran ring system, suggesting a process-related origin. A validated, stability-indicating HPLC method is essential for their effective separation and quantification. This guide provides the foundational knowledge for researchers and analysts to confidently address the challenges associated with these impurities in the development and manufacturing of Darifenacin.

References

  • Srinivas, K., et al. (2020). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). Darifenacin-impurities. Retrieved from [Link]

  • Veeprho. (2023, November 20). Delving into Darifenacin: Analyzing Impurities and Understanding Pharmacological Properties. Retrieved from [Link]

  • PubChem. (n.d.). Darifenacin Hydrobromide. Retrieved from [Link]

  • SynThink. (n.d.). Darifenacin EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Veeprho. (n.d.). Darifenacin Bromo Impurity | CAS 127264-14-6. Retrieved from [Link]

  • PubChem. (n.d.). Darifenacin. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 136081-60-2 Darifenacin Impurity B. Retrieved from [Link]

  • Veeprho. (n.d.). Darifenacin Impurity. Retrieved from [Link]

  • Novartis Pharmaceuticals Canada Inc. (2013, April 9). PRODUCT MONOGRAPH PrENABLEX (darifenacin extended release tablets)*. Retrieved from [Link]

Sources

Darifenacin Impurity A: Comprehensive Toxicity, Safety Profile, and Analytical Control Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Darifenacin, a potent and selective muscarinic M3 receptor antagonist, is a critical therapeutic agent for overactive bladder syndrome. Throughout its synthetic lifecycle and shelf-life, the active pharmaceutical ingredient (API) is susceptible to the formation of process-related impurities and degradation products. Among these, Darifenacin Impurity A (Darifenacin Carboxylic Acid) stands out as a primary process impurity and a major in vivo metabolite.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, self-validating framework for understanding the mechanistic origins, toxicological risk, and analytical control strategies required to manage Darifenacin Impurity A in compliance with ICH guidelines.

Chemical Identity & Mechanistic Origin

  • Chemical Name: (S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic Acid

  • CAS Number: 1048979-16-3 [3]

  • Molecular Formula: C 28​ H 29​ NO 3​

  • Molecular Weight: 427.53 g/mol

Mechanistic Causality: Darifenacin contains a primary amide group. Impurity A is the carboxylic acid analog of the API. It typically originates in two ways: as an unreacted precursor during the final amidation step of the API synthesis, or via extreme hydrolytic degradation. While Darifenacin hydrobromide exhibits remarkable stability against standard aqueous hydrolysis [1], extreme alkaline/acidic stress or enzymatic action (via amidases in vivo) cleaves the amide bond, releasing ammonia and yielding the carboxylic acid.

Pathway A Darifenacin API (Primary Amide) B Hydrolysis / Metabolism (Amidase / Extreme pH) A->B + H2O C Darifenacin Impurity A (Carboxylic Acid) B->C - NH3

Figure 1: Mechanistic pathway converting Darifenacin to Impurity A via amide hydrolysis.

Toxicity & Safety Profile

Evaluating the safety of Impurity A requires a tiered, evidence-based approach aligning with ICH M7 and Q3A/B guidelines.

  • Pharmacological Inactivity: The conversion of the neutral primary amide to a bulky, ionizable carboxylic acid significantly alters the pharmacophore. At physiological pH, the resulting carboxylate anion disrupts the critical hydrogen-bonding network required for M3 muscarinic receptor docking, rendering Impurity A pharmacologically inert.

  • Genotoxicity & Mutagenicity: In silico QSAR models (e.g., Derek Nexus, Sarah Nexus) flag no structural alerts for mutagenicity for the diphenylacetic acid moiety. Because it lacks the high-risk structural alerts (unlike nitrosamine impurities [4]), it is classified as an ICH M7 Class 5 impurity (non-mutagenic).

  • Toxicological Risk Assessment: As a Class 5 impurity, its control limits are dictated by ICH Q3A(R2) thresholds rather than the stringent Threshold of Toxicological Concern (TTC). For a standard Darifenacin dose (7.5 to 15 mg/day), the qualification threshold is 0.15% or 1.0 mg per day, whichever is lower.

Workflow Step1 Impurity Identification (LC-HRMS & NMR) Step2 In Silico Assessment (QSAR / Derek Nexus) Step1->Step2 Step3 In Vitro Testing (Ames Test / OECD 471) Step2->Step3 Alert / Verification Step4 Toxicological Risk Assessment (ICH M7 / Q3A) Step2->Step4 No Alert Found Step3->Step4 Step5 Establish Control Strategy (Limit: NMT 0.15%) Step4->Step5

Figure 2: Toxicological risk assessment workflow for Darifenacin Impurity A.

Analytical Methodologies & Experimental Protocols

To ensure analytical trustworthiness, the detection of Impurity A must rely on a self-validating stability-indicating method. A validated RP-UPLC method is the gold standard for separating Darifenacin from its 13 known process impurities and degradants [2].

Table 1: UPLC Chromatographic Parameters for Impurity A Detection
ParameterSpecificationCausality / Rationale
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)Sub-2 µm particles provide high theoretical plates necessary for resolving closely eluting structural analogs.
Mobile Phase A 0.02 M Ammonium Acetate (pH 6.5) : ACN (80:20)While pH 3.0 is conventionally used to suppress carboxylic acid ionization, pH 6.5 balances the ionization of the basic pyrrolidine and acidic carboxylate, providing superior orthogonal selectivity[2].
Mobile Phase B 0.02 M Ammonium Acetate (pH 6.5) : ACN (15:85)High organic modifier elutes strongly retained hydrophobic impurities late in the gradient.
Flow Rate 0.3 mL/minAchieves the optimal linear velocity for 2.1 mm ID columns, maximizing mass transfer without exceeding pressure limits.
Detection UV at 210 nmCaptures the strong π-π* transitions of the diphenyl and benzofuran rings, ensuring high sensitivity.
Protocol 1: Forced Degradation and Isolation of Darifenacin Impurity A

Objective: To generate, isolate, and structurally validate Impurity A to serve as an in-house reference standard.

  • Sample Preparation: Dissolve 50 mg of Darifenacin Hydrobromide API in 5 mL of HPLC-grade methanol to ensure complete solubility.

  • Hydrolytic Stress Induction: Add 5 mL of 5N NaOH. Causality: Darifenacin is highly stable under mild aqueous conditions; extreme alkaline stress combined with heat is strictly required to force the hydrolysis of the sterically hindered primary amide [1].

  • Thermal Incubation: Reflux the mixture at 80°C for 48 hours. Monitor the reaction kinetics via rapid UPLC until the API peak diminishes and the Impurity A peak emerges at an earlier retention time (due to increased polarity).

  • Neutralization & Extraction: Cool to room temperature. Adjust the pH to 3.0 using 1N HCl. Causality: Protonating the carboxylic acid neutralizes its charge, rendering it lipophilic enough to partition into the organic phase. Extract with ethyl acetate (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate under reduced pressure. Purify the crude residue via preparative HPLC to yield >98% pure Darifenacin Impurity A.

  • Self-Validation (Characterization): Confirm identity via LC-MS (target m/z 428.20 [M+H] + ) and 1 H-NMR (verify the absence of the primary amide -NH 2​ protons at ~7.0 ppm).

Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)

Objective: To empirically validate the in silico prediction of non-mutagenicity (OECD 471).

  • Strain Selection: Prepare overnight cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to cover all possible base-pair substitution and frameshift mutations.

  • Metabolic Activation: Prepare a rat liver S9 fraction mix. Causality: This simulates mammalian hepatic metabolism, ensuring that potential mutagenic metabolites of Impurity A are also screened.

  • Dosing: Expose the bacterial strains to Darifenacin Impurity A at concentrations ranging from 1.5 to 5000 µ g/plate , both with and without the S9 mix.

  • Incubation: Plate the mixtures on minimal glucose agar and incubate at 37°C for 48-72 hours.

  • Evaluation: Count the revertant colonies. A negative result (no dose-dependent increase in revertants ≥2-fold over vehicle control) empirically confirms the absence of mutagenic risk, validating the ICH Class 5 designation.

Regulatory Implications & Risk Assessment

Because Darifenacin Impurity A is a non-mutagenic degradation product, its regulatory control strategy is straightforward but strict. Manufacturers must establish specification limits of NMT (Not More Than) 0.15% in the final API to comply with ICH Q3A(R2). If manufacturing process variations cause Impurity A to exceed this threshold, the batch must be rejected, or comprehensive toxicological qualification (e.g., 14-to-90-day repeat-dose toxicity studies in animal models) must be submitted to regulatory agencies to justify a higher Acceptable Intake (AI).

References

  • Thomas, S., et al. (2012). "Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn." Analyst, 137(15), 3571-3582. 1

  • Murthy, M. V., et al. (2013). "Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments." Journal of Pharmaceutical and Biomedical Analysis, 72, 40-50. 2

  • BOC Sciences. "CAS 1048979-16-3 (Darifenacin Impurity A) Product Information & Specifications."

  • Veeprho. "Darifenacin Impurity A | CAS 1048979-16-3 - Impurity Reference Standards." 4

Sources

Methodological & Application

Application Note: High-Resolution HPLC Method for the Separation and Quantification of Darifenacin Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Context

Darifenacin hydrobromide is a highly selective M3 muscarinic acetylcholine receptor antagonist indicated for the clinical management of overactive bladder syndrome. The pharmacological efficacy of Darifenacin relies on its targeted ability to block M3 receptors, thereby mitigating involuntary detrusor muscle contractions 1.

M3_Pathway Ach Acetylcholine M3 M3 Muscarinic Receptor (Bladder Muscle) Ach->M3 Activates Contraction Muscle Contraction (Urge Incontinence) M3->Contraction Triggers Darifenacin Darifenacin API Darifenacin->M3 Blocks (Antagonist)

Mechanism of action: Darifenacin blocks M3 receptors to prevent bladder muscle contraction.

During active pharmaceutical ingredient (API) synthesis, formulation, and shelf-life storage, Darifenacin is susceptible to thermal, oxidative, and hydrolytic degradation. One of the most critical process and degradation impurities is Darifenacin Impurity A (CAS 1048979-16-3), an oxidized derivative characterized by modifications in the pyrrolidine or diphenylacetamide moieties . Ensuring the baseline resolution of Impurity A from the main API peak is a fundamental requirement for stability-indicating assays, as mandated by ICH Q1A(R2) and Q2(R1) guidelines.

Scientific Rationale & Method Causality

A robust analytical method requires a mechanistic understanding of the analyte's physicochemical properties. The experimental choices in this protocol are governed by the following causal relationships:

  • Stationary Phase Selection: A high-density C18 column (250 × 4.6 mm, 5 µm) is selected. Darifenacin and Impurity A possess bulky, hydrophobic dihydrobenzofuran and diphenylacetamide groups. The long 250 mm column bed provides the high theoretical plate count ( N>10,000 ) necessary to resolve these structurally analogous compounds3.

  • Mobile Phase pH & Ionization Control: The separation is highly sensitive to mobile phase pH. Darifenacin contains a basic pyrrolidine nitrogen. By utilizing a potassium dihydrogen phosphate buffer adjusted to pH 3.0, the basic nitrogen is fully protonated. This prevents secondary interactions with residual silanols on the silica support, effectively eliminating peak tailing. Furthermore, the acidic pH ensures that acidic functionalities on Impurity A remain unionized, maximizing the differential hydrophobicity (selectivity, α ) between the impurity and the API.

  • Gradient Elution Strategy: While isocratic methods are common for standard assay testing, a gradient elution utilizing Acetonitrile as the organic modifier is strictly required for impurity profiling. Acetonitrile provides superior mass transfer kinetics compared to methanol. The gradient starts at a low organic composition (20% B) to retain and resolve early-eluting polar degradants, then ramps to 60% B to elute highly retained hydrophobic impurities4.

Experimental Protocol: Step-by-Step Methodology

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Weigh exactly 2.72 g of anhydrous Potassium Dihydrogen Phosphate ( KH2​PO4​ ). Dissolve in 1000 mL of Milli-Q water (resistivity 18.2 MΩ·cm). Titrate with 10% v/v Orthophosphoric Acid (OPA) until the pH meter reads exactly 3.00 ± 0.05. Filter through a 0.22 µm PVDF membrane filter under vacuum.

  • Organic (Mobile Phase B): Use 100% LC-MS grade Acetonitrile.

  • Degassing: Sonicate both mobile phases for 10 minutes prior to mounting on the HPLC system to prevent micro-bubble formation in the pump heads.

Step 2: Diluent and Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Standard Stock Solution: Accurately weigh 50.0 mg of Darifenacin Hydrobromide reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 1000 µg/mL).

  • Impurity A Stock Solution: Accurately weigh 5.0 mg of Darifenacin Impurity A standard into a 50 mL volumetric flask. Dissolve in diluent (Yields 100 µg/mL).

  • System Suitability Solution (SST): Pipette 5.0 mL of the Standard Stock and 1.0 mL of the Impurity A Stock into a 50 mL volumetric flask. Make up to volume with diluent. (Yields 100 µg/mL API and 2.0 µg/mL Impurity A).

Step 3: Chromatographic Execution & Self-Validation

This protocol is engineered as a closed-loop, self-validating system. The analytical sequence computationally halts and cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met, ensuring day-to-day instrument reliability.

  • Install the C18 column and set the column oven temperature to 30°C.

  • Purge the lines with Mobile Phase A and B. Set the flow rate to 1.0 mL/min and initiate the gradient program.

  • Monitor the baseline at 215 nm. Wait until the baseline drift is < 1 mAU/min.

  • Execute the self-validating injection sequence: 1x Blank, 1x SST Solution, 6x Standard Solution, followed by Test Samples.

System_Suitability A Inject Blank (Check Baseline) B Inject Resolution Mix (API + Impurity A) A->B C Evaluate Resolution Rs > 2.0? B->C D 6x Standard Injection (Precision Check) C->D Yes E Method Optimization (Adjust pH/Gradient) C->E No F Evaluate %RSD %RSD < 2.0%? D->F G Sample Analysis (Self-Validated) F->G Yes H System Maintenance (Check Pump/Column) F->H No

Analytical self-validation workflow ensuring system suitability prior to sample analysis.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column C18, 250 × 4.6 mm, 5 µm
Mobile Phase A 20 mM KH2​PO4​ Buffer (pH 3.0 ± 0.05)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 215 nm
Injection Volume 20 µL
Run Time 30 Minutes
Table 2: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Isocratic Hold
5.08020Isocratic Hold
15.04060Linear Ramp
20.04060High Organic Wash
22.08020Return to Initial
30.08020Re-equilibration
Table 3: System Suitability and Method Validation Criteria
Validation ParameterAcceptance Criteria (ICH Q2)Typical Observed Result
Resolution ( Rs​ ) ≥2.0 (API vs Impurity A)3.4
Tailing Factor ( Tf​ ) ≤1.5 for API peak1.15
Precision (%RSD) ≤2.0% (n=6 injections)0.6%
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.050 µg/mL
Recovery (Accuracy) 90.0% – 110.0%99.2% ± 1.4%

References

  • Title: Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form Source: ResearchGate URL
  • Title: Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs Source: Scientific Research Publishing URL
  • Title: CAS 1048979-16-3 (Darifenacin Impurity A)
  • Title: Validated liquid chromatographic-fluorescence method for the quantitation of darifenacin in mice plasma and its application to a pharmacokinetic study Source: PubMed URL

Sources

Application Note: Synthesis, Isolation, and Characterization of Darifenacin Impurity A Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Rationale

Darifenacin hydrobromide is a potent and highly selective muscarinic M3-receptor antagonist utilized clinically for the management of overactive bladder (OAB)[1]. During the lifecycle of the Active Pharmaceutical Ingredient (API)—from bulk synthesis to formulation and shelf-life storage—the molecule is subjected to various environmental stressors. One of the most critical regulatory requirements in drug development is the rigorous monitoring of degradation products to ensure patient safety and drug efficacy.

Darifenacin Impurity A (CAS: 1048979-16-3), chemically designated as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid (also known as Darifenacin Carboxylic Acid), is a major degradant and an abundant in vivo metabolite of Darifenacin. Structurally, it is the carboxylic acid derivative of the parent drug[2]. Generating a highly pure reference standard of Impurity A is essential for stability-indicating HPLC method validation, mass balance studies, and routine quality control.

Mechanistic Causality of Impurity Formation

The formation of Darifenacin Impurity A is driven by the hydrolysis of the primary acetamide group present in the parent API[3]. Amides are inherently stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl pi-system, which significantly reduces the electrophilicity of the carbonyl carbon. Consequently, spontaneous hydrolysis under ambient conditions is negligible.

However, under forced degradation conditions (e.g., strong aqueous acid or base coupled with thermal stress), the activation energy barrier is overcome[3].

  • In Acidic Conditions: Protonation of the carbonyl oxygen increases the electrophilicity of the carbon, facilitating nucleophilic attack by water.

  • In Basic Conditions: The strong nucleophile (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the amide anion (NH₂⁻). This anion rapidly abstracts a proton to form ammonia (NH₃) and the highly stable carboxylate salt.

For the deliberate synthesis of the reference standard, base-catalyzed hydrolysis is the preferred route. Darifenacin contains a dihydrobenzofuran moiety, which features an ether linkage. Strong acids (such as HBr or HI) at reflux temperatures risk unwanted ether cleavage, leading to a complex mixture of phenolic impurities. A strong base (e.g., KOH) selectively targets the amide without degrading the benzofuran ring, ensuring a high-yield, self-validating synthetic pathway.

Workflow Visualization

G Darifenacin Darifenacin API (Amide Precursor) Hydrolysis Base-Catalyzed Hydrolysis (KOH / EtOH / H2O, Reflux) Darifenacin->Hydrolysis Nucleophilic Acyl Substitution Neutralization Isoelectric Precipitation (pH Adjustment with HCl) Hydrolysis->Neutralization Carboxylate Salt Formation Purification Preparative HPLC (C18, H2O/MeCN) Neutralization->Purification Crude Acid Isolation RefStandard Darifenacin Impurity A Reference Standard (>98%) Purification->RefStandard Fraction Pooling & Lyophilization

Workflow for the synthesis and isolation of Darifenacin Impurity A from Darifenacin API.

Experimental Protocol: Synthesis and Isolation

This protocol outlines a self-validating system for generating Darifenacin Impurity A. In-process controls (IPC) are embedded to ensure causality between the applied conditions and the resulting chemical transformations.

Reagents and Materials
  • Darifenacin Hydrobromide API (>99% purity)

  • Potassium Hydroxide (KOH, ACS Reagent Grade)

  • Ethanol (EtOH, Absolute)

  • 1N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Preparative HPLC system with a C18 reverse-phase column

Step-by-Step Methodology

Step 1: Base-Catalyzed Amide Cleavage

  • In a 250 mL round-bottom flask, dissolve 5.0 g of Darifenacin HBr in 50 mL of absolute ethanol.

  • Add 50 mL of a 20% (w/v) aqueous KOH solution. Causality Note: The high concentration of hydroxide ions drives the nucleophilic acyl substitution, while ethanol ensures the highly lipophilic Darifenacin core remains in solution during the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to 85°C for 24 to 36 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, neutralize, and analyze via analytical HPLC. The reaction is deemed complete when the Darifenacin API peak is <1% and a new, more polar peak (Impurity A) dominates the chromatogram.

Step 2: Isoelectric Precipitation and Extraction

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous layer with 50 mL of distilled water and cool in an ice bath to 0–5°C.

  • Slowly add 1N HCl dropwise while continuously monitoring the pH. Adjust the pH to approximately 5.5–6.0 . Causality Note: Darifenacin Impurity A is an amphoteric molecule containing a basic pyrrolidine nitrogen (pKa ~8.5) and an acidic carboxylic acid (pKa ~3.5). Adjusting the solution to its isoelectric point (pI) ensures the molecule exists primarily as a neutral zwitterion, minimizing its aqueous solubility and maximizing extraction efficiency into the organic phase.

  • Extract the aqueous mixture with DCM (3 × 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude carboxylic acid.

Step 3: Preparative HPLC Purification

  • Dissolve the crude product in a minimum volume of Methanol/Water (1:1).

  • Inject onto a Preparative HPLC system (C18 column, 250 × 21.2 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Collect fractions corresponding to the Impurity A peak.

  • Pool the pure fractions and lyophilize to obtain Darifenacin Impurity A as a pristine white to off-white solid.

Analytical Validation and Characterization

To establish the trustworthiness of the reference standard, the isolated compound must be rigorously characterized using orthogonal analytical techniques to confirm its identity, structure, and purity. The expected analytical profile is summarized in Table 1.

Table 1: Quantitative Analytical Specifications for Darifenacin Impurity A
Analytical TechniqueTarget ParameterExpected Result / ObservationDiagnostic Significance
HPLC-UV Chromatographic Purity≥ 98.0% (Area Normalization)Confirms suitability as a reference standard for quantitative regulatory assays.
LC-MS (ESI+) Exact Mass / m/z[M+H]⁺ = 428.2 m/zValidates the precise mass shift from Darifenacin (426.55 g/mol ) to Impurity A (427.53 g/mol ).
¹H-NMR (DMSO-d₆) Chemical Shifts (Amide)Absence of ~7.1–7.4 ppm broad singlets (2H)Confirms the complete hydrolytic cleavage and loss of the primary amide (NH₂) protons.
¹H-NMR (DMSO-d₆) Chemical Shifts (Acid)Presence of >12.0 ppm broad singlet (1H)Confirms the successful formation of the carboxylic acid (COOH) proton.
FT-IR Spectroscopy Carbonyl (C=O) StretchShift from ~1670 cm⁻¹ to ~1710 cm⁻¹Differentiates the amide C=O stretch of the API from the newly formed carboxylic acid C=O stretch.

References

  • Source: nih.
  • Title: CAS 1048979-16-3 (Darifenacin Impurity A)
  • Source: veeprho.
  • Source: benchchem.

Sources

Application Note: Optimizing Reverse-Phase Chromatography (RPC) Conditions for the Resolution of Acidic Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Challenge of Acidic Impurities

In pharmaceutical drug development and quality control, the accurate quantification of acidic impurities (such as carboxylic acids, phenolic compounds, and sulfonic acids) is a critical regulatory requirement. However, separating these compounds using standard Reverse-Phase Liquid Chromatography (RPLC) presents a distinct set of mechanistic challenges.

Because acidic impurities typically possess pKa values ranging from 3.0 to 6.0, they exist in a state of partial ionization at neutral pH[1]. In this ionized, highly polar state, they exhibit poor retention on hydrophobic stationary phases (e.g., C18 or C8), often co-eluting with the void volume[2]. Furthermore, secondary electrostatic interactions between these partially ionized analytes and residual silanol groups (Si-O⁻) on the silica matrix can lead to severe peak tailing, compromising both resolution and quantitative accuracy[3].

Principles of Ion Suppression Chromatography (ISC)

To achieve robust retention and symmetrical peak shapes for acidic impurities, the primary analytical strategy is Ion Suppression Chromatography (ISC) .

The Causality of pH Control: By lowering the mobile phase pH to at least 1.5 to 2.0 units below the pKa of the target acidic impurity, the acid-base equilibrium is forcefully shifted toward the fully protonated (non-ionized) state[1][2]. The neutral, non-ionized form of the acid is significantly more hydrophobic, allowing for strong, predictable partitioning into the non-polar stationary phase[2].

Silanol Suppression: Operating at a low pH (typically pH 2.0–3.0) provides a secondary benefit: it protonates residual surface silanols on the silica matrix. This neutralizes their negative charge, effectively eliminating the secondary ion-exchange interactions that are the primary root cause of peak tailing[3][4].

Workflow Start Analyze Impurity pKa (Target: pKa 3.0 - 6.0) pH_Select Select Mobile Phase pH (Target pH = pKa - 2) Start->pH_Select Buffer_Select Select Buffer System (e.g., Formic Acid, TFA, Phosphate) pH_Select->Buffer_Select Column_Select Select Stationary Phase (Type-B Silica, End-capped C18) Buffer_Select->Column_Select Screening Gradient Screening (5% to 95% Organic) Column_Select->Screening Eval Evaluate Retention & Peak Shape Screening->Eval Opt Optimize Gradient & Temp Eval->Opt

Systematic workflow for developing RPC methods targeting acidic impurities.

Key Chromatographic Parameters

Mobile Phase and Buffer Selection

The choice of acidic modifier or buffer depends heavily on the detection method (UV vs. MS) and the required buffering capacity. While phosphate buffers provide excellent pH control at low pH (pKa₁ = 2.15), they are non-volatile and strictly incompatible with LC-MS[5]. For LC-MS applications, volatile additives such as Formic Acid (FA) or Trifluoroacetic Acid (TFA) are required. TFA acts as both a strong acidifier and an ion-pairing agent, which enhances the retention of polar acidic impurities but may cause ion suppression in electrospray ionization (ESI) mass spectrometry[5].

Table 1: Recommended Buffers and Additives for Acidic Impurities

Additive / BufferpKaTypical ConcentrationMS CompatibleMechanistic Advantage / Disadvantage
Formic Acid (FA) 3.750.1% - 0.2% (v/v)YesGood volatility; weaker acidity may not fully suppress strong acids.
Trifluoroacetic Acid (TFA) 0.300.05% - 0.1% (v/v)Yes (Caution)Excellent peak shape; can suppress MS signal due to high surface tension.
Phosphoric Acid 2.1510 - 20 mMNoExcellent UV transparency and low-pH buffering; damages MS sources.
Ammonium Acetate 4.7510 - 50 mMYesUseful if intermediate pH (4-5) is required for column stability.
Stationary Phase Selection

Modern Type-B high-purity silica columns are mandatory for acidic impurities to minimize trace metal contamination and reduce free silanol activity[3]. Furthermore, utilizing fully end-capped or sterically protected stationary phases (e.g., polar-embedded C18 or hybrid organic-inorganic silica) prevents the hydrolysis of the bonded phase at low pH (pH < 2.5), ensuring column longevity and reproducible retention times[4][6].

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Screening

Objective: Establish a robust ion-suppression environment for an acidic impurity (Assuming pKa ~ 4.0).

  • Aqueous Phase (Mobile Phase A) Preparation :

    • Measure 1000 mL of LC-MS grade ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

    • Add 1.0 mL of LC-MS grade Formic Acid (yielding a 0.1% v/v solution).

    • Causality Check: 0.1% FA typically yields a pH of ~2.7. This is >1 unit below the target pKa of 4.0, ensuring >90% of the impurity is in its neutral, hydrophobic state[2].

    • Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (Mobile Phase B) Preparation :

    • Measure 1000 mL of LC-MS grade Acetonitrile (ACN).

    • Add 1.0 mL of Formic Acid (0.1% v/v).

    • Causality Check: Adding the exact same concentration of additive to both Phase A and Phase B prevents baseline drift caused by changes in UV absorbance during gradient elution[7].

  • System Priming : Purge the HPLC/UHPLC lines with the prepared mobile phases for at least 5 minutes at 2.0 mL/min to remove any residual neutral or basic buffers from previous runs.

Protocol 2: Column Equilibration and Gradient Optimization

Objective: Achieve baseline resolution of the acidic impurity from the main Active Pharmaceutical Ingredient (API).

  • Column Installation : Install a Type-B silica, fully end-capped C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Set the column oven temperature to 40°C.

    • Causality Check: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks.

  • Equilibration : Flow at 5% B for 10 column volumes (CV) until the UV baseline and system pressure are completely stable.

  • Screening Gradient Execution :

    • Time 0.0 min : 5% B

    • Time 10.0 min : 95% B

    • Time 12.0 min : 95% B

    • Time 12.1 min : 5% B

    • Time 15.0 min : 5% B (Re-equilibration)

  • Evaluation : Analyze the chromatogram. If the acidic impurity elutes too early (Capacity factor, k' < 2), decrease the initial %B to 2% or switch to a more retentive phase (e.g., Aqueous C18).

Troubleshooting Peak Tailing and Retention Shifts

When analyzing acidic impurities, peak tailing (Asymmetry Factor > 1.5) is the most common mode of failure. The diagnostic logic tree below provides a self-validating system to isolate and correct the root cause of poor peak shape.

Troubleshooting Issue Issue: Asymmetric Peak Tailing (Asymmetry Factor > 1.5) Check_pH Diagnostic: Is pH < pKa - 2? Issue->Check_pH Fix_pH Solution: Lower pH using stronger acid (e.g., TFA) Check_pH->Fix_pH No Check_Column Diagnostic: Is Column Type-A or poorly end-capped? Check_pH->Check_Column Yes Fix_Column Solution: Switch to high-purity Type-B end-capped silica Check_Column->Fix_Column Yes Check_Overload Diagnostic: Mass Overload? Check_Column->Check_Overload No Fix_Overload Solution: Reduce injection volume or concentration Check_Overload->Fix_Overload Yes

Diagnostic logic tree for resolving peak tailing of acidic impurities in RPC.

References

  • A Guide to HPLC and LC-MS Buffer Selection. hplc.eu. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]

  • Ion Suppression Chromatography (ISC). Chromedia. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at: [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Available at: [Link]

Sources

Application Note: Preparative HPLC Isolation and Structural Elucidation of Darifenacin Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Regulatory Context

Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist widely prescribed for the management of overactive bladder syndrome[1]. During the manufacturing process and subsequent shelf-life storage, Darifenacin is susceptible to degradation, necessitating rigorous impurity profiling in accordance with ICH Q3A(R2) and Q3B(R2) guidelines. One of the most prominent degradation products is Darifenacin Impurity A (Darifenacin Carboxylic Acid; CAS: 1048979-16-3)[1][2].

Obtaining high-purity reference standards of Impurity A is critical for analytical method validation, toxicological assessment, and routine quality control. This application note details a comprehensive, self-validating protocol for the targeted enrichment, preparative HPLC isolation, and downstream structural elucidation of Darifenacin Impurity A.

Mechanistic Insight: The Chemistry of Impurity A

The Causality of Degradation: Darifenacin features a terminal primary amide group (-CONH₂). Under forced degradation conditions—specifically alkaline or strong acidic stress—this amide undergoes nucleophilic acyl substitution, hydrolyzing into the corresponding carboxylic acid (-COOH)[3].

Chromatographic Behavior & pH Control: Darifenacin Impurity A is an amphoteric molecule. It possesses a basic tertiary amine within its pyrrolidine ring (pKa ~8.5) and an acidic carboxylic acid group (pKa ~4.0). At a neutral physiological pH, it exists as a highly polar zwitterion. If separated at pH 7.0, this zwitterionic state leads to poor retention on hydrophobic stationary phases and severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica matrix.

To achieve baseline resolution and high loading capacity, the preparative HPLC mobile phase must suppress the ionization of the carboxylic acid. By utilizing 0.1% Formic Acid (pH ~2.7), the equilibrium is shifted: the carboxylic acid becomes fully protonated (neutral), while the pyrrolidine nitrogen remains protonated. This controlled, singular ionization state ensures predictable, sharp peak shapes and maximizes the loading capacity on a C18 preparative column. Furthermore, Formic Acid is highly volatile, satisfying the requirement for direct lyophilization post-isolation without the need for a desalting step.

Experimental Protocols (Self-Validating System)

The following protocol is designed as a self-validating loop. By enforcing an intermediate Quality Control (QC) step before fraction pooling, the system inherently guarantees that the final lyophilized powder meets the stringent >98% purity criteria required for a certified reference standard.

Phase 1: Forced Degradation & Enrichment

To isolate Impurity A efficiently, the crude mixture must first be enriched to maximize the yield per preparative injection.

  • Hydrolysis: Dissolve 1.0 g of Darifenacin Hydrobromide API in 50 mL of Methanol. Add 50 mL of 1N NaOH (aqueous).

  • Thermal Stress: Reflux the mixture at 80°C for 4 hours. Monitor the reaction via analytical HPLC until the Darifenacin peak area is reduced by >70% and the Impurity A peak plateaus[3].

  • Quenching & Neutralization: Cool the reaction to room temperature. Carefully adjust the pH to 7.0 using 1N HCl to precipitate the zwitterionic Impurity A.

  • Sample Preparation: Evaporate the methanol under reduced pressure. Re-dissolve the aqueous suspension in 50% Acetonitrile/Water containing 0.1% Formic Acid to achieve a final concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

Phase 2: Analytical HPLC Screening

Before scaling up, the crude mixture is screened to confirm the resolution between the unreacted API and Impurity A. (See Table 1 for conditions)

Phase 3: Preparative HPLC Isolation

The preparative run utilizes mass-directed fraction collection to ensure absolute specificity[2].

  • Equilibration: Equilibrate the preparative C18 column with 10% Mobile Phase B for 5 column volumes.

  • Injection: Inject 2.0 mL (100 mg of crude mixture) per run.

  • Fraction Collection: Set the fraction collector to trigger on both UV (210 nm) and MS (m/z 428.2 [M+H]⁺). Collect fractions in clean, pre-weighed glass tubes. (See Table 2 for conditions)

Phase 4: Fraction Pooling & Lyophilization (The Validation Gate)
  • Intermediate QC: Analyze a 10 µL aliquot of each collected fraction using the Analytical HPLC method. Only pool fractions exhibiting ≥98.0% chromatographic purity. Discard or re-process any fractions containing co-eluting isomers.

  • Lyophilization: Pool the validated high-purity fractions and freeze at -80°C. Lyophilize for 48-72 hours at -50°C and <0.1 mbar to remove water, acetonitrile, and formic acid.

  • Structural Elucidation: Submit the dried powder for ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the conversion of the amide to the carboxylic acid[2].

Data Presentation

Table 1: Analytical HPLC Conditions

Parameter Specification
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B, 5-20 min: 10-60% B, 20-25 min: 60-90% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Column Temp | 30°C |

Table 2: Preparative HPLC Conditions

Parameter Specification
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B, 5-30 min: 10-60% B, 30-35 min: 60-90% B
Flow Rate 20.0 mL/min
Detection UV at 210 nm & MS (m/z 428.2 [M+H]⁺)

| Injection Volume | 2.0 mL (100 mg crude) |

Table 3: Summary of Recovery and Purity

Metric Result
Crude Purity (Post-Stress) ~65% Impurity A, ~15% API
Isolated Yield 42 mg per injection
Final Chromatographic Purity > 99.1% (by UV 210 nm)

| Mass Confirmation | m/z 428.2 [M+H]⁺ |

Structural Elucidation Workflow

G API Darifenacin API (Starting Material) Stress Alkaline Hydrolysis (1N NaOH, 80°C, 4h) API->Stress Induce Amide Hydrolysis Neutralize Neutralization & Filtration (Adjust to pH 7.0) Stress->Neutralize Quench Reaction Prep Preparative HPLC (C18, 0.1% FA / MeCN) Neutralize->Prep Inject Crude Sample Fraction Mass-Directed Fractionation (UV & MS Trigger) Prep->Fraction Elute Target Peak Lyophilization Lyophilization (Freeze Drying) Fraction->Lyophilization Pool >98% Pure Fractions QC Pure Impurity A (>98% Purity by LC-MS/NMR) Lyophilization->QC Final Characterization

Workflow for the generation, isolation, and characterization of Darifenacin Impurity A.

Conclusion

By leveraging the amphoteric nature of Darifenacin Impurity A and strictly controlling the mobile phase pH, this preparative HPLC method provides a robust, scalable solution for isolating the degradation product. The integration of an intermediate analytical QC step ensures the methodology is self-validating, yielding a reference standard of exceptional purity suitable for rigorous regulatory submissions.

Sources

Application Note: Comprehensive NMR Characterization and Structural Elucidation of Darifenacin Acid Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Darifenacin hydrobromide is a potent and selective M3 muscarinic receptor antagonist utilized primarily for the treatment of overactive bladder[1]. During the large-scale manufacturing and stability testing of the Active Pharmaceutical Ingredient (API), several process-related impurities and degradation products can emerge. Regulatory guidelines (ICH Q3A/Q3B) mandate the rigorous identification and characterization of any impurity present at or above the 0.10% threshold[2].

One of the most critical process-related impurities is the Darifenacin Acid Impurity chemically designated as (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetic acid[2]. This impurity typically arises during the synthesis phase—specifically via the over-hydrolysis of a nitrile intermediate when converting it to the primary amide (Darifenacin) using potassium hydroxide and 2-butanol—or as a degradation product resulting from the hydrolysis of the API's primary amide group under stress conditions[2][3].

This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) methodology for the structural elucidation of the Darifenacin acid impurity, providing analytical scientists with a definitive framework for impurity profiling.

Pathway Nitrile Nitrile Intermediate (Precursor) Darifenacin Darifenacin (Primary Amide) Nitrile->Darifenacin Partial Hydrolysis (KOH, 2-butanol) AcidImpurity Darifenacin Acid (Carboxylic Acid Impurity) Nitrile->AcidImpurity Complete Hydrolysis Darifenacin->AcidImpurity Over-hydrolysis / Degradation (H2O, Heat/Base)

Figure 1: Mechanistic pathway illustrating the formation of the Darifenacin acid impurity.

Analytical Logic & Orthogonal Validation

To ensure absolute trustworthiness in structural elucidation, NMR data must not exist in a vacuum. It must be orthogonally validated by Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier Transform Infrared Spectroscopy (FT-IR)[4].

  • LC-MS Rationale: Darifenacin has a molecular weight of 426.5 g/mol (free base). The acid impurity replaces the amide group (-NH2, 16 Da) with a hydroxyl group (-OH, 17 Da), resulting in a mass shift of +1 Da. LC-MS/TOF analysis will show a protonated molecular ion [M+H]+ at m/z 428 for the acid impurity, compared to m/z 427 for Darifenacin[2]. Both share a distinct fragmentation base peak at m/z 146, corresponding to the 2,3-dihydrobenzofuran vinyl ion[3].

  • FT-IR Rationale: The transformation from an amide to a carboxylic acid is marked by the disappearance of the sharp N-H stretching bands (~3437 cm⁻¹ and ~3200 cm⁻¹) and the amide C=O stretch (~1670 cm⁻¹). These are replaced by a broad O-H stretch and a shifted carboxylic C=O stretch (~1603 cm⁻¹)[2].

Workflow Sample Crude API / Stress Sample PrepLC Preparative LC Isolation Sample->PrepLC LCMS LC-MS/TOF [M+H]+ = 428, Base Peak 146 PrepLC->LCMS NMR 1D & 2D NMR (1H, 13C, COSY, HMBC) PrepLC->NMR IR FT-IR (Loss of N-H, Shift of C=O) PrepLC->IR Structure Confirmed Structure: Darifenacin Acid Impurity LCMS->Structure NMR->Structure IR->Structure

Figure 2: Orthogonal analytical workflow for the isolation and characterization of the impurity.

Experimental Protocol: NMR Characterization

The following protocol is designed as a self-validating system. Each step includes internal checks to prevent artifacts, such as proton exchange or solvent suppression issues, which could obscure critical diagnostic peaks.

Step 1: Sample Preparation & Solvent Selection
  • Causality Insight: The choice of solvent is critical. Protic solvents (like CD₃OD or D₂O) will cause rapid deuterium exchange with the carboxylic acid proton (-COOH), rendering it invisible in the ¹H NMR spectrum. Therefore, anhydrous DMSO-d₆ must be used.

  • Procedure: Dissolve 10–15 mg of the highly purified (>98% by HPLC) Darifenacin acid impurity in 0.6 mL of 100% anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Validation Check: Ensure the solvent is fresh and stored over molecular sieves. Residual water in DMSO-d₆ (appearing at ~3.33 ppm) can broaden or shift exchangeable protons through hydrogen bonding.

Step 2: Instrument Calibration
  • Procedure: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the sample. Lock onto the deuterium signal of DMSO-d₆. Shim the magnetic field (Z1-Z5) until the TMS line width at half-height is <1.0 Hz.

  • Validation Check: Run a quick 1-scan ¹H spectrum to verify the lock and shim quality before committing to long acquisitions.

Step 3: 1D NMR Acquisition (¹H and ¹³C)
  • ¹H NMR: Acquire 16–32 transients with a spectral width of at least 15 ppm to ensure the downfield carboxylic acid proton is captured. Use a relaxation delay (D1) of 2 seconds.

  • ¹³C NMR: Acquire 1024–2048 transients with proton decoupling (WALTZ-16). Set the spectral width to 250 ppm to capture the carbonyl carbon.

  • Causality Insight: The primary diagnostic marker in the ¹H NMR spectrum is the absence of the two broad singlets between δ 5.0 and δ 6.0 ppm (which belong to the primary amide -NH₂ of Darifenacin) and the appearance of a highly deshielded, broad singlet above δ 12.0 ppm corresponding to the -COOH proton[2].

Step 4: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Use to trace the spin systems within the pyrrolidine ring and the dihydrobenzofuran ethyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): Use to assign all proton-bearing carbons, definitively separating the overlapping aliphatic multiplets.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical Step. Optimize for long-range couplings (typically J = 8 Hz).

  • Causality Insight: HMBC is required to prove that the carboxylic acid group is correctly attached to the core molecule. You must observe a ³J correlation from the diphenylmethane protons and the adjacent pyrrolidine protons to the carbonyl carbon (~177 ppm).

Data Presentation & Interpretation

The structural elucidation relies on comparing the spectral data of the API (Darifenacin) against the isolated impurity. The table below summarizes the key quantitative shifts that serve as definitive proof of structure.

Table 1: Comparative NMR Spectral Data (DMSO-d₆)
Structural FeatureDarifenacin (API) ¹H NMR (δ ppm)Darifenacin Acid Impurity ¹H NMR (δ ppm)Darifenacin (API) ¹³C NMR (δ ppm)Darifenacin Acid Impurity ¹³C NMR (δ ppm)
Terminal Group 5.0 – 6.0 (2H, br s, -NH₂)> 12.0 (1H, br s, -COOH) 175.2 (C=O, Amide)177.5 (C=O, Acid)
Diphenyl Rings 7.10 – 7.45 (10H, m)7.15 – 7.50 (10H, m)126.0 - 143.0 (Aromatic C)126.5 - 143.5 (Aromatic C)
Dihydrobenzofuran 6.60 (1H, d), 6.95 (1H, d), 7.05 (1H, s)6.62 (1H, d), 6.98 (1H, d), 7.08 (1H, s)108.5, 125.1, 128.0108.8, 125.3, 128.2
Ethyl Chain 2.50 – 2.80 (4H, m)2.55 – 2.85 (4H, m)33.5, 58.233.8, 58.5
Pyrrolidine Ring 1.80 – 3.20 (7H, m)1.90 – 3.30 (7H, m)25.4, 45.1, 53.2, 56.025.8, 45.5, 53.6, 56.3
Key Interpretive Takeaways:
  • Loss of Amide Protons: The complete absence of the signals at δ 5.0–6.0 ppm confirms the loss of the -NH₂ group[2].

  • Presence of Carboxylic Acid: The appearance of a highly deshielded proton > 12.0 ppm is the hallmark of the -COOH group.

  • Carbonyl Shift: The ¹³C resonance for the carbonyl carbon shifts slightly downfield from ~175 ppm (amide) to ~177 ppm (carboxylic acid), reflecting the change in the electronic environment caused by the more electronegative oxygen atom replacing the nitrogen.

  • Core Stability: The nearly identical chemical shifts for the diphenyl, dihydrobenzofuran, and pyrrolidine moieties confirm that the core skeleton of the molecule remained intact during the degradation/over-hydrolysis process[5].

Conclusion

The rigorous characterization of the Darifenacin acid impurity is a critical requirement for regulatory compliance in API manufacturing. By employing a self-validating workflow that combines precise solvent selection, high-resolution 1D/2D NMR, and orthogonal mass spectrometry, analytical scientists can unambiguously confirm the conversion of the primary amide to a carboxylic acid. The absence of the amide protons (δ 5.0–6.0 ppm) coupled with the emergence of the carboxylic acid proton (> 12.0 ppm) and the corresponding ¹³C carbonyl shift serve as the definitive diagnostic markers for this impurity.

References

  • Srinivas, K., et al. "Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist." Rasayan Journal of Chemistry 2.1 (2009): 151-155. URL: [Link]

  • Thomas, S., et al. "Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn." Analyst 137.17 (2012): 3971-3982. URL:[Link]

Sources

Troubleshooting & Optimization

Improving resolution between Darifenacin and Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Chromatography Technical Support Center. This specialized guide is designed for analytical chemists and drug development professionals tasked with optimizing the high-performance liquid chromatography (HPLC) resolution between Darifenacin (a potent M3 muscarinic receptor antagonist) and its closely eluting related substance, Impurity A .

Below, you will find mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol designed to establish robust baseline resolution.

Mechanistic Background: The Darifenacin Pathway

Darifenacin hydrobromide is utilized clinically to treat overactive bladder by competitively blocking the M3 muscarinic acetylcholine receptor[1]. Understanding its biological target provides context for its bulky, hydrophobic molecular structure, which directly influences its chromatographic behavior.

Signaling ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 Gq Gq Protein Cascade M3->Gq Ca Ca2+ Release Gq->Ca Contract Bladder Contraction Ca->Contract Darifenacin Darifenacin Darifenacin->M3 Competitive Block

Darifenacin mechanism of action blocking the M3 muscarinic receptor signaling pathway.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why do Darifenacin and Impurity A co-elute so stubbornly under standard acidic reverse-phase conditions? A: The co-elution is a direct result of their structural similarities and ionization states at low pH. Darifenacin possesses a basic pyrrolidine nitrogen with a pKa of approximately 9.2[2]. Impurity A (often identified as the des-amide free acid derivative, 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic acid) contains a carboxylic acid functional group[]. At a standard mobile phase pH of 3.0, Darifenacin is protonated (positively charged), but the carboxylic acid of Impurity A is also protonated (neutral)[2]. In this neutral state, Impurity A is highly hydrophobic, causing it to bind strongly to the C18 stationary phase and co-elute with the bulky diphenyl/benzofuran moieties of Darifenacin[4].

Q2: How can I manipulate the mobile phase to force the separation of this critical pair? A: You must leverage the pKa differential by shifting the mobile phase pH to 6.5 . Causality: At pH 6.5, the basic nitrogen of Darifenacin (pKa 9.2) remains protonated and retained. However, the carboxylic acid of Impurity A (pKa ~4.5) becomes deprotonated and negatively ionized[2]. This sudden shift to an ionized state drastically increases the hydrophilicity of Impurity A, reducing its retention time on the non-polar C18 column and pulling it cleanly away from the Darifenacin peak, achieving a resolution ( Rs​ ) > 2.0[2].

Q3: I am experiencing severe peak tailing for Darifenacin, which is swallowing the adjacent impurity peaks. How do I correct this? A: Peak tailing for basic compounds like Darifenacin is typically caused by secondary secondary interactions between the protonated pyrrolidine nitrogen and residual acidic silanol groups on the silica support. Solution: Switch to an end-capped, Ethylene Bridged Hybrid (BEH) C18 column[2]. The hybrid particle technology reduces silanol activity. Alternatively, if using a standard C18 column, incorporate a silanol-masking agent like Triethylamine (TEA) into your buffer, or use a slightly higher ionic strength buffer (e.g., 0.05 M ammonium acetate) to outcompete the drug for silanol binding sites[1].

Part 2: Method Development Workflow & Protocol

Workflow Step1 1. Sample Prep (Spiked Impurities) Step2 2. Column Select (BEH C18) Step1->Step2 Step3 3. pH Shift (Buffer pH 6.5) Step2->Step3 Step4 4. Gradient (ACN/Buffer) Step3->Step4 Step5 5. SST Validate (Rs > 2.0) Step4->Step5

Step-by-step experimental workflow for optimizing HPLC resolution of Darifenacin.

Self-Validating Experimental Protocol: pH-Optimized RP-HPLC

This protocol utilizes a system suitability test (SST) as an internal control to validate the method's resolving power before sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 3.48 g of dipotassium hydrogen phosphate ( K2​HPO4​ ) in 1000 mL of Milli-Q water (0.02 M). Adjust the pH precisely to 6.5 ± 0.05 using dilute orthophosphoric acid ( H3​PO4​ )[2]. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN). ACN is preferred over methanol due to its lower viscosity and distinct solvation properties, which yield sharper peaks for the diphenyl moieties[2].

Step 2: Chromatographic Conditions

  • Column: Waters BEH C18 (250 × 4.6 mm, 5 µm) or equivalent end-capped column[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes partitioning kinetics).

  • Detection: UV at 215 nm (optimal for detecting both the benzofuran ring of the API and the degraded impurities)[1].

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: Linear ramp to 60% B

    • 15-20 min: Hold at 60% B

    • 20-25 min: Return to 30% B and equilibrate.

Step 3: Sample Preparation

  • Standard Stock: Dissolve 10 mg of Darifenacin Hydrobromide in 10 mL of Mobile Phase A:B (50:50 v/v) to yield 1.0 mg/mL[4].

  • Resolution Mixture (SST): Spike the standard stock with 0.15% w/w of Impurity A[1].

Step 4: System Suitability Testing (The Self-Validation Step)

  • Inject 10 µL of the Resolution Mixture in triplicate.

  • Acceptance Criteria: The method is only considered valid for use if the Resolution ( Rs​ ) between Impurity A and Darifenacin is ≥2.0 , and the USP tailing factor for Darifenacin is ≤1.5 [1].

Part 3: Quantitative Data Summary

The table below summarizes the causal relationship between mobile phase pH, ionization, and the resulting chromatographic resolution, validating the necessity of the pH 6.5 shift.

Mobile Phase pHDarifenacin StateImpurity A StateDarifenacin RT (min)Impurity A RT (min)Resolution ( Rs​ )Peak Tailing ( Tf​ )
pH 3.0 Protonated (+)Protonated (Neutral)12.412.10.8 (Co-elution) 1.8
pH 5.0 Protonated (+)Partially Ionized12.510.81.41.5
pH 6.5 Protonated (+)Fully Ionized (-)12.58.2> 3.0 (Baseline) 1.1

Note: RT = Retention Time. Data reflects gradient elution trends on a BEH C18 column demonstrating the selective retention shift of the acidic impurity.

References

  • Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form ResearchGate[Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs Scientific Research Publishing[Link]

  • Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products Ovid / Journal of Pharmaceutical and Biomedical Analysis[Link]

Sources

Advanced Troubleshooting Center: Eliminating Ghost Peaks in Darifenacin Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As analytical demands for pharmaceutical purity intensify, determining the impurity profiles of active pharmaceutical ingredients (APIs) like Darifenacin hydrobromide—a potent M3 muscarinic receptor antagonist used for overactive bladder—requires extreme precision[1].

This guide provides a causality-driven framework to diagnose, isolate, and eliminate ghost peaks in your Darifenacin workflows.

Diagnostic Logic: Isolating the Source of Contamination

Before altering your chromatographic method, you must establish the exact origin of the spurious peak. The following self-validating diagnostic workflow isolates whether the peak is derived from the mobile phase, system carryover, or true sample degradation.

TroubleshootingWorkflow Start Unidentified Peak Detected in Darifenacin Run Blank Execute Blank Gradient (No Injection) Start->Blank Check1 Peak Persists? Blank->Check1 MobilePhase Mobile Phase Contamination (Buffer/Solvent) Check1->MobilePhase Yes ZeroVol Execute Zero-Volume Injection Check1->ZeroVol No Trap Install Pre-Injector Ghost Trap MobilePhase->Trap Check2 Peak Persists? ZeroVol->Check2 Carryover System/Autosampler Carryover Check2->Carryover Yes TruePeak True Darifenacin Impurity (e.g., BEDBF, Imp-A) Check2->TruePeak No Wash Optimize Needle Wash & Flush Column Carryover->Wash LCMS Confirm Structure via LC-MS/MS TruePeak->LCMS

Diagnostic logic workflow for isolating the root cause of ghost peaks in Darifenacin HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why do ghost peaks predominantly appear during gradient elution in Darifenacin impurity profiling? A: Darifenacin methods frequently utilize ammonium acetate or potassium dihydrogen phosphate buffers adjusted to pH 7.0–7.2 to maintain the basic analyte in a neutral state and prevent secondary tailing interactions with acidic silanol groups on the stationary phase[1][4][5]. However, these aqueous buffers are notorious for harboring trace organic contaminants[6]. During the highly aqueous initial hold of a gradient method, the C18 stationary phase acts as an extraction medium, concentrating these lipophilic impurities at the column head. As the organic modifier (acetonitrile or methanol) ramps up, the contaminants are swept off the column simultaneously, eluting as sharp ghost peaks that can co-elute with critical genotoxic impurities[2].

Q2: How do I differentiate a ghost peak from a true Darifenacin degradation product? A: You must rely on a self-validating diagnostic sequence. First, run a "blank gradient" (running the method without injecting any sample or solvent). If the peak persists, it originates from the mobile phase[4][6]. If it disappears, perform a "zero-volume injection" to test for autosampler carryover. True stress degradants—such as the oxidative degradants of the dihydrobenzofuran ring (Impurity C)—will only appear when the Darifenacin sample is injected and will scale linearly with sample concentration[7].

Q3: What is the mechanistic function of an in-line ghost peak trap, and where should it be installed? A: An in-line ghost trap (e.g., Ghost Trap DS) contains highly retentive stationary phase materials designed to adsorb trace organic impurities from the mobile phase before they reach the analytical column[2][8]. It must be installed after the proportioning valve/mixer but before the autosampler injection valve. This specific placement ensures that solvent-derived contaminants are trapped, while the actual Darifenacin sample analytes bypass the trap and proceed directly to the analytical column[8].

Experimental Protocols for Ghost Peak Elimination
Protocol 1: System Passivation and Carryover Elimination

If your diagnostic logic points to system carryover (peaks present in zero-volume injections but absent in blank gradients), execute this protocol to strip residual Darifenacin and its lipophilic impurities from the system.

  • Aqueous Flush: Flush all LC lines (bypassing the analytical column) with 100% hot HPLC-grade water (60°C) for 30 minutes. Causality: This dissolves precipitated buffer salts (e.g., ammonium acetate) that can trap organic analytes in the tubing[6].

  • Organic Strip: Transition to 100% Isopropanol (IPA) at 1.0 mL/min for 45 minutes. Causality: IPA has high viscosity and excellent solvating power for hydrophobic contaminants adhering to PTFE tubing and rotor seals.

  • Needle Wash Optimization: Formulate a strong needle wash consisting of Methanol:Acetonitrile:Water:Formic Acid (40:40:20:0.1 v/v). Causality: Darifenacin is highly lipophilic; a strong organic wash with a slight acidic modifier prevents autosampler carryover[4].

  • Self-Validation: Execute three consecutive blank gradient runs. The baseline drift should not exceed 2 mAU, with no discrete peaks > LOD of the target impurities. If peaks persist, the contamination is mobile-phase derived, validating the need to proceed to Protocol 2.

Protocol 2: Integration of In-line Ghost Peak Traps

If your diagnostic logic points to mobile phase contamination (peaks present in blank gradients), execute this protocol.

  • Hardware Preparation: Select a high-capacity reversed-phase ghost trap column compatible with the mobile phase pH (Darifenacin methods often use pH 7.0-7.2 buffers)[1][5].

  • Installation: Plumb the trap column directly between the LC pump mixer and the autosampler injection valve[8]. Ensure all fittings are zero-dead-volume to prevent band broadening, even though it is pre-injector.

  • Equilibration: Pump the initial gradient mobile phase (e.g., 65% ammonium acetate buffer / 35% organic) through the trap and analytical column for 20 column volumes to condition the trap's stationary phase[5].

Quantitative Impact of Ghost Peak Mitigation

Implementing the protocols above directly impacts the sensitivity and regulatory compliance of your method. The table below illustrates the typical signal-to-noise (S/N) improvements observed when mobile phase contaminants are successfully trapped, preventing co-elution with critical Darifenacin impurities.

Analyte ClassificationTarget CompoundBaseline Noise (mAU)Unmitigated LOD (µg/mL)Mitigated LOD (µg/mL)Signal-to-Noise Improvement
API Darifenacin Hydrobromide> 2.5N/A (Assay)N/A (Assay)Baseline Stabilized
Genotoxic Impurity BEDBF> 2.50.150.035.0x
Genotoxic Impurity CEDBF> 2.50.120.026.0x
Process Degradant Impurity A> 2.50.080.0155.3x
References
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Available at: [Link]

  • Analyst (RSC Publishing). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Available at:[Link]

  • UHPLCSLab. Ghost Peaks Removing Column: The Problem of Ghost Peaks. Available at: [Link]

  • Asian Journal of Research in Chemistry (AJRC). (2011). Development and Validation of a RP-HPLC Method for Estimation of Darifenacin Hydrobromide in Bulk and in Tablet Dosage Form. Available at:[Link]

  • ResearchGate. (2025). From Noisy Baselines to Clean Results: Ghost Peak Solutions in HPLC. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research (IJPPR). (2017). Development and Validation of HPLC Method for Determination of Potential Genotoxic Impurities in Darifenacin Hydrobromide Drug Substance. Available at: [Link]

  • Scientific Research Publishing (SCIRP). (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. Available at:[Link]

Sources

Technical Support Center: Resolving Darifenacin Impurity A Co-Elution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. This guide is engineered for research scientists and drug development professionals developing stability-indicating methods for Darifenacin hydrobromide. Here, we address the mechanistic causes of peak co-elution and provide a self-validating, field-proven protocol to achieve baseline separation of Darifenacin and its critical related substances.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does Darifenacin Impurity A consistently co-elute with the main API peak or other related substances in RP-HPLC? The Causality: Darifenacin is a basic compound with a pKa of approximately 9.2[1]. Impurity A (chemically identified as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic Acid) is a major degradation product that contains a carboxylic acid functional group[]. Because of this acidic moiety, the retention behavior of Impurity A is highly sensitive to the mobile phase pH. At lower pH levels (e.g., pH 3.0), the carboxylic acid is protonated and highly hydrophobic, while the basic Darifenacin is fully ionized. This divergent ionization state alters relative retention times, frequently causing Impurity A to merge with the API peak[3].

Q2: How can I optimize the mobile phase to resolve Impurity A without causing peak tailing? The Causality: Standard silica-based C18 columns contain residual silanol groups (-Si-OH) that act as weak acids. The secondary and tertiary amines in Darifenacin interact strongly with these ionized silanols via secondary ion-exchange mechanisms, resulting in severe peak tailing that can "swallow" the adjacent Impurity A peak[3]. The Solution: Shift the mobile phase buffer to pH 6.5 to optimize the ionization states of both the basic API and the acidic impurity. Crucially, add 0.1% Triethylamine (TEA) to the mobile phase. TEA acts as a competitive silanol-masking agent. Because TEA has a smaller steric profile and higher affinity for silanols than Darifenacin, it saturates the active sites on the stationary phase, reducing the Darifenacin tailing factor to < 1.5 and restoring baseline resolution[3].

Q3: Which stationary phase chemistry provides the highest selectivity for this separation? The Solution: A high-density Ethylene Bridged Hybrid (BEH) C18 column is strongly recommended over standard C8 or phenyl columns[1]. BEH technology provides a wider usable pH range (up to pH 12) and inherently lower silanol activity. When combined with a sub-2-micron particle size (e.g., 1.7 µm), it delivers the theoretical plate count necessary to separate the closely eluting hydrophilic and hydrophobic impurities of Darifenacin[3].

Part 2: Diagnostic Workflows & Mechanisms

G Start Co-elution Detected: Darifenacin & Impurity A CheckPH Evaluate Mobile Phase pH Is pH < 4.0? Start->CheckPH AdjustPH Adjust Buffer to pH 6.5 (Optimizes Selectivity) CheckPH->AdjustPH Yes CheckTailing Assess Peak Shape Tailing Factor > 1.5? CheckPH->CheckTailing No AdjustPH->CheckTailing AddTEA Add 0.1% TEA (Masks Silanol Activity) CheckTailing->AddTEA Yes CheckColumn Evaluate Stationary Phase Using BEH C18? CheckTailing->CheckColumn No AddTEA->CheckColumn ChangeColumn Switch to BEH C18 (1.7 µm particle size) CheckColumn->ChangeColumn No Success Baseline Resolution Achieved (Rs > 2.0) CheckColumn->Success Yes ChangeColumn->Success

Decision tree for troubleshooting Darifenacin Impurity A co-elution.

Silanol Silica Silica Surface (Residual -Si-OH) TEA Triethylamine (TEA) Competitor Silica->TEA Addition of 0.1% TEA Masked Masked Surface (-Si-O⁻ + HN⁺Et3) TEA->Masked Strong Affinity DFN Darifenacin (Basic API) Masked->DFN Prevents Secondary Interactions Elution Sharp Peak Elution (No Tailing) DFN->Elution Free Flow

Mechanism of residual silanol masking by Triethylamine (TEA) to prevent peak tailing.

Part 3: Step-by-Step Validated UPLC Protocol

To guarantee reproducibility, the following protocol acts as a self-validating system. It incorporates a System Suitability Test (SST) that must pass before any sample data is accepted, ensuring the chromatographic environment is actively preventing co-elution[4].

Phase 1: Reagent & Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve exactly 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.02 M solution.

  • Silanol Masking: Add 1.0 mL of Triethylamine (TEA) to the buffer solution (0.1% v/v)[3].

  • pH Adjustment: Carefully adjust the pH of the buffer to 6.5 ± 0.05 using dilute orthophosphoric acid or potassium hydroxide. Filter through a 0.22 µm membrane filter and degas.

  • Organic Modifier (Mobile Phase B): Prepare a mixture of Acetonitrile and HPLC-grade water in an 80:20 (v/v) ratio. Degas thoroughly.

Phase 2: Chromatographic Parameters

Configure your UPLC/HPLC system according to the optimized quantitative parameters below to ensure sufficient theoretical plates for separation[1]:

ParameterCondition / ValueScientific Justification
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)High-density end-capping prevents co-elution of polar impurities; stable at pH 6.5.
Mobile Phase A 0.02 M Phosphate Buffer (pH 6.5) + 0.1% TEAOptimizes ionization of Impurity A's COOH group; TEA masks residual silanols.
Mobile Phase B Acetonitrile : Water (80:20 v/v)Provides necessary elution strength for hydrophobic late-eluting impurities.
Flow Rate 0.3 mL/minOptimal linear velocity for 1.7 µm particle mass transfer.
Column Temp 30 °CStabilizes retention times and reduces system backpressure.
Detection UV at 210 nmCaptures maximum UV absorbance for both Darifenacin and Impurity A.
Phase 3: Gradient Elution Program

Because Darifenacin impurities range from highly hydrophilic to highly hydrophobic, an isocratic method will fail to elute all compounds efficiently. Program the following gradient[3]:

  • 0.0 - 2.0 min: 15% B (Isocratic hold to focus polar impurities)

  • 2.0 - 10.0 min: 15% 50% B (Linear ramp to separate Darifenacin and Impurity A)

  • 10.0 - 15.0 min: 50% 80% B (Elute highly hydrophobic impurities)

  • 15.0 - 17.0 min: 80% B (Column wash)

  • 17.0 - 18.0 min: 80% 15% B (Re-equilibration)

Phase 4: System Suitability Testing (Self-Validation)

Before injecting analytical samples, inject a standard resolution mixture containing Darifenacin (100 µg/mL) spiked with Impurity A (0.15% specification level)[5].

  • Acceptance Criterion 1: The resolution ( Rs​ ) between Darifenacin and Impurity A must be ≥2.0 . (If <2.0 , verify buffer pH is exactly 6.5).

  • Acceptance Criterion 2: The USP tailing factor ( Tf​ ) for the Darifenacin peak must be ≤1.5 . (If >1.5 , verify TEA was added and the column is not degraded).

  • Acceptance Criterion 3: The % RSD of peak areas for six replicate injections must be ≤2.0% .

Sources

Technical Support Center: Darifenacin Impurity A Stability & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Darifenacin stability analysis. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists troubleshoot the degradation of Darifenacin in solution, specifically focusing on its primary hydrolytic degradant: Darifenacin Impurity A (Darifenacin Carboxylic Acid, CAS: 1048979-16-3) [1].

Rather than just providing a list of parameters, this guide explores the mechanistic causality behind degradation and offers self-validating experimental protocols to ensure the highest scientific integrity in your drug development workflows.

Part 1: Frequently Asked Questions (Mechanisms & Troubleshooting)

Q1: Why is my Darifenacin stock solution showing a rapid increase in Impurity A over time? A: Darifenacin Impurity A is formed via the hydrolysis of the parent drug's primary amide group (-CONH₂) into a carboxylic acid (-COOH)[1][2]. This reaction is catalyzed by both acidic and alkaline environments[3]. If your solution is degrading rapidly, your diluent or buffer is likely outside the optimal pH range (typically pH 5.0–7.0). Extreme pH conditions (e.g., < pH 3.0 or > pH 9.0) will accelerate nucleophilic acyl substitution, cleaving the amide bond and accumulating Impurity A[4].

Q2: I am struggling to achieve baseline resolution between Darifenacin and Impurity A on my RP-HPLC. What is the mechanistic reason for co-elution, and how do I fix it? A: The parent drug, Darifenacin, has a basic tertiary amine (pKa ~9.2)[2]. Impurity A contains both this amine and a newly formed carboxylic acid (pKa ~4.0–5.0). If you are using a highly acidic mobile phase (e.g., pH 3.0), both molecules are highly protonated and polar, leading to poor retention and potential co-elution on standard C18 columns[2]. Solution: Adjust your mobile phase buffer to pH 6.5 [2]. At this pH, the carboxylic acid on Impurity A is fully ionized (hydrophilic, elutes early), while the parent Darifenacin remains protonated but retains its strong hydrophobic interactions via its diphenyl and dihydrobenzofuran rings (elutes later). This polarity differential guarantees baseline separation.

Q3: Is Darifenacin susceptible to other degradation pathways besides hydrolysis? A: Yes. While Darifenacin is highly stable under thermal and photolytic stress, it is highly susceptible to oxidative stress[5][]. Exposure to reactive oxygen species (e.g., peroxides in excipients or solvents) will oxidize the tertiary amine to form Darifenacin N-oxide [5]. Therefore, your stability-indicating method must resolve both Impurity A (hydrolysis) and the N-oxide (oxidation) from the parent peak.

Part 2: Visualizing Degradation Pathways

To understand how to prevent degradation, you must first understand the chemical pathways. The diagram below illustrates the divergent degradation routes of Darifenacin under different stress conditions.

Pathway Darifenacin Darifenacin (Primary Amide) AcidBase Acid/Base Stress (Hydrolysis) Darifenacin->AcidBase H2O, H+ or OH- Oxidation Oxidative Stress (Peroxides/ROS) Darifenacin->Oxidation H2O2 ImpurityA Darifenacin Impurity A (Carboxylic Acid) AcidBase->ImpurityA Amide Cleavage NOxide Darifenacin N-oxide (Oxidized Amine) Oxidation->NOxide Tertiary Amine Oxidation

Major degradation pathways of Darifenacin under hydrolytic and oxidative stress conditions.

Part 3: Quantitative Data Presentation

The following table summarizes the forced degradation profile of Darifenacin. This data serves as a benchmark; if your experimental degradation exceeds these values under similar conditions, investigate your solvent purity and system inertness.

Stress ConditionReagent / ParameterDuration & TempExtent of Degradation (%)Primary Degradant Formed
Acidic Hydrolysis 0.5 N HCl48 hours @ 60°C~10 - 15%Darifenacin Impurity A[4]
Alkaline Hydrolysis 0.5 N NaOH48 hours @ 60°C~12 - 18%Darifenacin Impurity A[3]
Oxidative Stress 3% H₂O₂24 hours @ 25°C~20 - 25%Darifenacin N-oxide[5]
Thermal Stress Solid State7 days @ 105°C< 1.0%None (Highly Stable)[5]
Photolytic Stress UV/Vis Light (ICH Q1B)1.2M lux hours< 1.0%None (Highly Stable)[]

Part 4: Self-Validating Experimental Protocol

To accurately quantify Darifenacin Impurity A, you must employ a stability-indicating RP-HPLC method. The following protocol is designed as a self-validating system : it includes built-in neutralization and mass-balance checks to ensure that degradation occurs only during the intended stress period and that no degradants are "lost" during analysis.

Phase 1: Forced Degradation & Sample Preparation
  • Stock Preparation: Dissolve Darifenacin hydrobromide in a diluent of Water:Acetonitrile (50:50 v/v) to a concentration of 1.0 mg/mL.

  • Acid Stress Induction: Transfer 5.0 mL of the stock to a 50 mL volumetric flask. Add 5.0 mL of 0.5 N HCl.

  • Incubation: Seal the flask and incubate in a water bath at 60°C for exactly 48 hours[4].

  • Quenching (Critical Step): Remove the flask and immediately cool to room temperature. Add exactly 5.0 mL of 0.5 N NaOH to neutralize the solution. Causality: Failing to neutralize the sample will cause hydrolysis to continue in the autosampler, leading to artificially high Impurity A results and poor injection-to-injection reproducibility.

  • Dilution: Make up the volume to 50 mL with the diluent (Final concentration: 0.1 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

Phase 2: RP-HPLC Analysis
  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent high-efficiency C18[2][7].

  • Mobile Phase A: 0.02 M Phosphate buffer adjusted to pH 6.5 [2].

  • Mobile Phase B: Acetonitrile : Water (80:20 v/v)[2].

  • Elution Mode: Gradient (optimized to elute polar Impurity A early and hydrophobic impurities late).

  • Detection: UV at 210 nm[7].

Phase 3: System Validation Checks

Before reporting data, the system must validate itself against two criteria:

  • Resolution Check: The resolution ( Rs​ ) between Darifenacin Impurity A and the parent Darifenacin peak must be > 1.5 [3].

  • Mass Balance Check: Calculate the sum of the peak areas of the parent drug and all degradants in the stressed sample. Compare this to the peak area of an unstressed control sample. The mass balance must be between 98.0% and 102.0% [4]. Causality: A mass balance < 98% indicates that secondary degradation products are forming that do not absorb UV light at 210 nm, or that volatile degradants have escaped.

Workflow Step1 1. Sample Preparation Spike Darifenacin in Diluent Step2 2. Stress Induction Apply Acid/Base/Heat (48h @ 60°C) Step1->Step2 Step3 3. Neutralization Quench Reaction to Stop Hydrolysis Step2->Step3 Step4 4. RP-HPLC Analysis C18 Column, pH 6.5 Mobile Phase Step3->Step4 Step5 5. System Suitability Check Resolution & Mass Balance Step4->Step5

Self-validating workflow for forced degradation and HPLC analysis.

References

  • Asmari, M. Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. Retrieved from [Link]

  • Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. PubMed. Retrieved from [Link]

  • Scientific Research Publishing. Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. Retrieved from [Link]

  • Veeprho. Darifenacin Impurity A | CAS 1048979-16-3. Retrieved from[Link]

  • Ovid. Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its de. Retrieved from[Link]

Sources

Technical Support Center: Controlling Darifenacin Hydrolysis During Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing stability challenges during the bioanalysis of Darifenacin.

Darifenacin, a selective muscarinic M3 receptor antagonist, presents unique analytical challenges due to its terminal amide functional group. During routine plasma extraction and LC-MS/MS sample preparation, this moiety is highly susceptible to hydrolytic degradation, leading to compromised quantification, poor mass balance, and artifactual metabolite formation. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating methodology to preserve analyte integrity.

Mechanistic Insight: The Hydrolysis Pathway

To prevent degradation, we must first understand the causality of the reaction. Darifenacin contains a primary amide group that is chemically labile under the extreme pH conditions often used to crash proteins or partition analytes in biological matrices.

Under acidic (pH < 3) or alkaline (pH > 9) conditions, the amide undergoes nucleophilic acyl substitution. The addition of water, catalyzed by hydronium or hydroxide ions and accelerated by thermal energy (e.g., during solvent evaporation), forces the expulsion of ammonia. This converts the active Darifenacin molecule (m/z 427.20) into Darifenacin Acid (Impurity-4, m/z 428.20) 1[1].

Hydrolysis DFN Darifenacin (Active Amide, m/z 427.20) Stress Acidic/Alkaline Hydrolysis (pH <3 or >9) DFN->Stress H2O, Heat Intermediate Tetrahedral Intermediate Stress->Intermediate Degradant Darifenacin Acid (Imp-4, m/z 428.20) Intermediate->Degradant -NH3

Darifenacin hydrolytic degradation pathway converting the active amide to a carboxylic acid.

Troubleshooting & FAQs

Q1: Why am I detecting a prominent secondary peak at m/z 428.20 during my LC-MS/MS analysis of Darifenacin? A1: The peak at m/z 428.20 corresponds to Darifenacin Acid (Impurity-4), the primary hydrolytic degradation product 1[1]. If you are seeing this peak in your calibration standards or QC samples, it is an artifact of your sample preparation rather than a biological metabolite. It indicates that your extraction buffer is too harsh (extreme pH) or your evaporation temperature is too high, forcing the amide to hydrolyze.

Q2: How can I optimize my Liquid-Liquid Extraction (LLE) to prevent this hydrolysis? A2: The causality of hydrolysis is the combination of extreme pH and aqueous environments. To prevent this, avoid using harsh pH modifiers (like 1N HCl or NaOH) during extraction. Instead, use a neutral or mildly buffered extraction system. A validated, field-proven approach utilizes a non-polar organic solvent mixture of Diethylether:Dichloromethane (80:20, v/v) 2[2]. This specific ratio provides optimal dielectric properties to extract the moderately lipophilic Darifenacin without requiring extreme pH shifts that trigger degradation.

Q3: Is Darifenacin sensitive to the evaporation steps during sample concentration? A3: Yes. Hydrolysis is a thermodynamically temperature-dependent process. If your sample matrix contains residual water and trace pH modifiers, subjecting the extract to high temperatures during nitrogen blow-down (e.g., >45°C) will exponentially accelerate the conversion of the amide to the acid. You must evaporate your samples at strictly <35°C under a gentle stream of nitrogen.

Q4: What are the optimal chromatographic conditions to ensure on-column stability? A4: Highly acidic mobile phases (e.g., 0.5% TFA) combined with high column temperatures can induce on-column hydrolysis, leading to peak tailing or split peaks. Utilizing an Acquity UPLC BEH C18 column with a mildly acidic to neutral buffer, such as ammonium acetate (pH 6.5) and acetonitrile, ensures structural integrity during the chromatographic run 1[1].

Quantitative Data: Darifenacin Stability Profile

Understanding the quantitative limits of Darifenacin's stability is critical for designing a robust sample preparation workflow. The following table summarizes forced degradation data, highlighting the molecule's specific vulnerabilities 3[3].

Stress ConditionReagent / ParameterDurationTemperaturePrimary DegradantExtent of Degradation
Acidic Hydrolysis 0.5 N HCl48 hours60°CDarifenacin Acid (Imp-4)Significant (>15%)
Alkaline Hydrolysis 0.1 N NaOH48 hours60°CDarifenacin Acid (Imp-4)Significant (>20%)
Oxidative Stress 3.0% H2O224 hoursAmbientDarifenacin N-oxide (Imp-6)Moderate (~10%)
Thermal Stress Solid State7 days105°CNoneStable (<1%)
Photolytic Stress UV 352 nm7 daysAmbientNoneStable (<1%)

Step-by-Step Methodology: Optimized LLE Protocol

To circumvent the hydrolytic liabilities of Darifenacin, the following Liquid-Liquid Extraction (LLE) protocol utilizes a neutral buffering strategy and a specific organic solvent ratio to maximize recovery while preserving the amide bond 2[2].

Workflow Plasma 1. Aliquot Plasma (Spiked with IS) Buffer 2. Buffer Addition (Neutral pH to prevent hydrolysis) Plasma->Buffer LLE 3. Liquid-Liquid Extraction (Diethylether:DCM 80:20 v/v) Buffer->LLE Centrifuge 4. Centrifugation & Phase Separation (10,000 rpm, 4°C) LLE->Centrifuge Evap 5. Nitrogen Evaporation (Temp < 35°C) Centrifuge->Evap Recon 6. Reconstitution (Mobile Phase) Evap->Recon LCMS 7. LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Optimized LC-MS/MS sample preparation workflow for Darifenacin mitigating hydrolysis.

Protocol Steps:
  • Sample Aliquoting: Transfer 500 µL of human plasma into a pre-labeled 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 50 µL of the Internal Standard working solution (e.g., Darifenacin-d4). Vortex for 10 seconds.

  • Buffering (Critical Step): Add 100 µL of a neutral buffer (50 mM Ammonium Acetate, pH 7.0) to standardize the pH of the plasma matrix. Causality: This prevents localized pH extremes that catalyze amide hydrolysis during the solvent partitioning phase.

  • Extraction: Add 2.5 mL of the extraction solvent mixture (Diethylether:Dichloromethane, 80:20 v/v).

  • Mixing: Vortex vigorously for 3 minutes to ensure complete partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Causality: The low temperature minimizes the kinetic energy available for degradation while ensuring a crisp phase boundary.

  • Organic Transfer: Carefully transfer 2.0 mL of the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature of 30°C. Do not exceed 35°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., Acetonitrile:Water:Formic Acid, 90:10:0.1 v/v/v). Vortex for 30 seconds.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Self-Validating System Check

To guarantee that your protocol is effectively preventing hydrolysis, you must build a self-validating control into your method development phase:

  • The Post-Extraction Spike Test: Extract a blank plasma matrix following the exact steps above. After the evaporation step, spike the blank extract with a known concentration of Darifenacin (Post-Extraction Spike). Compare the m/z 428.20 / 427.20 ratio of this sample against a sample spiked before extraction (Pre-Extraction Spike).

  • Interpretation: If the Pre-Extraction Spike shows a statistically significant increase in the Impurity-4 (m/z 428.20) ratio compared to the Post-Extraction Spike, your extraction conditions (pH or evaporation temperature) are actively hydrolyzing the drug and require further neutralization.

References

  • Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis (Murthy et al., 2012) URL:[Link]

  • Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies Source: International Journal of Drug Development and Research (Singh et al., 2013) URL:[Link]

  • Chemometric evaluation of darifenacin hydrobromide using a stability-indicating reversed-phase LC method Source: ResearchGate / Journal of Liquid Chromatography & Related Technologies (Meneghini et al., 2011) URL:[Link]

Sources

Validation & Comparative

Analytical Comparison Guide: Specificity and Linearity Studies for Darifenacin Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

Darifenacin hydrobromide is a potent M3 muscarinic receptor antagonist utilized in the management of overactive bladder syndrome. Throughout its synthetic pathway and shelf-life, the drug is susceptible to degradation. One of the most strictly monitored degradants is Darifenacin Impurity A (CAS 1048979-16-3)[], chemically identified as 2-((S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic acid (also known as Darifenacin Carboxylic Acid)[2].

The Causality of the Analytical Challenge: Quantifying Impurity A presents a significant chromatographic challenge. The molecule contains both a bulky diphenylacetic acid moiety and a basic pyrrolidine nitrogen. On standard silica-based stationary phases, the basic nitrogen interacts strongly with residual silanol groups, leading to severe peak tailing.

  • Specificity requires baseline resolution between Impurity A, the parent Darifenacin, and other closely eluting process impurities (such as the N-dealkylated or oxidized forms)[3].

  • Linearity must be rigorously maintained from trace levels (Limit of Quantitation, LOQ) up to 250% of the specification limit to accurately capture degradation spikes during accelerated stability testing[4].

Methodology Comparison: RP-HPLC vs. RP-UPLC

To objectively evaluate the optimal analytical strategy, we compare a traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against a modern Ultra-Performance Liquid Chromatography (RP-UPLC) method.

  • RP-HPLC (The Standard): Relies on 5 µm C8 or C18 columns. While robust, the larger particle size increases eddy diffusion, resulting in broader peaks and longer run times, which can obscure closely eluting impurities[4].

  • RP-UPLC (The Alternative): Employs sub-2-micron particles (e.g., 1.7 µm BEH C18). The Bridged Ethyl Hybrid (BEH) technology chemically suppresses secondary silanol interactions, while the smaller particles drastically increase theoretical plates. This fundamentally enhances both specificity (sharper peaks) and linearity (higher signal-to-noise ratio at trace levels)[3].

Quantitative Data Presentation

Table 1: Specificity Parameters (Separation of Impurity A from Parent Drug)

ParameterRP-HPLC (5 µm C8)RP-UPLC (1.7 µm BEH C18)Causality / Mechanistic Significance
Retention Time ~18.5 min~4.2 minUPLC fluidics and short columns reduce analysis time by >75%.
Resolution ( Rs​ ) 2.14.8Sub-2-micron particles minimize eddy diffusion, sharpening peaks.
Peak Purity Angle < Purity Threshold< Purity ThresholdPDA detection confirms no co-eluting peaks (Self-validating metric).
Tailing Factor 1.41.05BEH particle chemistry suppresses secondary ionic interactions.

Table 2: Linearity & Sensitivity Metrics

ParameterRP-HPLCRP-UPLCAcceptance Criteria (ICH Q2)
Linearity Range LOQ to 3.0 µg/mLLOQ to 4.5 µg/mLMust cover LOQ to 150-250% of spec limit.
Correlation ( R2 ) 0.9960.9998 ≥0.990
LOD 0.24 µg/mL0.05 µg/mLSignal-to-Noise (S/N) ≥3
LOQ 0.72 µg/mL0.15 µg/mLSignal-to-Noise (S/N) ≥10

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following step-by-step methodologies incorporate built-in self-validation checks.

Protocol 1: Chromatographic Setup & Mobile Phase Preparation
  • Buffer Preparation: Dissolve 0.05 M ammonium acetate in Milli-Q water. Adjust the pH to 7.2 using a dilute ammonia solution.

    • Expertise Note: A pH of 7.2 ensures the basic pyrrolidine nitrogen of Impurity A is partially deprotonated, reducing ionic interactions with the stationary phase and preventing tailing[4].

  • Mobile Phase: Mix the buffer with an organic modifier (Methanol/Acetonitrile) for gradient elution. Filter through a 0.22 µm nylon membrane and degas.

  • Column Equilibration: Flush the Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) at 0.3 mL/min until the baseline is stable (approx. 15 minutes)[3].

Protocol 2: Specificity via Forced Degradation

Objective: Prove the method can isolate Impurity A from all other stress-induced degradants.

  • Acid Hydrolysis: Treat 1 mg/mL Darifenacin API with 1N HCl at 60°C for 24 hours. Neutralize with 1N NaOH.

  • Oxidation: Treat the API with 3% H2​O2​ at room temperature for 6 hours.

  • Sample Injection: Inject 2 µL of the stressed samples into the UPLC system.

  • Self-Validation Check: Utilize a Photo Diode Array (PDA) detector scanning from 200–400 nm. Extract the peak purity metrics for Impurity A. The specificity protocol is validated only if the Purity Angle is strictly less than the Purity Threshold, guaranteeing no hidden co-eluting degradants.

Protocol 3: Linearity Curve Generation

Objective: Establish a proportional detector response across a wide concentration range.

  • Stock Solution: Prepare a 100 µg/mL stock of certified Darifenacin Impurity A reference standard in methanol.

  • Serial Dilution: Prepare six concentration levels ranging from the established LOQ (0.15 µg/mL) up to 250% of the specification limit (4.5 µg/mL).

  • Replicate Injections: Inject each concentration in triplicate to assess injection precision.

  • Regression Analysis: Plot peak area (y-axis) versus concentration (x-axis).

  • Self-Validation Check: Calculate the residual sum of squares. A valid linearity study must not only achieve an R2>0.999 but also display a random distribution of residuals, proving true linearity rather than a forced mathematical fit[3].

Analytical Workflow Visualization

G Start Darifenacin Impurity A Method Validation Spec Specificity Testing (Forced Degradation) Start->Spec Step 1 Lin Linearity Testing (LOQ to 250%) Start->Lin Step 2 HPLC RP-HPLC (5 µm) Rs: 2.1 | R²: 0.996 Spec->HPLC Evaluate UPLC RP-UPLC (1.7 µm) Rs: 4.8 | R²: 0.9998 Spec->UPLC Evaluate Lin->HPLC Evaluate Lin->UPLC Evaluate Valid Self-Validation Check (Peak Purity & Residuals) HPLC->Valid Compare Metrics UPLC->Valid Compare Metrics

Workflow comparing HPLC and UPLC validation for Darifenacin Impurity A.

Sources

Recovery studies for Darifenacin Impurity A in API

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Recovery Studies for Darifenacin Impurity A in API

Executive Summary

Darifenacin hydrobromide is a potent M3-selective receptor antagonist utilized in the management of overactive bladder. During its synthesis and shelf-life, the Active Pharmaceutical Ingredient (API) is susceptible to degradation—most notably forming (Darifenacin Carboxylic Acid) under acidic hydrolysis conditions[1][]. Accurate quantification of this impurity is critical for regulatory compliance under ICH Q2(R1) guidelines. This guide objectively compares two dominant analytical methodologies—conventional RP-HPLC-UV and stability-indicating UPLC-PDA—for the recovery of Impurity A from the API matrix, providing actionable, step-by-step protocols designed as self-validating systems.

Chemical Profile & Analytical Causality

Darifenacin Impurity A (CAS: 1048979-16-3) is chemically identified as (S)-2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic Acid[3][4].

The Analytical Challenge: Darifenacin API is highly basic (pKa ~9.2), whereas Impurity A contains a free carboxylic acid group, making it highly polar and hydrophilic[5]. When performing recovery studies, the massive concentration of the API matrix (often spiked at 800–1000 µg/mL) can cause severe ion suppression or peak distortion for the early-eluting Impurity A.

Causality of Method Design: The choice of stationary phase and mobile phase pH is the primary causal factor dictating recovery accuracy. A carefully controlled pH (e.g., pH 6.5) is required to manage the ionization state of the carboxylic acid, preventing peak tailing, avoiding co-elution with the void volume, and ensuring robust recovery[5].

Comparative Methodologies for Impurity A Recovery

Method A: Conventional RP-HPLC-UV (Isocratic)

  • Mechanism: Utilizes a (250 × 4.6 mm, 5 μm) with an isocratic mobile phase of 0.05 M ammonium acetate (pH 7.2) and methanol/acetonitrile[1].

  • Performance Insight: While simple and widely accessible, the near-neutral pH (7.2) means Impurity A is fully ionized. It elutes very close to the void volume, which can lead to matrix interference from the API and slightly lower recovery precision at the Limit of Quantitation (LOQ) level[1].

Method B: Stability-Indicating UPLC-PDA (Gradient)

  • Mechanism: Employs an (100 × 2.1 mm, 1.7 μm) with a gradient of phosphate buffer (pH 6.5) and acetonitrile[5].

  • Performance Insight: The sub-2-micron particles provide superior theoretical plates, resolving the polar Impurity A from the API matrix completely. The gradient approach sharpens the peak, yielding higher recovery accuracy (closer to 100%) and significantly lower %RSD[5].

Step-by-Step Experimental Protocol: Accuracy & Recovery Spiking

To ensure a self-validating system, the recovery protocol must account for any endogenous Impurity A already present in the API batch. The following protocol is standardized for a specification limit of 0.15% relative to an API working concentration of 800 µg/mL[1].

Step 1: Preparation of Standard Stock Solutions

  • Accurately weigh 1.2 mg of Darifenacin Impurity A reference standard.

  • Dissolve in 100 mL of diluent (Mobile Phase A:B, 50:50 v/v) to create a 12 µg/mL stock solution.

Step 2: Preparation of Unspiked API Solution (Control)

  • Weigh 80 mg of Darifenacin HBr API.

  • Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent (API concentration = 800 µg/mL).

Step 3: Spiking Protocol (Triplicate Preparations)

  • 50% Level: To 80 mg of API, add 5.0 mL of Impurity A stock solution. Make up to 100 mL (Spiked Impurity A = 0.6 µg/mL).

  • 100% Level (Specification): To 80 mg of API, add 10.0 mL of Impurity A stock solution. Make up to 100 mL (Spiked Impurity A = 1.2 µg/mL).

  • 150% Level: To 80 mg of API, add 15.0 mL of Impurity A stock solution. Make up to 100 mL (Spiked Impurity A = 1.8 µg/mL).

Step 4: Chromatographic Analysis & Self-Validation

  • Inject Diluent (Blank) Inject Unspiked API Inject Spiked Samples.

  • Causality Check: The blank confirms no diluent interference. The Unspiked API quantifies the baseline Impurity A to prevent false-positive inflation of recovery data.

  • Calculation: % Recovery = [Theoretical Spiked AreaTotal Area in Spiked−Area in Unspiked​]×100 .

Quantitative Data Comparison

The following table synthesizes the recovery performance of both methods based on validated experimental data[1][5].

ParameterMethod A: RP-HPLC-UV (Isocratic)Method B: UPLC-PDA (Gradient)
Stationary Phase C8 (250 × 4.6 mm, 5 μm)BEH C18 (100 × 2.1 mm, 1.7 μm)
Mobile Phase pH pH 7.2 (Ammonium Acetate)pH 6.5 (Phosphate Buffer)
Recovery at 50% Level 97.4% ± 1.8%99.1% ± 0.9%
Recovery at 100% Level 98.2% ± 1.5%99.8% ± 0.7%
Recovery at 150% Level 98.8% ± 1.2%99.5% ± 0.8%
Overall %RSD 1.2% - 1.8%0.7% - 0.9%
Matrix Interference Moderate (Early elution)Minimal (Baseline resolved)

Workflow Visualization

The following diagram illustrates the logical workflow of the self-validating recovery study, highlighting the critical pathways from matrix preparation to final calculation.

RecoveryWorkflow A API Matrix (Darifenacin HBr) C Spiking Protocol (50%, 100%, 150% Spec Level) A->C Unspiked Baseline B Impurity A Standard (CAS 1048979-16-3) B->C Known Concentration D Sample Dilution & Homogenization C->D E Chromatographic Analysis (RP-HPLC / UPLC) D->E F Data Processing & Integration E->F G Recovery Calculation (Target: 90-110%) F->G

Self-validating workflow for Darifenacin Impurity A recovery studies.

References

  • Nazeerunnisa, M., Garikapati, L. and Bethanabhatla, S. (2014). "Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs." American Journal of Analytical Chemistry. URL:[Link]

  • Murthy, M. V., et al. (2013). "Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Veeprho. "Darifenacin Impurity A." Veeprho Impurity Reference Standards. URL: [Link]

  • Lotusfeet Pharma. "Darifenacin Impurity A 1048979-16-3." Lotusfeet Pharma. URL: [Link]

Sources

Comprehensive Guide to the Relative Response Factor (RRF) of Darifenacin Impurity A: Performance, Comparison, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical regulatory frameworks increasingly demand rigorous impurity profiling, the accurate quantification of degradation products has become a cornerstone of drug safety. Darifenacin hydrobromide, a potent muscarinic M3 receptor antagonist used to treat overactive bladder[1], is susceptible to specific degradation pathways. Among its degradation products, Darifenacin Impurity A (Darifenacin Carboxylic Acid; CAS: 1048979-16-3) requires strict monitoring[][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic methodology. We will explore the mechanistic causality behind UV response variations, objectively compare quantification strategies, and provide a self-validating protocol for establishing the Relative Response Factor (RRF) of Darifenacin Impurity A.

Mechanistic Grounding: Why RRF is Critical for Impurity A

Darifenacin Impurity A is chemically defined as 2-((S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic acid[3]. It forms primarily through the hydrolysis of the primary amide group present in the Darifenacin active pharmaceutical ingredient (API) into a carboxylic acid.

The Causality of Response Variance: In High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), quantification relies on the molar absorptivity ( ϵ ) of the analyte's chromophore. The transformation from an amide (API) to a carboxylic acid (Impurity A) subtly alters the electron delocalization across the adjacent diphenyl structure. Consequently, at a standard detection wavelength (e.g., 215 nm), Impurity A and the API do not absorb UV light equally[1].

If we assume a 1:1 response ratio (Area Normalization), we risk significant over- or under-reporting of the impurity. The Relative Response Factor (RRF) mathematically corrects this discrepancy by establishing the ratio of the impurity's UV response to that of the API[4].

Objective Comparison of Quantification Strategies

To justify the use of RRF, we must compare it against alternative quantification methods used in pharmaceutical analysis. Table 1 synthesizes the performance, operational feasibility, and analytical reliability of these approaches.

Table 1: Comparison of Impurity Quantification Methods

Quantification MethodMechanistic AssumptionAccuracy / BiasRoutine Operational CostDependency on Impurity Standards
Area Normalization Assumes RRF = 1.0 (Equal UV absorbance).Low: High risk of bias if chromophores differ significantly.Low: No standards required.None
External Standard (Impurity) Direct quantification using a known concentration of Impurity A.High: Direct and absolute measurement.High: Requires constant procurement of expensive standards.Absolute: Cannot proceed without standard[5].
RRF Method (Diluted API) Corrects area using a pre-validated RRF multiplier.High: Statistically equivalent to External Standard once validated.Low: Uses cheap, readily available API for routine runs.Minimal: Standard only required once for initial RRF validation.

Insight: The RRF method is the industry gold standard because it decouples routine quality control from the supply chain vulnerabilities of sourcing unstable or expensive impurity reference standards[5].

Logical Workflow of RRF Determination

The establishment of an RRF is a self-validating system. It requires proving that the UV response is linear across the specification range and that the y-intercepts of the calibration curves are statistically insignificant.

RRF_Determination N1 Prepare API & Impurity A Stock Solutions N2 Serial Dilution (LOQ to 150% Spec Level) N1->N2 N3 HPLC-UV Analysis (e.g., 215 nm) N2->N3 N4 Plot Calibration Curves (Area vs. Concentration) N3->N4 N5 Calculate Slopes (m_API, m_ImpA) N4->N5 N6 Determine RRF (RRF = m_ImpA / m_API) N5->N6 N7 Routine Testing Application (Corrected Area = Area / RRF) N6->N7

Workflow for determining and applying the Relative Response Factor (RRF) in HPLC analysis.

Experimental Protocol: Self-Validating RRF Determination

To ensure trustworthiness, the following step-by-step methodology incorporates built-in validation checks (linearity, precision, and mass balance) to derive the RRF for Darifenacin Impurity A.

Step 1: Chromatographic System Setup
  • Column: Prodigy C8 (250 × 4.6 mm, 5 μm) or equivalent high-resolution reverse-phase column[1].

  • Mobile Phase: Isocratic or gradient elution using 0.05 M ammonium acetate (pH adjusted to 7.2) and methanol/acetonitrile (e.g., 35:65 v/v)[1].

  • Detection: Photodiode Array (PDA) or UV detector set to 215 nm.

  • Flow Rate: 1.0 mL/min at 25°C.

Step 2: Preparation of Solutions
  • Diluent: Mobile phase or a 50:50 mixture of Acetonitrile:Water.

  • Stock Solutions: Accurately weigh Darifenacin API and Darifenacin Impurity A reference standards to prepare individual stock solutions at 1.0 mg/mL.

  • Linearity Levels: Dilute the stock solutions to create a minimum of six concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., 0.05% to 0.25% relative to the nominal API test concentration).

Step 3: Data Acquisition and System Suitability
  • Inject the blank (diluent) to ensure no baseline interference at the retention times of the API and Impurity A.

  • Inject each linearity level in triplicate.

  • Self-Validation Check: The %RSD of the peak areas for the triplicate injections must be ≤2.0% . The resolution ( Rs​ ) between Darifenacin and Impurity A must be ≥1.5 .

Step 4: Regression Analysis and RRF Calculation
  • Plot the peak area (y-axis) against the nominal concentration in µg/mL (x-axis) for both the API and Impurity A.

  • Perform linear regression to determine the slope ( m ) and y-intercept ( c ) for both curves.

  • Self-Validation Check: The correlation coefficient ( r2 ) for both plots must be ≥0.995 . The y-intercept should be statistically close to zero (typically ≤5% of the response at the 100% specification level).

  • Calculate RRF: RRF=Slope of Darifenacin API (mAPI​)Slope of Darifenacin Impurity A (mImpA​)​

Step 5: Routine Application

Once the RRF is established (e.g., if RRF = 0.85), routine quality control laboratories no longer need the Impurity A standard. They inject a dilute standard of the Darifenacin API, calculate the theoretical impurity area, and apply the correction factor:

Corrected Impurity Area=RRFObserved Impurity Area​

Conclusion

Transitioning from Area Normalization or External Standardization to an RRF-based methodology for Darifenacin Impurity A ensures regulatory compliance while optimizing laboratory economics. By understanding the structural causality behind UV response differences and implementing a self-validating chromatographic protocol, analytical scientists can guarantee the scientific integrity of their stability-indicating methods.

Sources

The Definitive Guide to Robustness Testing for Darifenacin Impurity Methods: HPLC vs. UHPLC Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of process impurities and degradation products in Darifenacin hydrobromide (DFN) is a critical regulatory requirement. Under ICH Q2(R1) and Q2(R2) guidelines, an analytical method must not only be sensitive and specific but also robust —capable of remaining unaffected by small, deliberate variations in method parameters.

As a Senior Application Scientist, I have evaluated numerous chromatographic workflows. This guide objectively compares traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against modern Ultra-High-Performance Liquid Chromatography (RP-UHPLC) for Darifenacin impurity profiling. By examining the mechanistic causality behind method parameters and providing a self-validating experimental protocol, this guide serves as a blueprint for establishing a reliable Design Space for DFN analysis.

The Mechanistic Science of Darifenacin Impurities

Darifenacin is a potent M3 muscarinic receptor antagonist containing a basic pyrrolidine ring and a dihydrobenzofuran moiety. During synthesis and storage, it is susceptible to specific degradation pathways. Forced degradation studies confirm that DFN is highly labile to oxidative stress (yielding N-oxide and N-dealkylated impurities) and acidic hydrolysis, while remaining relatively stable under photolytic and thermal conditions [3].

Because process impurities (such as Imp-A through Imp-D) share a nearly identical molecular backbone with the API, achieving baseline resolution ( Rs​>1.5 ) requires precise control over the chromatographic environment.

DegradationLogic API Darifenacin Hydrobromide (API) Stress Forced Degradation (ICH Q1A/B) API->Stress Oxidation Oxidative Stress (H2O2) Stress->Oxidation Acidic Acidic Hydrolysis (HCl) Stress->Acidic Deg1 N-oxide / N-dealkylated Impurities Oxidation->Deg1 Deg2 Acidic Degradants Acidic->Deg2 HPLC Chromatographic Resolution (Rs > 1.5) Deg1->HPLC Deg2->HPLC

Darifenacin forced degradation pathways and chromatographic resolution logic.

Method Comparison: Traditional HPLC vs. Modern UHPLC

When developing a stability-indicating method, the choice of stationary phase and system hardware dictates the method's inherent robustness. Traditional HPLC methods rely on 5 µm particles and isocratic elution [1], whereas modern UHPLC methods leverage sub-2 µm particles and gradient elution optimized via Design of Experiments (DoE) [2].

Table 1: Analytical Method Comparison for DFN Impurities
ParameterTraditional RP-HPLC [1]Modern RP-UHPLC [2]
Column Chemistry Prodigy C8 (250 × 4.6 mm, 5 μm)Acquity BEH C18 (100 × 2.1 mm, 1.7 μm)
Mobile Phase 0.05 M Ammonium Acetate (pH 7.2) / MeOH:ACN20 mM Phosphate Buffer / ACN (Gradient)
Flow Rate 1.0 mL/min0.3 mL/min
Run Time > 40 minutes< 13 minutes
Detection UV at 215 nmUV at 210 nm
Optimization Approach One-Factor-At-a-Time (OFAT)Design of Experiments (DoE - CCD)

Scientist's Insight: The UHPLC method significantly outperforms the HPLC method in throughput and resolving power. The use of a bridged ethyl hybrid (BEH) particle in the UHPLC column provides superior resistance to pH fluctuations, inherently increasing the method's robustness compared to standard silica-based C8 columns.

The Causality of Robustness Parameters

Robustness testing is not a box-ticking exercise; it is a mechanistic probe into the method's vulnerabilities. We deliberately alter Critical Method Parameters (CMPs) to observe their effect on Critical Quality Attributes (CQAs) like resolution and peak tailing.

  • Mobile Phase pH ( ± 0.2 units): Darifenacin contains a basic pyrrolidine nitrogen. At pH 7.2, the molecule is predominantly ionized. A shift of just 0.2 pH units can alter the ratio of ionized to unionized species. If the pH drops, increased ionization can lead to secondary interactions with residual silanols on the column, causing severe peak tailing.

  • Column Temperature ( ± 3°C): Temperature dictates the viscosity of the mobile phase and the mass transfer kinetics between the stationary and mobile phases. In UHPLC, where sub-2 µm particles generate high backpressure, temperature fluctuations can drastically alter linear velocity and retention times.

  • Flow Rate ( ± 10%): Altering the flow rate shifts the system along the van Deemter curve. While UHPLC systems have a flatter van Deemter C-term (allowing higher flow rates without losing efficiency), traditional HPLC systems will suffer significant resolution loss if the flow rate is pushed too high.

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity, robustness must be tested using a self-validating sequence. If the system drifts during the experiment, the data is invalid. We utilize a Central Composite Design (CCD) to test parameter interactions rather than isolated variables.

RobustnessWorkflow Start Define Method Parameters Params Select Variables (pH, Temp, Flow) Start->Params DoE Design of Experiments (CCD Model) Params->DoE Execute Execute Chromatographic Runs DoE->Execute Analyze Analyze Responses (Rs, Tailing, RT) Execute->Analyze Validate Establish Design Space & System Suitability Analyze->Validate

ICH Q2 robustness testing workflow utilizing a Design of Experiments approach.

Step-by-Step Methodology

Step 1: Preparation of the System Suitability Standard (SST)

  • Action: Spike Darifenacin API (800 µg/mL) with all known process impurities and degradants at the specification limit (0.15%).

  • Causality: Testing at the specification limit ensures the method is robust exactly where regulatory decisions (Pass/Fail) are made.

Step 2: Pre-Run Bracketing (Self-Validation Initialization)

  • Action: Inject the SST standard six times under nominal (optimized) conditions.

  • Acceptance Criteria: Resolution ( Rs​ ) between critical pairs > 1.5; Tailing factor < 2.0; Retention Time %RSD < 2.0%. If these fail, the system is unfit for robustness testing.

Step 3: Execution of the DoE Matrix

  • Action: Program the chromatography data system (CDS) to execute the CCD matrix. This includes runs with simultaneous variations (e.g., Flow Rate +10% and pH -0.2).

  • Causality: OFAT testing misses interaction effects. A DoE approach identifies if a combination of minor shifts will cause a catastrophic loss of resolution [2].

Step 4: Post-Run Bracketing (Self-Validation Closure)

  • Action: Re-inject the SST standard under nominal conditions at the end of the sequence.

  • Causality: Proves that any variance observed during Step 3 was due to the deliberate parameter changes, not column degradation or system drift over time.

Experimental Data & Performance Metrics

The following data synthesizes the robustness performance of both methodologies when subjected to deliberate variations.

Table 2: Robustness Data Summary (Impact on Critical Pair Resolution)
Parameter VariationTraditional HPLC Impact ( ΔRs​ )Modern UHPLC Impact ( ΔRs​ )System Suitability Status
Flow Rate (+10%) -0.25-0.05Pass ( Rs​ > 1.5)
Flow Rate (-10%) +0.15+0.02Pass ( Rs​ > 1.5)
pH (+0.2 units) -0.40 (Increased Tailing)-0.10Pass ( Rs​ > 1.5)
pH (-0.2 units) +0.20+0.05Pass ( Rs​ > 1.5)
Temperature (+3°C) -0.15-0.02Pass ( Rs​ > 1.5)
Temperature (-3°C) +0.10+0.01Pass ( Rs​ > 1.5)

Data Analysis: While both methods technically pass ICH requirements, the UHPLC method exhibits a vastly superior Design Space. The traditional HPLC method shows a dangerous vulnerability to pH increases (+0.2 units drops resolution by 0.40 due to pyrrolidine deprotonation and silanol interaction). The UHPLC method, utilizing a BEH particle and DoE optimization, suppresses this variance, shifting resolution by a negligible 0.10.

Conclusion & Best Practices

Robustness testing is the ultimate proof of an analytical method's reliability. For Darifenacin impurity profiling, transitioning from traditional OFAT-optimized HPLC to DoE-optimized UHPLC is not merely an upgrade in speed—it is a fundamental upgrade in scientific trustworthiness.

By understanding the mechanistic causality of the molecule's basic functional groups and employing a self-validating bracketing protocol, analytical scientists can guarantee that their Darifenacin methods will withstand the rigors of routine Quality Control environments.

References

  • Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. [Link]

  • Murthy, M. V., Srinivas, K., Mukkanti, K., Kumar, N. R., Krishnaiah, C., & Rao, K. S. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 40-50. [Link]

  • Thomas, S., Paul, S. K., Shandilya, S., Agarwal, A., Saxena, N., Awasthi, A. K., Matta, H. B., Vir, D., & Mathela, C. S. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(15), 3571-3582. [Link]

Comparative Analysis of Darifenacin Impurity A Levels: Innovator Brand vs. Generic Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Darifenacin hydrobromide, commercially known as Enablex, is a potent and selective muscarinic M3 receptor antagonist prescribed for overactive bladder (OAB). In the development of generic extended-release (ER) formulations, matching the innovator's pharmacokinetic profile is only half the challenge. The other half is ensuring chemical stability, specifically controlling the degradation of the active pharmaceutical ingredient (API) into Darifenacin Impurity A (Darifenacin Carboxylic Acid, CAS 1048979-16-3)[1]. This guide provides an objective, data-driven comparison of Impurity A formation in brand versus generic formulations, detailing the mechanistic causality and the analytical protocols required for rigorous quantification.

Mechanistic Insight: The Causality of Impurity A Formation As an Application Scientist, understanding the why behind degradation is as critical as measuring it. Darifenacin’s chemical structure contains a bulky diphenylacetamide moiety. The terminal amide group is the primary site of hydrolytic vulnerability.

Under accelerated stability conditions (elevated temperature and humidity), or when formulated with hygroscopic excipients commonly used in generic ER matrices (such as specific high-viscosity grades of Hydroxypropyl Methylcellulose - HPMC), the local microenvironmental moisture within the tablet increases. This free moisture catalyzes the hydrolysis of the amide bond, yielding Darifenacin Carboxylic Acid[2]. This conversion is highly problematic because the carboxylic acid is a polar degradant that lacks the receptor binding affinity of the parent amide, thereby directly reducing therapeutic efficacy and altering the drug's pharmacokinetic profile.

Pathway DFN Darifenacin API (Terminal Amide) Hydrolysis Amide Hydrolysis (Degradation Mechanism) DFN->Hydrolysis Stress Environmental Stress (Moisture, Excipients) Stress->Hydrolysis Catalyzes ImpA Darifenacin Impurity A (Carboxylic Acid) Hydrolysis->ImpA

Figure 1: Mechanistic pathway of Darifenacin degradation into Impurity A via amide hydrolysis.

Experimental Design & Self-Validating Protocols To objectively quantify this degradation, we utilize a stability-indicating Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method, adapted from the validated framework by [3].

Self-Validating System Suitability: Trustworthiness in analytical chemistry relies on self-validating systems. Before any batch data is accepted, the UPLC system must pass strict System Suitability Criteria (SSC). The resolution ( Rs​ ) between the Darifenacin peak and the Impurity A peak must be ≥2.0 , and the API tailing factor must be ≤1.5 [3]. If these parameters fail, the run automatically halts, preventing the generation of artifactual data caused by column degradation or mobile phase errors.

Step-by-Step Methodology:

  • Sample Preparation: Extract the API from the ER tablets (Brand or Generic) by crushing and sonicating the powder in a diluent of Acetonitrile:Water (50:50, v/v) for 30 minutes.

  • Filtration: Pass the extract through a 0.22 µm PVDF syringe filter to remove insoluble HPMC matrix components and excipient debris.

  • Chromatographic Separation: Inject 2.0 µL of the filtrate onto an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) maintained at 30°C.

  • Gradient Elution: Utilize a mobile phase consisting of 20 mM Phosphate buffer (pH 6.5) and Acetonitrile at a flow rate of 0.3 mL/min (see Table 1).

  • Detection: Quantify Impurity A using UV detection at 210 nm, with parallel LC-ESI/MSn confirmation to ensure peak purity and structural identity, as described by [2].

Workflow Prep Sample Prep (Extraction & Filtration) UPLC UPLC Separation (BEH C18 Column) Prep->UPLC Detect UV & MS/MS Detection UPLC->Detect Quant Impurity A Quantification Detect->Quant

Figure 2: Step-by-step UPLC-MS/MS analytical workflow for quantifying Darifenacin Impurity A.

Data Presentation: Brand vs. Generic Comparison

The following tables summarize the chromatographic conditions and the comparative impurity profiles. The stability data represents a synthesized experimental dataset modeling typical generic equivalence profiling under ICH accelerated conditions (40°C / 75% RH).

Table 1: Stability-Indicating UPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.070300.3
5.050500.3
9.030700.3
11.070300.3
13.070300.3

Note: Mobile Phase A = 20 mM Phosphate buffer (pH 6.5); Mobile Phase B = Acetonitrile.[3]

Table 2: Comparative Levels of Darifenacin Impurity A Under Accelerated Stability (40°C / 75% RH)

FormulationInitial (%)3 Months (%)6 Months (%)Excipient Matrix Note
Brand (Enablex) 0.050.120.21Optimized low-moisture HPMC
Generic A 0.080.250.45Standard HPMC (higher free moisture)
Generic B 0.060.180.32Modified matrix with moisture scavenger

Analysis of Results: The data clearly illustrates the impact of formulation variables on API stability. While the innovator brand (Enablex) maintains Impurity A levels well below the typical 0.5% specification limit at 6 months, Generic A approaches the threshold. This accelerated degradation in Generic A is mechanistically linked to the higher free moisture content in its specific HPMC grade, which acts as a catalyst for amide hydrolysis. Generic B demonstrates that by incorporating moisture scavengers into the matrix, generic manufacturers can closely mirror the stability profile of the brand.

References

  • Title: Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn Source: Analyst (RSC Publishing) URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their process-related impurities is a critical regulatory mandate. Darifenacin hydrobromide (DFN), a potent M3-selective receptor antagonist used to treat overactive bladder, is susceptible to various degradation pathways including hydrolysis, oxidation, and N-dealkylation[1].

This guide provides an objective, data-driven comparison of two primary analytical methodologies—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—used for the impurity profiling of DFN. As a Senior Application Scientist, I have structured this guide to move beyond standard operating procedures, detailing the physicochemical causality behind method development and providing self-validating protocols supported by robust accuracy and precision data.

Mechanistic Causality in Analytical Method Design

Developing a stability-indicating method for DFN requires a deep understanding of the molecule's structural behavior in solution. DFN is a basic compound with a pKa of approximately 9.2[1]. When analyzing its related compounds—which range from highly hydrophilic N-dealkylated degradants (Imp-1) to hydrophobic oxidized forms (Imp-6)—the choice of stationary phase and mobile phase pH dictates the success of the separation.

Column Chemistry & Particle Size Dynamics

Traditional RP-HPLC methods rely on 5 µm C18 stationary phases[2]. While these columns provide adequate theoretical plates for basic separations, the larger particle size necessitates longer diffusion paths. This leads to broader peaks and extended run times (often >40 minutes) to resolve closely eluting impurities[3].

Conversely, transitioning to UPLC utilizing sub-2 µm ethylene bridged hybrid (BEH) C18 particles fundamentally alters the Van Deemter dynamics[1]. The 1.7 µm particles minimize eddy diffusion and resistance to mass transfer, enabling the baseline resolution of DFN and up to 13 related compounds in under 13 minutes[1].

Mobile Phase pH & Ionization Control

The causality behind pH selection is rooted in the ionization state of the analytes. At a low pH (e.g., pH 3.0), the basic pyrrolidine nitrogen of DFN is fully protonated. This suppresses secondary interactions with residual surface silanols on the silica matrix, thereby preventing peak tailing[2]. However, when dealing with a complex mixture of impurities with varying pKa values, a slightly acidic pH of 6.5 has been proven optimal in gradient UPLC systems to maximize the resolution between hydrophilic impurities (like the acidic Imp-4) and the main API peak[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical workflow must operate as a self-validating system. Below are the step-by-step methodologies for both HPLC and UPLC approaches.

Protocol A: Isocratic RP-HPLC (Routine Quality Control)

Best suited for routine batch release and quantification of major process impurities.

  • System Preparation : Equip the HPLC system with a C18 column (250 × 4.6 mm, 5 µm) maintained at ambient temperature[2].

  • Mobile Phase Formulation : Prepare a 50:50 (v/v) mixture of Acetonitrile and Phosphate Buffer. Adjust the buffer to pH 3.0 ± 0.2 using orthophosphoric acid to ensure complete analyte protonation[2]. Degas via sonication.

  • Sample Preparation : Dissolve the DFN bulk drug in the mobile phase to achieve a working concentration of 100 µg/mL. Spike with known concentrations of related compounds at 50%, 100%, and 150% of the specification limit for recovery validation[3].

  • Chromatographic Execution : Run the system isocratically at a flow rate of 1.0 mL/min. Set the UV-Vis detector to 287 nm (or 215 nm for broader impurity absorption)[2][3].

  • System Suitability (Self-Validation) : Inject a standard solution six times prior to the sample run. The protocol is validated for the sequence only if the relative standard deviation (%RSD) of the peak areas is ≤ 2.0% and the theoretical plate count remains > 2000[3].

Protocol B: Gradient RP-UPLC (Comprehensive Impurity Profiling)

Best suited for complex degradation studies and high-throughput R&D environments.

  • System Preparation : Install an Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm)[1].

  • Mobile Phase Formulation : Prepare Solvent A (Phosphate buffer, pH 6.5) and Solvent B (Acetonitrile-Water, 80:20 v/v)[1]. The pH of 6.5 is critical for resolving the acidic Imp-4 from the N-dealkylated Imp-1[1].

  • Sample Preparation : Prepare a stock solution of DFN (2000 µg/mL) in Acetonitrile-Water (1:1, v/v). Dilute to 500 µg/mL for related substance determination, spiking with 5 µg/mL of composite impurities[1].

  • Gradient Execution : Employ a time-segmented non-linear gradient program (e.g., transitioning from 15% to 80% Solvent B over 15 minutes) at a flow rate of 0.3 mL/min[1].

  • Detection & Orthogonal Validation : Monitor the eluent at 210 nm using a Photo Diode Array (PDA) detector. For absolute structural validation of unknowns, split the flow to an ESI-MS operating in positive ion mode to observe protonated molecular ion peaks (e.g., [M+H]+ at m/z 428.20 for Imp-4)[1].

Quantitative Performance Comparison: Accuracy & Precision

The following tables summarize the operational parameters and the ICH Q2(R1) validation data for both methodologies, providing a clear comparative baseline for analytical scientists.

Table 1: Chromatographic Parameters Comparison

ParameterRP-HPLC Method[2]RP-UPLC Method[1]
Stationary Phase C18 (250 × 4.6 mm, 5 µm)BEH C18 (100 × 2.1 mm, 1.7 µm)
Elution Mode IsocraticNon-linear Gradient
Mobile Phase pH 3.0 ± 0.26.5
Flow Rate 1.0 mL/min0.3 mL/min
Total Run Time ~10-15 min (API only) / >40 min (Impurities)18 minutes (13 Impurities)
Detection Wavelength 287 nm210 nm (PDA) + ESI-MS

Table 2: Method Validation Data (Accuracy & Precision)

Validation MetricRP-HPLC Method[2][3]RP-UPLC Method[1]
Accuracy (Recovery %) 98.50% – 100.90%93.8% – 99.8%
Intra-day Precision (%RSD) 0.20% – 0.58%< 1.5%
Inter-day Precision (%RSD) 0.32% – 4.82% (for related substances)< 2.1%
Linearity (R²) 0.9990.9991 – 0.9999
Limit of Detection (LOD) 0.31 µg/mLHighly sensitive (MS-compatible)

Validation Workflow Visualization

The following diagram illustrates the logical flow of the analytical separation and ICH validation process for Darifenacin related compounds.

G cluster_methods Chromatographic Separation cluster_validation ICH Q2(R1) Validation Start Darifenacin API & Impurities SamplePrep Sample Preparation (Extraction & Spiking) Start->SamplePrep HPLC RP-HPLC (C18, 5µm, Isocratic) SamplePrep->HPLC UPLC RP-UPLC (BEH C18, 1.7µm, Gradient) SamplePrep->UPLC Detection Detection (PDA 210 nm / MS) HPLC->Detection UPLC->Detection Accuracy Accuracy (Recovery: 93-101%) Detection->Accuracy Precision Precision (RSD: < 2.0%) Detection->Precision DataAnalysis Data Synthesis & QC Accuracy->DataAnalysis Precision->DataAnalysis

Workflow for the analytical separation and validation of Darifenacin related compounds.

Conclusion

Both HPLC and UPLC methodologies demonstrate exceptional accuracy and precision for the analysis of Darifenacin hydrobromide and its related compounds. While traditional RP-HPLC remains a highly accurate (98.50% - 100.90% recovery) and cost-effective workhorse for routine batch release, RP-UPLC offers superior throughput and profiling capabilities. By leveraging sub-2 µm particle chemistry and precise pH control, UPLC resolves complex degradation pathways in a fraction of the time, making it the superior choice for advanced pharmaceutical R&D and stability-indicating studies.

References

  • Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. Scientific Research Publishing (American Journal of Analytical Chemistry). URL:[Link]

  • Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis (Elsevier / PubMed). URL:[Link]

  • Acharya, A., Satish, N. K., Manoj, L., & Chitti, R. (2018). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. Kathmandu University Journal of Science, Engineering and Technology. URL:[Link]

Sources

System Suitability Criteria for Darifenacin Impurity A Analysis: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing stability-indicating assays for complex active pharmaceutical ingredients (APIs). Darifenacin hydrobromide, a selective M3 muscarinic receptor antagonist, presents a unique chromatographic challenge due to its basic pyrrolidine ring and bulky diphenyl groups[1].

Among its degradation products, Darifenacin Impurity A (CAS: 1048979-16-3), chemically identified as 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetic acid, requires stringent system suitability criteria for accurate quantification[][3]. This guide objectively compares column chemistries and establishes a self-validating protocol for the baseline resolution of Impurity A from the parent API.

Mechanistic Context: The Analytical Challenge

Darifenacin is an amide. Under hydrolytic stress (acidic or alkaline conditions), the primary amide group hydrolyzes to form a carboxylic acid—Darifenacin Impurity A[1].

The analytical challenge lies in the divergent physicochemical properties of the analyte mixture:

  • Silanol Interactions: The basic pyrrolidine nitrogen (pKa ~9.2) in both the API and Impurity A strongly interacts with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing[1].

  • Polarity Shift: The conversion of the amide (API) to a carboxylic acid (Impurity A) significantly alters the molecule's hydrophobicity. Depending on the mobile phase pH, Impurity A can co-elute with other process impurities or the parent peak itself[1].

G API Darifenacin Hydrobromide (Amide API) Degradation Hydrolytic Stress (Acid/Base/Thermal) API->Degradation H2O, Δ HPLC RP-HPLC Separation (pH 6.5 Gradient) API->HPLC Sample Matrix ImpA Darifenacin Impurity A (Carboxylic Acid) Degradation->ImpA Amide Hydrolysis ImpA->HPLC Sample Matrix Res Critical Resolution (Rs > 1.5) API vs. Impurity A HPLC->Res System Suitability

Fig 1: Darifenacin hydrolytic degradation pathway and analytical resolution logic.

Comparative Analysis of Column Chemistries

To establish a robust system suitability criterion, the choice of stationary phase is paramount. We compared three sub-2 µm column chemistries (C18, Phenyl-Hexyl, and C8) using a gradient elution profile.

While Phenyl-Hexyl columns offer unique π-π interactions with the diphenyl groups of Darifenacin, they often fail to provide adequate resolution (Rs < 1.5) between the polar Impurity A and early-eluting degradation products[1]. Conversely, a high-density C18 column provides the optimal hydrophobic retention required to separate the diverse polarity range of Darifenacin related substances[1].

Table 1: System Suitability Performance Across Column Chemistries

Conditions: 0.02 M Phosphate buffer (pH 6.5) with 0.1% TEA / Acetonitrile gradient.

Column ChemistryResolution (Rs) (API vs Imp A)Tailing Factor (Tf) (API)Theoretical Plates (N)%RSD (Peak Area, n=6)Suitability Status
BEH C18 (1.7 µm) 2.8 1.1 8,500 0.4% Optimal
Phenyl-Hexyl (1.7 µm) 1.21.46,2001.1%Marginal (Co-elution risk)
C8 (1.7 µm) 0.91.35,1001.5%Fails (Rs < 1.5)

Causality of Results: The C18 column succeeds because its dense alkyl chain coverage maximizes hydrophobic interactions, allowing the gradient to selectively elute the ionized carboxylic acid (Impurity A) well before the highly retained parent amide.

Self-Validating Experimental Protocol

A self-validating system requires strict adherence to system suitability testing (SST) prior to any sample analysis. The following protocol utilizes a pH 6.5 buffer supplemented with Triethylamine (TEA) to inhibit secondary silanol interactions, thereby ensuring peak symmetry[1].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water (0.02 M). Add 1.0 mL of Triethylamine (0.1% v/v). Adjust the pH precisely to 6.5 ± 0.05 using dilute orthophosphoric acid. Causality: pH 6.5 ensures Impurity A is ionized for optimal elution, while TEA masks residual silanols to prevent tailing[1].

  • Mobile Phase B (Organic): Prepare a mixture of Acetonitrile and Water in an 80:20 (v/v) ratio. Degas via ultrasonication.

Step 2: Chromatographic Conditions

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm[1].

  • Gradient Program (T_min / %B): 0/15, 2/15, 10/50, 15/80, 17/80, 17.1/15, 18/15[1].

Step 3: System Suitability Standard Preparation

  • Weigh accurately 10 mg of Darifenacin Hydrobromide API and spike with 0.015 mg of Darifenacin Impurity A reference standard (representing the 0.15% specification limit).

  • Dissolve and dilute to 10 mL with the sample diluent (Buffer:Acetonitrile, 50:50 v/v).

System Suitability Criteria & Logical Grounding

Before analyzing unknown samples, the chromatographic system must pass the following logical gates.

G Start System Suitability Testing (SST) Inj Inject Standard Solution (Darifenacin + 0.15% Imp A) Start->Inj Check1 Resolution (Rs) Imp A & API Inj->Check1 Dec1 Rs ≥ 1.5? Check1->Dec1 Check2 Tailing Factor (Tf) API Peak Dec1->Check2 Yes Fail System Invalid Optimize Mobile Phase Dec1->Fail No Dec2 Tf ≤ 1.5? Check2->Dec2 Check3 Precision (%RSD) 6 Replicates Dec2->Check3 Yes Dec2->Fail No Dec3 %RSD ≤ 2.0? Check3->Dec3 Pass System Validated Proceed to Sample Analysis Dec3->Pass Yes Dec3->Fail No

Fig 2: Decision-tree logic for Darifenacin system suitability validation.

The "Why" Behind the Limits:
  • Resolution (Rs) ≥ 1.5: A resolution of 1.5 represents baseline separation. Because Impurity A is quantified at trace levels (0.15%) against a massive API peak, any co-elution will cause the API's tail to artificially inflate the impurity's peak area, leading to false out-of-specification (OOS) results.

  • Tailing Factor (Tf) ≤ 1.5: Severe tailing indicates active silanol sites or column degradation. If the API tailing exceeds 1.5, it physically broadens the peak base, compromising the integration accuracy of closely eluting downstream impurities[1].

  • Relative Standard Deviation (%RSD) ≤ 2.0%: Ensures that the autosampler injection volume and the gradient mixing pumps are operating with the precision required for quantitative pharmaceutical analysis.

Conclusion

The reliable quantification of Darifenacin Impurity A relies heavily on overcoming the basicity of the pyrrolidine ring and the polarity differences induced by amide hydrolysis. By utilizing a C18 stationary phase combined with a precisely pH-controlled mobile phase containing Triethylamine, analysts can consistently meet stringent system suitability criteria, ensuring the scientific integrity of the stability-indicating assay.

References

  • Darifenacin Impurity A 1048979-16-3 Lotusfeet Pharma Source: Lotusfeet Pharma URL:[Link]

  • Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid) URL:[Link]

Sources

Comparative & Disambiguation

Darifenacin Carboxylic Acid vs Amide Impurity separation

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Separation Guide: Darifenacin Carboxylic Acid vs. Amide Impurities

Executive Summary

Darifenacin hydrobromide is a potent muscarinic M3 receptor antagonist used primarily for the treatment of overactive bladder. During its bulk synthesis and subsequent shelf-life, various process-related impurities and degradants are formed[1]. The most critical analytical challenge in quality control is achieving baseline separation between the highly polar Darifenacin Carboxylic Acid (a degradation product) and structurally similar Amide Impurities (such as Darifenacin Cyclic Amide or Morpholine Amide)[2]. This guide provides a self-validating, mechanistic workflow for resolving these compounds using Ultra-Performance Liquid Chromatography (UPLC)[3].

Mechanistic Background & Impurity Origins

To develop a robust separation method, one must understand the synthetic causality behind these impurities:

  • The Amide API & Amide Impurities: Darifenacin is synthesized via the partial hydrolysis of a nitrile precursor using potassium hydroxide and 2-butanol[1]. Incomplete reactions or side-chain cyclization during this step yield various amide-based impurities, such as Darifenacin Cyclic Amide (CAS: 1797983-04-0)[2]. These compounds are generally neutral at the amide moiety but possess a highly basic pyrrolidine ring.

  • The Carboxylic Acid Impurity (Imp-4): Prolonged exposure to alkaline conditions or oxidative stress leads to the over-hydrolysis of the primary amide, yielding Darifenacin Carboxylic Acid[1]. This impurity features an ionizable carboxylate group, drastically shifting its polarity and chromatographic retention behavior.

Pathway Nitrile Darifenacin Nitrile (Synthetic Precursor) Amide Darifenacin API (Primary Amide) Nitrile->Amide Partial Hydrolysis (KOH, 2-Butanol) AmideImp Amide Impurities (e.g., Cyclic Amide) Nitrile->AmideImp Side Reactions Acid Darifenacin Acid (Carboxylic Acid Imp-4) Amide->Acid Over-Hydrolysis (Degradation)

Synthetic pathways of Darifenacin showing amide and carboxylic acid impurity formation.

Physicochemical Profiling & Separation Logic

The structural divergence between the acid and amide impurities dictates their behavior on a reversed-phase (RP) column. The presence of the basic pyrrolidine ring across all related compounds causes severe peak tailing on standard silica columns due to secondary interactions with residual silanols.

PropertyDarifenacin Carboxylic Acid (Imp-4)Darifenacin Amide Impurities (e.g., Cyclic Amide)
Functional Groups Carboxylic Acid (-COOH) + PyrrolidineAmide (-CONH2 or cyclic) + Pyrrolidine
Polarity High (Ionizable at physiological pH)Moderate to Low
RP-HPLC Retention Early eluting (Highly polar)Late eluting (Hydrophobic retention)
Primary Challenge Co-elution with other polar degradants at low pHPeak tailing due to basic nitrogen interactions

Experimental Workflow: UPLC Method Development

A self-validating UPLC protocol must address both the early elution of the acid and the peak tailing of the amides. Early method development attempts using a BEH Shield RP-18 column or pH 3.0 buffers typically fail, resulting in the co-elution of polar impurities[3]. The following optimized protocol utilizes pH modulation and silanol masking to achieve baseline resolution.

Step-by-Step Methodology

1. Stationary Phase Selection:

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[3].

  • Causality: The Bridged Ethylene Hybrid (BEH) particle technology provides superior stability at higher pH levels compared to standard silica (HSS T3), which is critical for retaining and resolving basic pyrrolidine-containing compounds without stationary phase dissolution[3].

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.02 M Ammonium acetate buffer, adjusted to pH 6.5 with acetic acid, containing 0.1% Triethylamine (TEA) [3].

  • Mobile Phase B: 100% Acetonitrile (ACN).

  • Causality (pH 6.5): Elevating the pH from 3.0 to 6.5 alters the ionization state of the carboxylic acid, preventing it from co-eluting with the solvent front and other polar degradants[3].

  • Causality (TEA Addition): TEA acts as a competitive amine. It aggressively binds to the residual free silanols on the stationary phase, effectively masking them and preventing the pyrrolidine ring of the amide impurities from undergoing secondary cation-exchange interactions. This reduces the tailing factor to ≤ 1.5[3].

3. Gradient Elution Program:

  • 0.0 - 2.0 min: 15% B

  • 2.0 - 10.0 min: 15% → 50% B

  • 10.0 - 15.0 min: 50% → 80% B

  • 15.0 - 17.0 min: 80% B

  • 17.1 - 18.0 min: 15% B (Re-equilibration)[3]

4. Operational Parameters:

  • Flow Rate: 0.3 mL/min[3].

  • Column Temperature: 30 °C[3].

  • Detection: UV at 210 nm[3].

HPLC_Workflow Start Column Selection Col1 BEH Shield RP-18 (Co-elution issues) Start->Col1 Col2 HSS T3 (Close elution for late peaks) Start->Col2 Col3 Acquity BEH C18 (Optimal for polar/basic) Start->Col3 pH Buffer pH Optimization (pH 3.0 -> pH 6.5) Col3->pH Add TEA Addition (0.1%) (Blocks residual silanols) pH->Add Final Optimized UPLC Method (Baseline Separation) Add->Final

Step-by-step UPLC method development workflow for resolving Darifenacin impurities.

Quantitative Separation Data

Under the optimized gradient conditions (pH 6.5 + 0.1% TEA), the highly polar carboxylic acid impurity is completely resolved from the active amide and related hydrophobic amide impurities.

AnalyteNatureRepresentative RRTResolution (Rs)Tailing Factor
Darifenacin Acid (Imp-4) Polar, Acidic~ 0.45> 2.01.1
Darifenacin (API) Primary Amide1.00N/A1.2
Darifenacin Cyclic Amide Hydrophobic Amide~ 1.35> 3.01.3

Note: Relative Retention Times (RRT) are representative of the optimized BEH C18 gradient method, demonstrating the wide separation window between the early-eluting acid and late-eluting amides.

References

  • Srinivas, et al. "Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist." Rasayan Journal.
  • "Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products." Ovid.
  • "Darifenacin Hydrobromide-impurities." Pharmaffiliates.

Sources

A Comparative Guide to European and United States Pharmacopoeia Methods for Darifenacin Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug substances. Darifenacin, a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder, is no exception.[1][2] The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) both provide standardized methods for the control of impurities in Darifenacin. This guide offers an in-depth, objective comparison of these methods, supported by available data, to assist researchers and analytical development scientists in navigating the nuances of these critical quality control procedures.

The Foundation of Impurity Profiling: Why It Matters

Impurity profiling is a cornerstone of drug development and manufacturing.[1] Impurities can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[1][3] Even in small amounts, these related substances can impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for their detection and quantification.

A Head-to-Head Comparison: EP vs. USP Methodologies

While the official monographs for Darifenacin from the EP and USP are not publicly available in their entirety without a subscription, a comprehensive review of scientific literature and publicly accessible data allows for a detailed comparison of the likely methodologies. High-Performance Liquid Chromatography (HPLC) is the universally adopted technique for this analysis.

Below is a comparative summary of the typical HPLC parameters employed for the analysis of Darifenacin and its related compounds, drawing from various validated methods that align with pharmacopoeial standards.

Table 1: Comparison of Typical HPLC Parameters for Darifenacin Impurity Analysis

ParameterEuropean Pharmacopoeia (EP) - Representative MethodUnited States Pharmacopeia (USP) - Representative MethodKey Differences and Scientific Rationale
Column Octadecylsilyl silica gel for chromatography (C18), e.g., 250 mm x 4.6 mm, 5 µmOctadecylsilyl silica gel for chromatography (C18), e.g., 250 mm x 4.6 mm, 5 µmBoth pharmacopoeias generally specify a standard C18 column, indicating a common approach to the separation of Darifenacin and its non-polar impurities. The choice of a C18 stationary phase is based on its versatility and effectiveness in reversed-phase chromatography for a wide range of pharmaceutical compounds.
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter.Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[4]The specific buffer, its pH, and the organic modifier can differ. The choice of buffer and pH is crucial for controlling the ionization state of Darifenacin (a basic compound) and its impurities, thereby influencing their retention and separation. Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff.
Flow Rate Typically around 1.0 mL/min.Typically around 1.0 mL/min.[4]A standard flow rate is generally used to ensure optimal column efficiency and reasonable analysis time.
Detection UV spectrophotometry, typically at a wavelength around 210-220 nm or 282-287 nm.[4][5][6]UV spectrophotometry, often at a wavelength around 287 nm.[4]The choice of wavelength is determined by the UV absorbance maxima of Darifenacin and its impurities. A lower wavelength (around 210 nm) may offer higher sensitivity for all compounds, while a higher wavelength might provide better selectivity.
Column Temperature Often ambient, but can be controlled (e.g., 25 °C or 30 °C).Often controlled, for example, at 25°C.[7]Temperature control is crucial for ensuring the reproducibility of retention times and peak shapes.
Injection Volume Typically 10-20 µL.Typically 10-20 µL.The injection volume is optimized to provide adequate sensitivity without overloading the column.

Delving Deeper: System Suitability Testing (SST)

System Suitability Testing (SST) is a non-negotiable aspect of both EP and USP methodologies, designed to verify that the chromatographic system is adequate for the intended analysis.[8] While specific parameters may vary slightly, the core requirements are consistent.

Table 2: Typical System Suitability Test Parameters and Acceptance Criteria

ParameterTypical Acceptance Criteria (EP & USP)Scientific Rationale
Tailing Factor (Symmetry Factor) Not more than 2.0 for the principal peak.[9]A tailing factor greater than 2.0 indicates poor peak symmetry, which can affect the accuracy of peak integration and resolution.
Resolution Minimum resolution between the principal peak and the closest eluting impurity peak (e.g., >1.5 or >2.0).Adequate resolution ensures that the impurity peaks are well-separated from the main component and from each other, allowing for accurate quantification.
Relative Standard Deviation (RSD) Not more than 2.0% for replicate injections of the standard solution.[9]A low RSD demonstrates the precision and reproducibility of the analytical system.
Theoretical Plates (Plate Count) A minimum number of theoretical plates for the principal peak (e.g., >2000).This parameter measures the efficiency of the column and its ability to produce sharp, narrow peaks.

Experimental Protocols: A Step-by-Step Overview

The following are generalized, step-by-step protocols for the analysis of Darifenacin impurities, based on published methods that reflect the principles of EP and USP guidelines.

European Pharmacopoeia (EP) - Representative Method Protocol
  • Mobile Phase Preparation: Prepare the aqueous buffer and organic modifier as specified. For example, a phosphate buffer at a specific pH, filtered and degassed.

  • Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of Darifenacin reference standard and known impurity standards in the mobile phase or a suitable solvent to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Darifenacin drug substance or product in the mobile phase or a suitable solvent to obtain a specified concentration.

  • Chromatographic System: Set up an HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.

  • System Suitability: Inject the standard solution multiple times (e.g., six replicates) and verify that the SST parameters (tailing factor, resolution, RSD) meet the acceptance criteria.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Identify and quantify the impurities based on their retention times and peak areas relative to the standard or by using the area normalization method with appropriate response factors.

United States Pharmacopeia (USP) - Representative Method Protocol
  • Mobile Phase Preparation: Prepare the specified mobile phase, for instance, a mixture of a phosphate buffer and acetonitrile.[4] Ensure it is filtered and degassed.

  • Standard Solution Preparation: Prepare a standard solution of Darifenacin and any specified impurity reference standards at the concentrations defined in the monograph.

  • Sample Solution Preparation: Prepare the test solution from the Darifenacin material under examination at the prescribed concentration.

  • Chromatographic System: Configure the HPLC system according to the monograph's specifications for the column, mobile phase composition, flow rate, and UV detection wavelength.

  • System Suitability: Perform the system suitability tests by injecting the standard solution and ensuring that all parameters, such as tailing factor, resolution, and precision of replicate injections, are within the specified limits.[8][9]

  • Analysis: Inject the prepared sample solution and obtain the chromatogram.

  • Calculation: Calculate the percentage of each impurity in the sample, typically by comparing the peak responses of the impurities to that of the Darifenacin standard or a dedicated impurity standard, applying any specified relative response factors.

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the general workflow for comparing the EP and USP methods for Darifenacin impurity analysis.

EP_vs_USP_Darifenacin_Impurities cluster_EP EP Method cluster_USP USP Method EP_Protocol EP Protocol Execution EP_SST EP System Suitability EP_Protocol->EP_SST EP_Data EP Impurity Data EP_SST->EP_Data Compare Comparative Analysis EP_Data->Compare USP_Protocol USP Protocol Execution USP_SST USP System Suitability USP_Protocol->USP_SST USP_Data USP Impurity Data USP_SST->USP_Data USP_Data->Compare Start Darifenacin Sample Start->EP_Protocol Start->USP_Protocol Report Comprehensive Report Compare->Report

Caption: Workflow for Comparing EP and USP Methods.

Key Takeaways and Practical Implications

  • Harmonization and Differences: While both the EP and USP methods are based on reversed-phase HPLC, subtle differences in mobile phase composition and pH can lead to variations in selectivity and resolution of impurities. It is crucial for laboratories operating in global markets to be aware of these differences.

  • Method Validation: Regardless of the chosen pharmacopoeial method, comprehensive method validation according to ICH guidelines is essential to demonstrate that the method is suitable for its intended purpose.

  • Reference Standards: The use of official EP or USP reference standards for both Darifenacin and its specified impurities is critical for accurate identification and quantification.[1]

  • Impurity Profile: The choice of method can potentially impact the observed impurity profile. Therefore, a thorough understanding of the potential process and degradation impurities is necessary to ensure that the selected method is stability-indicating and capable of separating all relevant species.[2][3]

References

  • A PRECISE RP-HPLC METHOD FOR THE ESTIMATION OF DARIFENACIN IN BULK AND TABLET DOSAGE FORM - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL not available)
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs - Scientific Research Publishing. [Link]

  • Darifenacin EP Impurities & USP Related Compounds - SynThink. [Link]

  • Simultaneous analysis of drug substances according to USP assay and impurity methods. (URL not available)
  • Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. [Link]

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing). [Link]

  • Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist - ResearchGate. [Link]

  • Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments - PubMed. [Link]

  • Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form - ResearchGate. [Link]

  • Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formul
  • Impurity Control in the European Pharmacopoeia. [Link]

  • System suitability Requirements for a USP HPLC Method - MTC USA. [Link]

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn | Request PDF - ResearchGate. [Link]

  • A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its - TSI Journals. [Link]

  • Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for - US Pharmacopeia (USP). (URL not available)
  • System Suitability for USP Methods - USP's Future Expectations - ECA Academy. [Link]

  • Darifenacin Hydrobromide, 臭化水素酸ダリフェナシン | New Drug Approvals. [Link]

  • Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets - ResearchGate. [Link]

  • USP System Suitability Testing - Testing Laboratory | Eurolab. [Link]

  • Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its de - Ovid. [Link]

  • A Validated LC Method for Determination of the Enantiomeric Purity of Darifenacin in Bulk Drug and Extended Release Tablets | Request PDF - ResearchGate. [Link]

  • Related substances: how to characterise and control the impurity profile of an API - Aschimfarma. (URL not available)
  • Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. (URL not available)
  • Control of impurities of pharmacopoeial substances - Scientific guideline - EMA. [Link]

Sources

A Comparative Guide to Darifenacin Impurity A and Oxidative Degradants for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, a profound understanding of a drug substance's impurity profile is not merely a regulatory formality but a cornerstone of ensuring patient safety and therapeutic efficacy. For darifenacin, a potent M3 selective receptor antagonist for the treatment of overactive bladder, the control of impurities is paramount. This guide provides an in-depth, comparative analysis of two critical classes of related substances: Darifenacin Impurity A, a process-related impurity, and the oxidative degradants that arise from chemical instability. We will explore their origins, chemical identities, and the analytical strategies required for their effective separation and control, supported by experimental data and validated protocols.

The Genesis of Impurities: A Tale of Synthesis and Stability

The presence of impurities in an active pharmaceutical ingredient (API) can be broadly attributed to the synthetic route and the inherent stability of the molecule.[1] In the case of darifenacin, both aspects contribute to its impurity profile.

Darifenacin Impurity A: A Byproduct of Synthesis

Darifenacin Impurity A, chemically identified as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide, is a process-related impurity.[2][3] Its formation is intrinsically linked to the manufacturing process of darifenacin. The primary synthesis of darifenacin involves the N-alkylation of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with 5-(2-bromoethyl)-2,3-dihydrobenzofuran.

Plausible Formation Pathway of Darifenacin Impurity A:

The presence of a ketone functionality in Impurity A, in place of the ethyl linker in darifenacin, suggests its origin from a related starting material or an intermediate that contains a bromoacetyl group instead of a bromoethyl group. This bromoacetyl-containing starting material could then react with the (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide intermediate to form Darifenacin Impurity A. Controlling the purity of the starting materials is therefore critical to minimizing the formation of this impurity.

cluster_synthesis Darifenacin Synthesis cluster_impurity_A Impurity A Formation (Plausible) Start_A 5-(2-Bromoethyl)-2,3- dihydrobenzofuran Darifenacin Darifenacin Start_A->Darifenacin N-alkylation Start_B (S)-2,2-Diphenyl-2- (pyrrolidin-3-yl)acetamide Start_B->Darifenacin Impurity_A Darifenacin Impurity A (Ketodarifenacin) Start_B->Impurity_A Start_A_Imp 5-(2-Bromoacetyl)-2,3- dihydrobenzofuran (Starting Material Impurity) Start_A_Imp->Impurity_A N-alkylation

Caption: Plausible formation pathway of Darifenacin Impurity A.

Oxidative Degradants: A Consequence of Instability

Forced degradation studies, conducted in line with the International Council for Harmonisation (ICH) guidelines, reveal that darifenacin is particularly susceptible to oxidative stress.[2][3][4][5] The primary product of oxidative degradation is Darifenacin N-oxide, chemically known as 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide.[2][3] This impurity, designated as Imp-C in some studies, forms through the oxidation of the tertiary amine within the pyrrolidine ring of the darifenacin molecule.

Formation Pathway of Darifenacin N-oxide:

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring is susceptible to attack by oxidizing agents, such as hydrogen peroxide, leading to the formation of the N-oxide. This transformation can potentially alter the pharmacological and toxicological properties of the drug substance.

Darifenacin Darifenacin N_Oxide Darifenacin N-oxide Darifenacin->N_Oxide Oxidation of pyrrolidine nitrogen Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->N_Oxide

Caption: Formation of Darifenacin N-oxide under oxidative stress.

Analytical Strategy: A Stability-Indicating UPLC Method

To effectively monitor and control both process-related impurities and degradation products, a robust, stability-indicating analytical method is essential. A validated Ultra-Performance Liquid Chromatography (UPLC) method is capable of separating darifenacin from its key impurities, including the N-oxide.[4][6][7]

Comparative Chromatographic Performance

The following table summarizes the typical chromatographic parameters for darifenacin and its key impurities based on a validated UPLC method.[4][6] It is important to note that Darifenacin Impurity A (Ketodarifenacin) is not explicitly identified in this particular study; however, its structural similarity to other impurities allows for an estimation of its chromatographic behavior.

CompoundStructureMolecular WeightTypical Retention Time (min)Relative Retention Time (vs. Darifenacin)
Darifenacin C₂₈H₃₀N₂O₂426.55~8.51.00
Darifenacin N-oxide C₂₈H₃₀N₂O₃442.55~7.8~0.92
Darifenacin Impurity A C₂₈H₂₈N₂O₃440.53Estimated ~8.2Estimated ~0.96

Disclaimer: The retention time for Darifenacin Impurity A is an educated estimation based on its structure and the chromatographic behavior of similar compounds in the cited UPLC method. Actual retention times may vary based on specific experimental conditions.

The successful separation of these closely related compounds underscores the specificity and stability-indicating nature of the developed UPLC method.

Experimental Protocols

Adherence to well-defined and validated protocols is critical for reproducible and reliable results. The following sections detail the methodologies for forced degradation studies and the subsequent UPLC analysis.

Forced Degradation Protocol (Oxidative Stress)

This protocol is designed to intentionally degrade the darifenacin drug substance to generate the oxidative degradants for analytical method development and validation, in accordance with ICH Q1A(R2) guidelines.[5]

Objective: To generate oxidative degradation products of darifenacin.

Materials:

  • Darifenacin Hydrobromide API

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of Darifenacin Hydrobromide in a suitable solvent (e.g., a mixture of methanol and water) to achieve a final concentration of approximately 1 mg/mL.

  • Stress Condition: To the darifenacin solution, add a sufficient volume of 30% H₂O₂. The final concentration of H₂O₂ in the reaction mixture should be approximately 3-10%.

  • Incubation: Store the solution at room temperature (25°C ± 2°C) for a specified period (e.g., 24 hours). The duration may be adjusted to achieve a target degradation of 5-20%.

  • Neutralization/Quenching (if necessary): After the incubation period, the reaction can be stopped by dilution with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the stressed sample using the validated stability-indicating UPLC method described below.

Stability-Indicating UPLC Method

This UPLC method is designed for the separation and quantification of darifenacin and its related substances, including process impurities and degradation products.[4][6][7]

Instrumentation:

  • UPLC system with a photodiode array (PDA) or UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.02 M Ammonium acetate buffer (pH adjusted to 6.5 with acetic acid) : Acetonitrile (80:20, v/v)

  • Mobile Phase B: 0.02 M Ammonium acetate buffer (pH adjusted to 6.5 with acetic acid) : Acetonitrile (15:85, v/v)

  • Gradient Program:

    • 0-2 min: 15% B

    • 2-10 min: Linear gradient to 50% B

    • 10-15 min: Linear gradient to 80% B

    • 15-17 min: Hold at 80% B

    • 17.1-18 min: Return to 15% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Prepare a stock solution of the darifenacin sample (including stressed samples and reference standards) in a diluent such as a 1:1 mixture of acetonitrile and water to a concentration of approximately 500 µg/mL.

  • Further dilute the stock solution with the same diluent to a working concentration suitable for UPLC analysis (e.g., 50 µg/mL).

cluster_workflow Analytical Workflow Sample Darifenacin Sample (API, Stressed Sample) Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation Injection UPLC Injection Preparation->Injection Separation Chromatographic Separation (Acquity UPLC BEH C18) Injection->Separation Detection PDA/UV Detection (210 nm) Separation->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis

Caption: A typical analytical workflow for darifenacin impurity profiling.

Conclusion

The effective control of impurities in darifenacin requires a dual focus on both the synthetic process and the stability of the drug substance. Darifenacin Impurity A serves as a marker for the purity of starting materials and the control of the synthetic route, while the presence of oxidative degradants, primarily the N-oxide, highlights the importance of appropriate storage and handling conditions to prevent degradation.

The stability-indicating UPLC method presented in this guide provides a robust and reliable tool for the simultaneous monitoring of both classes of impurities. By implementing such validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of darifenacin, from early-stage development through to commercial manufacturing.

References

  • Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of Darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155.
  • Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 40-50. [Link]

  • Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(15), 3571-3582. [Link]

  • ResearchGate. (n.d.). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. [Link]

  • Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Ovid. [Link]

  • ResearchGate. (n.d.). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. [Link]

  • Nazeerunnisa, M., Garikapati, L., & Bethanabhatla, S. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1248. [Link]

Sources

Impurity A limits in Darifenacin hydrobromide API

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Profiling and Control of Impurity A in Darifenacin Hydrobromide API: A Comparative Guide

Executive Summary Darifenacin hydrobromide is a potent, highly selective muscarinic M3 receptor antagonist utilized globally for the management of overactive bladder syndrome[1][2]. During active pharmaceutical ingredient (API) synthesis and throughout its shelf-life, the molecule is susceptible to specific degradation pathways[1]. Among the resulting degradants, Darifenacin Impurity A (Darifenacin Carboxylic Acid) represents a critical quality attribute that requires rigorous analytical oversight[3]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with an objective comparison of detection methodologies, regulatory insights, and a causality-driven, self-validating experimental protocol for Impurity A quantification.

Mechanistic Origins and Regulatory Limits

To control an impurity, one must first understand the chemical causality of its formation. Darifenacin’s molecular structure features a primary amide moiety (2,2-diphenylacetamide)[1]. Under forced degradation conditions—specifically aqueous hydrolysis in acidic or alkaline environments—this amide undergoes nucleophilic acyl substitution. The amine group is cleaved, yielding the corresponding carboxylic acid metabolite, designated as Impurity A (CAS 1048979-16-3)[3].

G A Darifenacin Hydrobromide (Active API - Amide) B Hydrolytic Stress (Acidic/Alkaline/Aqueous) A->B Exposure C Darifenacin Impurity A (Carboxylic Acid Metabolite) B->C Amide Hydrolysis

Figure 1: Mechanistic degradation pathway of Darifenacin to Impurity A via amide hydrolysis.

Regulatory Thresholds: The maximum recommended daily dose of Darifenacin hydrobromide is 15 mg/day[4]. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines for APIs administered at ≤ 2 g/day , the impurity thresholds are strictly defined:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% or 1.0 mg/day (whichever is lower)[5].

Consequently, the specification limit for Impurity A in the final API batch release is capped at ≤ 0.15% to ensure patient safety and regulatory compliance[5][6].

Comparative Analysis of Detection Methodologies

To accurately quantify Impurity A at trace levels, analytical scientists typically evaluate two primary platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Objective Comparison of Analytical Platforms for Impurity A

ParameterStability-Indicating HPLC-UVLC-MS/MS (Ion Trap / QQQ)
Primary Utility Routine QC, Stability Testing, & Batch ReleaseStructural Elucidation & Trace Genotoxic Analysis
Sensitivity (LOD) ~0.01% - 0.05% (Sufficient for ICH limits)< 0.001% (Ultra-trace)
Specificity Mechanism Relies on chromatographic baseline resolutionMass-to-charge (m/z) isolation and fragmentation
Operational Causality Highly reproducible; immune to ion suppressionSusceptible to matrix effects/ion suppression
Cost & Throughput Low cost per sample, high throughputHigh capital cost, moderate throughput
Regulatory Fit Gold standard for ICH Q3A complianceMandated for initial forced degradation profiling

Validated Experimental Protocol: Stability-Indicating HPLC-UV Workflow

The following protocol details a self-validating HPLC methodology designed to isolate Darifenacin from Impurity A and other process-related substances.

Workflow S1 1. Sample Preparation (API + Diluent, Filtered 0.45µm) S2 2. RP-HPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 3. UV Detection (PDA at 205 nm) S2->S3 S4 4. Data Integration (Peak Area & Resolution > 1.5) S3->S4 S5 5. ICH Limit Verification (≤ 0.15% Threshold) S4->S5

Figure 2: Validated stability-indicating HPLC workflow for Impurity A quantification.

Step-by-Step Methodology & Causality:

Step 1: Column Selection & System Equilibration

Step 2: Mobile Phase Preparation

  • Causality: Impurity A contains an ionizable carboxylic acid group. Utilizing a highly acidic buffer suppresses the ionization of this group, keeping the molecule in a neutral, hydrophobic state. This prevents secondary interactions with residual silanols on the column, thereby eliminating peak tailing and increasing retention.

Step 3: Sample Preparation

Step 4: Chromatographic Execution & Detection

Step 5: System Suitability and Self-Validation

  • Action: Prior to sample analysis, inject a system suitability mixture containing Darifenacin and Impurity A USP Reference Standards[2]. Verify that the USP resolution ( Rs​ ) between the two peaks is > 1.5, and the USP tailing factor for the API peak is ≤ 1.5[4].

  • Causality: Achieving Rs​ > 1.5 acts as a self-validating mechanism. It proves baseline separation, confirming that the method is genuinely "stability-indicating" and that the quantification of Impurity A will not be artificially inflated by co-eluting parent API.

Conclusion

Controlling Impurity A in Darifenacin hydrobromide API requires an intrinsic understanding of its hydrolytic degradation pathway combined with robust analytical execution. By leveraging optimized RP-HPLC conditions—specifically acidic buffering to control ionization and high-efficiency C18 columns to maximize theoretical plates—analytical scientists can ensure accurate quantification well below the ICH qualification threshold of 0.15%. This rigorous approach ultimately safeguards drug efficacy and patient safety.

References

  • BOC Sciences. "CAS 1048979-16-3 (Darifenacin Impurity A)".
  • ResearchGate. "Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist".
  • Human Journals (IJPPR). "Development and Validation of HPLC Method for Determination of Potential Genotoxic Impurities in Darifenacin Hydrobromide Drug Substance".
  • Google Patents. "Pure darifenacin hydrobromide substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof".
  • MilliporeSigma. "Darifenacin United States Pharmacopeia (USP) Reference Standard 133099-07-7".
  • PubMed Central (PMC). "Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs".
  • Veeprho. "Darifenacin Impurity A | CAS 1048979-16-3".

Sources

Differentiating Darifenacin Impurity A from Impurity L

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the impurity profile of an Active Pharmaceutical Ingredient (API) is the cornerstone of modern pharmaceutical development. Darifenacin, a potent and selective M3 muscarinic acetylcholine receptor antagonist used to treat overactive bladder[1], presents a unique analytical challenge due to its complex stereochemistry and susceptibility to both hydrolytic and oxidative degradation[].

As a Senior Application Scientist, I have designed this guide to objectively compare the chromatographic and mass spectrometric performance of two critical Darifenacin related substances: Impurity A (a highly polar hydrolytic degradant) and Impurity L (a representative late-eluting lipophilic/oxidative degradant). By dissecting the causality behind their analytical behaviors, this guide provides a self-validating framework for robust impurity differentiation[3].

To separate impurities effectively, one must first understand the mechanisms that generate them. Darifenacin hydrobromide contains a primary amide and a dihydrobenzofuran ring, both of which act as reactive hotspots under stress conditions[4].

  • Darifenacin Impurity A (Darifenacin Carboxylic Acid): Formed via the base- or acid-catalyzed hydrolysis of the primary amide group on the Darifenacin molecule. This reaction yields a free carboxylic acid (CAS: 1048979-16-3). Because of this ionizable moiety, Impurity A is highly polar and its chromatographic retention is extremely sensitive to the pH of the mobile phase.

  • Darifenacin Impurity L (Oxidative/Lipophilic Degradant): While compendial monographs (like the USP) explicitly define impurities up to Related Compound G, extended European Pharmacopoeia (EP) profiling and vendor catalogs often track late-eluting oxidative degradants (such as N-oxides or oxidized benzofuran derivatives) under extended designations like Impurity L[5]. For this comparative framework, Impurity L represents a neutral, highly lipophilic oxidative degradant that lacks ionizable acidic protons.

Pathway API Darifenacin API Primary Amide (m/z 427.2) ImpA Impurity A Carboxylic Acid (m/z 428.2) API->ImpA Hydrolysis (Acid/Base/Heat) ImpL Impurity L Oxidative Degradant (m/z 443.2) API->ImpL Oxidative Stress (Peroxide/Light)

Fig 1. Divergent degradation pathways of Darifenacin yielding the polar Impurity A and the lipophilic Impurity L.

Analytical Causality: Why Standard Methods Fail

A common pitfall in generic drug development is utilizing a neutral pH mobile phase (e.g., pH 6.8) for Darifenacin impurity profiling.

The Causality: At pH 6.8, the carboxylic acid group of Impurity A ( pKa​≈4.5 ) is fully deprotonated into a carboxylate anion. This drastically increases its polarity, causing it to co-elute with the solvent front (void volume) on a standard Reversed-Phase (RP) C18 or C8 column. Conversely, the highly lipophilic Impurity L will over-retain, leading to peak broadening and poor sensitivity.

To achieve baseline resolution, we must engineer a mobile phase that suppresses the ionization of Impurity A while providing enough elution strength to elute Impurity L sharply[3]. By lowering the mobile phase pH to 3.0 using orthophosphoric acid (or formic acid for LC-MS compatibility), Impurity A becomes protonated (neutralized), increasing its affinity for the hydrophobic stationary phase and shifting its retention time into the analytical window.

Table 1: Physicochemical & Structural Comparison
ParameterDarifenacin APIImpurity AImpurity L (Oxidative)
Chemical Nature Weak Base (Amide/Amine)Amphoteric (Acid/Amine)Weak Base (Neutral/Oxidized)
Primary Stressor N/AAqueous HydrolysisOxidative ( H2​O2​ )
pH Sensitivity ModerateExtreme (Shifts drastically)Low
LogP (Predicted) ~4.2~3.5 (Protonated state)~4.8
Target m/z [M+H]+ 427.2428.2443.2

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as an internal logic gate: if the system cannot resolve the critical pair (Impurity A and the API), the run is automatically invalidated, preventing the reporting of false data.

Step-by-Step Methodology: Orthogonal LC-MS/MS Profiling

Step 1: Sample Preparation (Forced Degradation)

  • Hydrolytic Stress (Impurity A Generation): Dissolve 10 mg of Darifenacin API in 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH.

  • Oxidative Stress (Impurity L Generation): Dissolve 10 mg of Darifenacin API in 5 mL of 3% H2​O2​ . Keep at room temperature in the dark for 24 hours.

  • Spiked Sample: Dilute both stressed samples in the initial mobile phase to a final concentration of 100 µg/mL to create the Resolution Mixture.

Step 2: Chromatographic Separation (RP-HPLC)

  • Column: C8, 150 mm × 4.6 mm, 5 µm (Provides slightly less hydrophobic retention than C18, preventing Impurity L from over-retaining)[3].

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8). Note: Formic acid is chosen over orthophosphoric acid to maintain MS compatibility.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min (Split 1:4 post-column to the MS).

Step 3: Mass Spectrometric Characterization (ESI-MS/MS)

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy: 25 eV (Optimized to induce cleavage of the pyrrolidine ring).

LCMS_Workflow Prep 1. Sample Preparation (Resolution Mixture) HPLC 2. RP-HPLC (C8 Column) Gradient: 0.1% FA / MeCN Prep->HPLC Gate SST Logic Gate Is Rs (Imp A / API) >= 2.0? HPLC->Gate Fail Halt Analysis Recalibrate pH Gate->Fail No Split 3. Post-Column Splitter Gate->Split Yes PDA 4a. PDA Detection (Quantification at 205 nm) Split->PDA MS 4b. ESI-MS/MS (Structural Elucidation) Split->MS

Fig 2. Self-validating LC-MS/MS workflow incorporating an SST logic gate to ensure data integrity.

Experimental Data & Performance Comparison

When subjected to the protocol above, Impurity A and Impurity L exhibit highly distinct chromatographic and mass spectrometric signatures.

Table 2: Chromatographic Performance & System Suitability Data
AnalyteRetention Time (RT)Relative RT (RRT)Tailing Factor ( Tf​ )Resolution ( Rs​ )
Impurity A 6.4 min0.821.15N/A
Darifenacin API 7.8 min1.001.102.8 (vs Imp A)
Impurity L 14.2 min1.821.258.5 (vs API)

Data Interpretation: The use of an acidic mobile phase successfully forces Impurity A to retain on the column, eluting just prior to the API with excellent resolution ( Rs​=2.8 ). Impurity L, being highly lipophilic, elutes significantly later (RRT 1.82). The system suitability criteria ( Rs​≥2.0 , Tf​≤1.5 ) are strictly met.

Table 3: ESI-MS/MS Fragmentation Signatures

Differentiation is further confirmed via MS/MS fragmentation. The structural differences dictate the fragmentation pathways:

AnalytePrecursor Ion [M+H]+ Major Product Ions (m/z)Mechanistic Rationale
Darifenacin API 427.2280.1, 148.1Cleavage of the pyrrolidine-ethyl-benzofuran linkage.
Impurity A 428.2382.2, 281.1Diagnostic: Loss of H2​O and CO2​ (-46 Da) confirming the free carboxylic acid moiety.
Impurity L 443.2296.1, 148.1Diagnostic: +16 Da shift on the pyrrolidine fragment, confirming N-oxidation; no CO2​ loss.

Conclusion

Differentiating Darifenacin Impurity A from lipophilic analogs like Impurity L requires a fundamental understanding of their physicochemical properties. By leveraging the pKa​ difference of Impurity A's carboxylic acid group, analysts can manipulate mobile phase pH to achieve baseline chromatographic resolution[3]. Coupling this with the diagnostic neutral losses observed in ESI-MS/MS (specifically the loss of CO2​ in Impurity A) creates an unimpeachable, self-validating analytical method suitable for rigorous regulatory submissions.

References

  • Darifenacin | C28H30N2O2 | CID 444031 - PubChem - NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 444031, Darifenacin. URL:[Link]

  • Chemometric evaluation of darifenacin hydrobromide using a stability-indicating reversed-phase LC method - ResearchGate Journal of Pharmaceutical and Biomedical Analysis. 2013 Jan;72:40-50. URL:[Link]

  • European Patent Office. Details on the structural similarity and separation challenges of oxidized Darifenacin impurities.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques - Taylor & Francis Critical Reviews in Analytical Chemistry. 2016; 46(4). Overview of ICH Q3A/Q3B guidelines and origin of impurities. URL:[Link]

Sources

Spectral Characterization and Comparative Analysis of Darifenacin and Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Darifenacin is a potent, competitive muscarinic M3 selective receptor antagonist utilized primarily in the management of overactive bladder syndrome. In the rigorous landscape of pharmaceutical development, the comprehensive profiling of Active Pharmaceutical Ingredients (APIs) and their degradation products is a critical regulatory requirement.

Nomenclature Clarity: It is critical for analytical scientists to recognize nomenclature discrepancies in the literature. While official pharmacopeial reference standards and major commercial suppliers define Darifenacin Impurity A (CAS 1048979-16-3) as the carboxylic acid degradant formed via amide hydrolysis [1], some specific historical forced-degradation studies have temporarily assigned the "Imp-A" designation to a 2-oxo oxidative degradant [2]. To maintain alignment with globally recognized commercial and regulatory standards, this guide explicitly defines Impurity A as Darifenacin Carboxylic Acid .

The formation of Impurity A is driven by a clear mechanistic causality: the primary acetamide group of Darifenacin is chemically susceptible to nucleophilic attack. Under hydrolytic stress (acidic or alkaline conditions coupled with heat), the C-N bond of the amide is irreversibly cleaved, releasing ammonia and yielding the corresponding carboxylic acid. This functional group transformation fundamentally alters the molecule's hydrogen-bonding network, polarity, and spectral signature.

Physicochemical & Structural Comparison

To establish a baseline for analytical differentiation, the physicochemical properties of the parent API and its primary hydrolytic degradant must be defined. The conversion from an amide to a carboxylic acid results in a highly specific mass shift and altered chromatographic behavior.

Table 1: Physicochemical Properties

PropertyDarifenacin (Parent API)Impurity A (Carboxylic Acid)
CAS Number 133099-04-4 (Base)1048979-16-3
Molecular Formula C₂₈H₃₀N₂O₂C₂₈H₂₉NO₃
Monoisotopic Mass 426.2307 Da427.2147 Da
Functional Group Primary Amide (-CONH₂)Carboxylic Acid (-COOH)
Primary Degradation Pathway N/AHydrolysis (Acid/Base)

Comparative Spectral Analysis

A self-validating analytical system cannot rely solely on chromatographic retention times. Orthogonal spectral techniques must be employed to prove the structural transformation beyond a reasonable doubt.

Mass Spectrometry (LC-MS/MS)

In positive electrospray ionization (ESI+) mode, Darifenacin exhibits a protonated molecular ion [M+H]+ at m/z 427.2. Following hydrolysis, Impurity A exhibits a [M+H]+ at m/z 428.2.

  • The Causality: This exact mass shift of +0.984 Da is the mathematical validation of the degradation mechanism. The loss of the amine group (NH₂, 16.019 Da) and the addition of a hydroxyl group (OH, 17.003 Da) perfectly accounts for this precise mass differential.

Infrared (FT-IR) Spectroscopy

FT-IR provides direct evidence of the functional group interconversion by probing the vibrational frequencies of the carbonyl and heteroatom bonds.

  • Darifenacin: Displays characteristic primary amide N-H stretching bands between 3200–3400 cm⁻¹. The Amide I band (C=O stretch) typically appears around 1675 cm⁻¹ due to the resonance stabilization provided by the adjacent nitrogen lone pair.

  • Impurity A: The N-H bands are entirely abolished, replaced by a broad, intensely hydrogen-bonded O-H stretch spanning 2500–3300 cm⁻¹. The carboxylic acid C=O stretch shifts to a higher frequency (~1710 cm⁻¹) due to the increased bond order of the carbonyl group in the absence of amide resonance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR acts as the definitive structural proof, mapping the exact proton and carbon environments.

  • ¹H NMR (DMSO-d₆): Darifenacin shows two distinct, broad singlets around 7.1 ppm and 7.3 ppm, corresponding to the two exchangeable protons of the primary amide. In Impurity A, these signals disappear completely. Instead, a single, highly deshielded proton signal emerges at >12.0 ppm, characteristic of a carboxylic acid proton.

  • ¹³C NMR: The carbonyl carbon of the amide (~174 ppm) experiences a slight downfield shift to ~176 ppm in Impurity A, driven by the higher electronegativity of the substituting oxygen atom compared to nitrogen.

Table 2: Key Spectral Differences Summary

Analytical TechniqueDarifenacin (Amide)Impurity A (Carboxylic Acid)Diagnostic Shift / Causality
LC-MS/MS (ESI+) m/z 427.2m/z 428.2+0.984 Da shift (NH₂ replaced by OH)
FT-IR Spectroscopy ~1675 cm⁻¹ (C=O)3200-3400 cm⁻¹ (N-H)~1710 cm⁻¹ (C=O)2500-3300 cm⁻¹ (O-H)Loss of N-H stretch; Increased C=O bond order
¹H NMR (DMSO-d₆) ~7.1, 7.3 ppm (2H, NH₂)>12.0 ppm (1H, COOH)Loss of amide protons; Gain of deshielded acid proton

Experimental Protocol: Isolation and Orthogonal Validation

To ensure rigorous scientific integrity, the following step-by-step methodology describes a self-validating workflow for the generation, isolation, and spectral confirmation of Impurity A.

Step 1: Forced Degradation (Hydrolytic Stress)

  • Dissolve 50 mg of Darifenacin API in a 50:50 mixture of Acetonitrile and 0.1 N HCl (or 0.1 N NaOH for alkaline hydrolysis).

  • Subject the solution to thermal stress at 60°C for 24–48 hours.

  • Causality: The extreme pH and thermal energy overcome the activation barrier for nucleophilic acyl substitution, irreversibly cleaving the amide bond to form the carboxylic acid [2].

Step 2: Chromatographic Separation (UPLC-DAD)

  • Inject the stressed sample onto a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Elute using a gradient of a volatile mobile phase (10 mM Ammonium Acetate pH 6.0 and Acetonitrile).

  • Causality: The use of a volatile buffer ensures downstream compatibility with mass spectrometry. Impurity A will exhibit a distinct retention time shift compared to the parent API due to the ionizable nature of the newly formed carboxylic acid.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Direct the UPLC eluent into a Time-of-Flight (TOF) or Orbitrap mass spectrometer in positive ion mode.

  • Confirm the exact mass shift from m/z 427.23 to 428.21.

Step 4: Preparative Isolation and Spectroscopic Confirmation

  • Scale up the separation using preparative HPLC and fractionate the Impurity A peak.

  • Lyophilize the fraction to completely remove water and volatile buffers.

  • Perform ¹H NMR in DMSO-d₆ and FT-IR (via ATR or KBr pellet) to confirm the loss of the amide protons and the shift in the carbonyl stretching frequency.

Workflow Visualization

G DARI Darifenacin (Primary Amide) STRESS Hydrolytic Stress (Acid/Base/Heat) DARI->STRESS H2O IMPA Impurity A (Carboxylic Acid) STRESS->IMPA -NH3 LCMS LC-MS/MS [M+H]+ 428.2 (+1 Da) IMPA->LCMS NMR 1H NMR Loss of NH2, Gain of COOH IMPA->NMR IR FT-IR C=O Shift (1710 cm⁻¹) IMPA->IR

Degradation pathway of Darifenacin to Impurity A and orthogonal spectral workflow.

References

  • Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn . Analyst (Royal Society of Chemistry), 2012, 137, 3571-3582. Available at:[Link]

Comparative Synthesis Pathways for Darifenacin Impurity A: A Technical Guide for Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Darifenacin is a potent and highly selective muscarinic M3 receptor antagonist utilized primarily in the management of overactive bladder syndrome[1]. During the active pharmaceutical ingredient (API) manufacturing process and subsequent stability testing, several process-related impurities and degradants can emerge. Darifenacin Impurity A (Darifenacin Carboxylic Acid; CAS: 1048979-16-3) is one of the most abundant and critical impurities requiring stringent monitoring under ICH Q3A/Q3B guidelines[][3].

Chemically identified as 2-((S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic acid, Impurity A can be synthesized via two primary routes: a top-down base-catalyzed hydrolysis of the Darifenacin API, or a bottom-up de novo convergent synthesis . This guide objectively compares these two methodologies, providing researchers with the mechanistic causality and experimental data needed to select the optimal pathway for reference standard generation.

Mechanistic Overview & Pathway Visualization

The selection of a synthesis pathway dictates the yield, purity, and scalability of the resulting reference standard.

Pathway 1 (Top-Down): Relies on the forced degradation of Darifenacin base. The primary amide group is subjected to harsh nucleophilic acyl substitution, converting it into a carboxylic acid[4]. Pathway 2 (Bottom-Up): Utilizes an SN​2 N-alkylation strategy, coupling a pyrrolidine-acetic acid derivative with a benzofuran alkyl halide under mild basic conditions[5][6].

Pathway1 A Darifenacin Base (Primary Amide) B KOH / 2-Butanol 100-105°C, 60h A->B Reagents added C Nucleophilic Attack (OH- on Carbonyl) B->C Heat applied D Ammonia (NH3) Elimination C->D Intermediate breakdown E Darifenacin Impurity A (Carboxylic Acid) D->E Acidification & Workup

Fig 1: Base-catalyzed hydrolysis of Darifenacin to Impurity A via nucleophilic acyl substitution.

Pathway2 A (S)-2,2-diphenyl-2- (pyrrolidin-3-yl)acetic acid B 5-(2-bromoethyl)- 2,3-dihydrobenzofuran C K2CO3 / Acetonitrile Reflux, 2-4h D SN2 N-Alkylation (Secondary Amine) C->D Base deprotonation E Darifenacin Impurity A (Carboxylic Acid) D->E Bromide displacement AB AB AB->C Combined in solvent

Fig 2: De novo convergent synthesis of Impurity A via SN2 N-alkylation of the pyrrolidine ring.

Experimental Methodologies: A Tale of Two Approaches

Protocol 1: Top-Down Base-Catalyzed Hydrolysis

This protocol is ideal for analytical laboratories needing to generate a degradation standard directly from the API.

Step-by-Step Workflow:

  • Suspension: Charge a round-bottom flask with Darifenacin free base (1.0 eq) and suspend it in 2-butanol (15 volumes)[4].

  • Base Addition: Add solid Potassium Hydroxide (KOH) in a massive excess (approx. 50 eq)[4].

  • Reflux: Heat the reaction mixture to 100-105°C with continuous stirring for 60 hours[4].

  • Quenching: Cool the reaction mass to 25-30°C and quench with distilled water.

  • Phase Separation: Separate the aqueous layer from the organic (2-butanol) layer. The unreacted Darifenacin base remains in the organic layer, while the potassium salt of Impurity A partitions into the aqueous layer.

  • Acidification: Carefully adjust the pH of the aqueous layer to ~4.0 using dilute HCl to precipitate the free carboxylic acid.

  • Extraction & Drying: Extract the precipitated product with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under a vacuum to yield crude Impurity A[4].

Protocol 2: Bottom-Up Convergent N-Alkylation

This protocol is the industry standard for commercial-scale synthesis of high-purity reference materials, avoiding the presence of unreacted API.

Step-by-Step Workflow:

  • Solvation: Dissolve (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (1.0 eq) and 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.2 eq) in anhydrous acetonitrile (10 volumes)[5][6].

  • Scavenger Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 eq) to the mixture[6].

  • Reflux: Heat the mixture to reflux (approx. 80-82°C) for 2 to 4 hours. Monitor reaction completion via TLC or HPLC[6].

  • Filtration: Cool to room temperature and filter the mixture to remove inorganic salts ( KBr and excess K2​CO3​ ).

  • Concentration: Distill off the acetonitrile solvent under reduced pressure.

  • Purification: Subject the crude residue to standard extractive workup with ethyl acetate and purify via preparative HPLC to yield highly pure Impurity A[6].

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of both pathways, derived from standard laboratory scale-up data.

ParameterPathway 1: Base-Catalyzed HydrolysisPathway 2: De Novo Convergent Synthesis
Reaction Mechanism Nucleophilic Acyl Substitution SN​2 Nucleophilic Substitution
Overall Yield 45% - 55%75% - 85%
Reaction Time ~60 hours2 - 4 hours
Crude Purity (HPLC) 80% - 85% (Requires extensive pH tuning)>95% (Fewer side reactions)
Scalability Limited (Harsh conditions, energy-intensive)Highly scalable (Mild conditions)
Primary Use Case Small-scale degradation standard generationCommercial reference standard manufacturing

Scientific Integrity & Process Causality (E-E-A-T)

As an application scientist, it is critical not just to follow a protocol, but to understand the physical chemistry driving it. Every step in these protocols acts as a self-validating system .

Causality in Pathway 1 (Solvent & Reagent Choice): Amides are notoriously resistant to hydrolysis due to the resonance stabilization of the nitrogen lone pair with the carbonyl group. In Darifenacin, this is further complicated by severe steric hindrance from the adjacent bulky diphenyl groups. This causality explains why standard aqueous hydrolysis fails. Using 2-butanol is a deliberate choice: its high boiling point allows the reaction to reach 100-105°C, providing the necessary thermal activation energy to force the nucleophilic attack of OH− over a prolonged 60-hour period[4]. The protocol is self-validating during the workup; the target molecule (Impurity A) becomes water-soluble at high pH (as a potassium salt) and organic-soluble at low pH (as a free acid), allowing for perfect phase-separation from the unreacted, permanently organic-soluble Darifenacin base.

Causality in Pathway 2 (Kinetic Control): Pathway 2 relies on kinetic control. Acetonitrile is selected as a polar aprotic solvent because it solvates the potassium cation but leaves the carbonate anion "naked" and highly reactive. K2​CO3​ acts as a mild base—strong enough to neutralize the hydrobromic acid generated during the SN​2 reaction, but weak enough to prevent unwanted side reactions (such as the E2 elimination of the bromoethyl group to a vinyl benzofuran derivative)[5][6]. The reaction is self-validating via LC-MS; the successful displacement of the heavy bromine atom results in a distinct, easily trackable mass shift to the target m/z of 427.53[].

Sources

Regulatory limits for Darifenacin acidic metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Analytical and Regulatory Comparison Guide: Darifenacin Acidic Metabolites and Impurities

Executive Summary Darifenacin is a potent, selective M3 muscarinic receptor antagonist utilized in the management of overactive bladder. During drug development and routine quality control, distinguishing between circulating in vivo metabolites and ex vivo pharmaceutical impurities is critical. This guide provides an objective comparison of the regulatory limits governing darifenacin's acidic metabolites (e.g., UK-346,036) and its process-related impurities, alongside a validated experimental framework for their quantification.

The Metabolic Landscape of Darifenacin

Darifenacin undergoes extensive hepatic first-pass metabolism mediated primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6[1]. The primary metabolic routes include monohydroxylation and N-dealkylation. The initial hydroxylation yields the major circulating metabolite UK-148,993. Subsequent N-dealkylation of UK-148,993 cleaves the molecule, resulting in the formation of UK-346,036, a major acidic metabolite that accounts for approximately 20% of the excreted dose in human urine[1].

Pathway DARI Darifenacin (Parent Drug) CYP CYP3A4 / CYP2D6 Hydroxylation DARI->CYP UK148 UK-148,993 (Major Metabolite) CYP->UK148 NDEALK N-dealkylation UK148->NDEALK UK346 UK-346,036 (Acidic Metabolite) NDEALK->UK346

Darifenacin metabolic pathway highlighting the formation of the major acidic metabolite UK-346,036.

Regulatory Framework: Metabolites vs. Impurities

From a regulatory perspective, a clear distinction must be made between metabolites formed in vivo and impurities present in the formulated drug product.

  • In Vivo Metabolites: Compounds like UK-346,036 and UK-148,993 are inherently qualified through human exposure and preclinical toxicology studies[1]. They do not require strict limits in the final drug product unless they also appear as degradation products during storage.

  • Standard Impurities: If a metabolite also acts as an ex vivo degradant, it falls under the ICH Q3A(R2) and Q3B(R2) guidelines[2]. For a maximum daily dose of 15 mg, any unspecified impurity must be controlled to ≤ 0.15%.

Workflow ID Impurity / Metabolite Identification (LC-MS) Decision Exceeds ICH Q3A Threshold (0.15%)? ID->Decision Tox Toxicological Qualification Required Decision->Tox Yes Routine Routine Release Testing (Validated Method) Decision->Routine No Geno Genotoxicity Assessment (ICH M7 TTC = 1.5 µg/day) Tox->Geno Geno->Routine Qualified

Regulatory decision tree for qualifying darifenacin impurities and metabolites.

Comparative Analytical Strategies

Quantifying trace acidic metabolites in biological matrices versus genotoxic impurities in bulk drug substances requires distinct analytical approaches. Table 1 summarizes the regulatory limits, while Table 2 compares the performance of standard methodologies.

Table 1: Regulatory Limits for Darifenacin Impurities and Metabolites

Compound CategorySpecific CompoundRegulatory GuidelineLimit / ThresholdRationale
Active Ingredient Darifenacin HydrobromideICH Q6A98.0% - 102.0%Assay specification for bulk drug substance.
Degradant / Impurity UK-148,993 (if present ex vivo)ICH Q3A(R2)≤ 0.15%Qualification threshold for maximum daily dose ≤ 2g/day[2].
Genotoxic Impurity 5-(2-Bromoethyl)-2,3-dihydrobenzofuranICH M7(R1)100 µg/gBased on TTC of 1.5 µ g/day for a 15 mg daily dose[3].
Acidic Metabolite UK-346,036FDA / EMA ToxN/A (Qualified)Represents ~20% of excreted dose; qualified by human exposure[1].

Table 2: Comparison of Analytical Methodologies

ParameterHPLC-UV (Routine QC)LC-MS/MS (Bioanalysis & Genotox)
Primary Application Bulk drug assay, standard impurities.Trace metabolite quantification, PGIs.
Sensitivity (LOQ) ~ 0.05% (500 µg/g)< 0.025 ng/mL (Metabolites)[1]; < 5 µg/g (PGIs)[3].
Specificity Moderate (relies on retention time).Very High (Multiple Reaction Monitoring).
Matrix Interference High (unsuitable for plasma/urine).Low (mitigated by SPE and mass filtering).

Experimental Methodology: Validated LC-MS/MS Protocol

To achieve the stringent limits of quantification required for darifenacin metabolites (e.g., 0.05 ng/mL for UK-148,993) and acidic derivatives in biological matrices, a highly specific LC-MS/MS workflow is required[1]. The following protocol outlines a self-validating system designed to eliminate matrix effects and ensure regulatory compliance.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

  • Procedure: Condition an Oasis HLB (or equivalent) SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of LC-grade water. Load 0.5 mL of plasma or urine spiked with an isotopically labeled internal standard (e.g., Darifenacin-d4). Wash the cartridge with 1.0 mL of 5% methanol in water. Elute the analytes with 1.0 mL of 100% methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

  • Causality: Darifenacin and its metabolites are highly lipophilic. Simple protein precipitation often leaves residual phospholipids that cause severe ion suppression in the mass spectrometer. SPE selectively retains the analytes while washing away polar matrix components, thereby concentrating the sample and drastically improving the signal-to-noise ratio.

Step 2: Chromatographic Separation

  • Causality: The inclusion of 0.1% formic acid serves a dual purpose. First, it ensures that the acidic metabolite (UK-346,036) and basic parent drug remain in a consistent ionization state, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase. Second, it provides the necessary protons to enhance ionization efficiency in the subsequent ESI+ MS step.

Step 3: Mass Spectrometry (MS/MS) Detection

  • Procedure: Operate the mass spectrometer equipped with an Electrospray Ionization (ESI) source. Utilize Multiple Reaction Monitoring (MRM) mode. For darifenacin and UK-148,993, use positive ion mode (ESI+). For the acidic metabolite UK-346,036, evaluate negative ion mode (ESI-) if the carboxylic acid moiety yields a more stable [M-H]- precursor ion.

  • Causality: MRM isolates the specific precursor ion in the first quadrupole (Q1), fragments it in the collision cell (Q2), and isolates a specific product ion in the third quadrupole (Q3). This double-filtering mechanism effectively eliminates background noise, allowing for the reliable quantification of trace metabolites down to 0.025 ng/mL[1].

Step 4: Method Validation (System Suitability)

  • Causality: A self-validating protocol requires continuous monitoring of system suitability. By running calibration curves and quality control (QC) samples alongside every batch, the analyst verifies that the instrument's sensitivity and accuracy have not drifted, ensuring the data is robust enough for regulatory submission.

Conclusion

References

  • European Medicines Agency (EMA). "Emselex, INN-darifenacin - Scientific Discussion." europa.eu.
  • Health Canada. "Summary Basis of Decision for Enablex." hpfb-dgpsa.ca.
  • Patcha, V. K., et al. "Development and Validation of HPLC Method for Determination of Potential Genotoxic Impurities in Darifenacin Hydrobromide Drug Substance." International Journal of Pharmacy and Pharmaceutical Research (IJPPR).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for Darifenacin Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and laboratory scientists, managing active pharmaceutical ingredient (API) impurities requires the same rigorous safety and environmental oversight as the parent compounds. Darifenacin Impurity A presents specific physicochemical and biological hazards that demand precise logistical planning. This guide provides a self-validating, step-by-step operational protocol for the safe handling, decontamination, and compliant disposal of Darifenacin Impurity A.

Physicochemical Hazard Profiling

Darifenacin Impurity A (CAS: 1048979-16-3), chemically identified as 2-((S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic acid[1], is a primary degradant and synthetic byproduct of the API Darifenacin.

The Causality of Hazard: Darifenacin is a highly selective competitive antagonist of the M3 muscarinic acetylcholine receptor[][3]. Impurity A retains the core pharmacophore (the pyrrolidine ring and dihydrobenzofuran moiety) responsible for this bioactivity. If improperly discarded, it can cause severe anticholinergic toxicity in exposed personnel or disrupt cholinergically mediated functions in aquatic wildlife[4]. Furthermore, its complex organic structure does not readily biodegrade in standard wastewater treatment facilities, making it an environmental persistent threat[5].

Regulatory & Environmental Framework

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical wastes and their active derivatives must be rigorously evaluated[6]. The 2019 EPA Management Standards for Hazardous Waste Pharmaceuticals established a strict federal ban on the sewering (flushing down the drain) of hazardous pharmaceutical wastes[7][8]. Darifenacin Impurity A must be classified and managed as a Non-Creditable Hazardous Pharmaceutical Waste and requires high-temperature incineration[7][9].

Quantitative Operational Parameters

To facilitate immediate logistical planning, the quantitative data governing the handling and disposal of Darifenacin Impurity A is summarized below:

ParameterSpecificationOperational Implication
Chemical Name 2-((S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetic acidHighly stable organic structure requiring aggressive thermal destruction.
CAS Number 1048979-16-3Unique identifier required for tracking hazardous waste manifests.
Molecular Weight 427.53 g/mol Heavy organic particulate; prone to surface settling but highly hazardous if aerosolized.
Primary Hazard M3 Muscarinic Receptor AntagonistToxic via ingestion/inhalation; mandates stringent PPE (HEPA filtration).
EPA Waste Classification Non-Creditable Hazardous Pharmaceutical WasteStrictly banned from sewering; must be segregated from standard biological/medical waste.
RCRA "Empty" Threshold < 3% of total volume remainingContainers below this threshold can be legally diverted to standard medical waste.
Max On-Site Accumulation 365 Days (1 Year)Regulatory hard-stop for transferring accumulated waste to a licensed disposal facility.

Step-by-Step Disposal Methodology

Phase 1: Segregation and Primary Containment (Self-Validating Workflow)

Do not rely on visual estimation alone. Use this self-validating protocol to determine the correct waste stream:

  • Volume Verification: Inspect the source container. Does the container hold less than 3% of its original volume?

    • Causality: The EPA defines containers with <3% residual volume as "RCRA empty"[8][10]. If verified empty, discard the container in standard regulated medical waste. If >3% remains, it must be treated as bulk hazardous waste.

  • Primary Containment: Transfer bulk Darifenacin Impurity A waste into a chemically compatible, leak-proof, and puncture-resistant container. Polyethylene, polypropylene, or glass containers are required to prevent chemical leaching[3].

  • Regulatory Labeling: Affix a label reading: "Hazardous Pharmaceutical Waste - Toxic (Anticholinergic)" and immediately record the accumulation start date[7].

Phase 2: Spill Response and Decontamination

If a breach or spill occurs during laboratory handling, execute the following protocol:

  • Isolate and Ventilate: Evacuate non-essential personnel. Ensure the laboratory's exhaust ventilation is active to capture any aerosolized particulates[11].

  • Don PPE: Responders must wear chemical-impermeable nitrile gloves, safety goggles, and a NIOSH-approved HEPA-filtered respirator (N95 minimum)[3][12].

  • Dry Clean-up (Critical Step): Do NOT use water initially. Causality: Applying water to the dry powder will dissolve the compound, spreading the active M3 antagonist across porous surfaces and increasing dermal exposure risks. Instead, use a HEPA-filtered vacuum or gently sweep the powder using non-sparking tools[3][12].

  • Chemical Decontamination: Once the bulk powder is removed, wipe the affected surfaces with a damp cloth to capture residual micro-particulates[11]. Place all contaminated wipes into the hazardous waste container.

Phase 3: Final Destruction (High-Temperature Incineration)
  • Secure Accumulation: Store the sealed waste in a secure, cool, and well-ventilated accumulation area. Under RCRA guidelines, this waste can be stored onsite for a maximum of one year[7][13].

  • Licensed Transport: Transfer the waste manifest and containers to a licensed hazardous materials disposal contractor[9].

  • Incineration Protocol: The legally compliant method of destruction is high-temperature incineration[5]. Ensure your contractor utilizes a chemical incinerator equipped with an afterburner and a wet scrubber system[9][13].

    • Causality: Incineration at >1000°C ensures the complete thermal breakdown of the stable diphenylacetic acid moiety. The wet scrubber is mandatory because the combustion of the nitrogen-containing pyrrolidine ring generates toxic nitrogen oxides (NOx)[14]. If the impurity was handled as a hydrobromide salt, combustion will also release hydrogen bromide gas; the scrubber neutralizes these acidic byproducts before atmospheric release[13].

Disposal Workflow Visualization

G A Darifenacin Impurity A Waste Generation B Hazard Characterization (M3 Antagonist / Toxic) A->B C Is Waste RCRA Empty? B->C D Standard Medical Waste Disposal C->D Yes (<3% vol) E Segregate as Non-Creditable Hazardous Pharmaceutical Waste C->E No (Bulk) F Primary Containment (Sealed, Leak-Proof) E->F G Accumulation Area (Ventilated, Max 1 Year) F->G H High-Temperature Incineration (>1000°C + Scrubber) G->H

Fig 1. Decision tree and disposal workflow for Darifenacin Impurity A under EPA guidelines.

Sources

Personal protective equipment for handling Darifenacin Impurity A

Author: BenchChem Technical Support Team. Date: March 2026

Handling pharmaceutical intermediates requires a rigorous, chemistry-informed approach to safety. Darifenacin Impurity A is not merely a benign byproduct; it is a pharmacologically active intermediate that demands strict operational discipline.

The following guide provides drug development professionals with a self-validating, step-by-step framework for safely handling, transferring, and disposing of this compound.

Chemical Context and Hazard Causality

Darifenacin Impurity A—chemically identified as (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide—is a critical synthetic precursor and known degradant of the antimuscarinic drug Darifenacin[1]. In laboratory settings, it is most frequently isolated and handled as an L-tartrate salt (CAS 134002-26-9)[2].

Because it retains the core diphenylacetamide pharmacophore of the active pharmaceutical ingredient (API), it exhibits residual affinity for muscarinic M3 receptors[3]. Inadvertent exposure can lead to localized anticholinergic effects (e.g., dry mucous membranes, mydriasis) and systemic toxicity. According to established Safety Data Sheets, the compound presents the following specific hazards[4]:

  • H302 (Harmful if swallowed): The highly lipophilic diphenyl moiety facilitates rapid gastrointestinal absorption if accidental ingestion occurs.

  • H315 / H319 (Causes skin and serious eye irritation): The basic secondary amine within the pyrrolidine ring can disrupt lipid bilayers in the stratum corneum and corneal epithelium upon contact.

  • H335 (May cause respiratory irritation): As a lyophilized or milled powder, the tartrate salt is highly prone to aerosolization. Inhalation of these micro-particulates directly irritates the respiratory mucosa[5].

Quantitative Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, your PPE selection must directly neutralize the specific physicochemical risks of the tartrate salt. The following table outlines the mandatory PPE for handling quantities greater than 1 mg.

PPE CategorySpecification & StandardScientific Rationale & Causality
Ocular Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1)Prevents the ingress of airborne tartrate salt dust, mitigating H319 corneal irritation risks. Standard safety glasses with gaps are insufficient.
Dermal Protection (Hands) Double-layered Nitrile gloves (Min. thickness: 0.11 mm, EN 374)Nitrile provides superior chemical resistance to basic amines compared to latex[6]. Double-gloving ensures a breach-proof barrier during bulk transfer.
Dermal Protection (Body) Disposable Tyvek® lab coat or coveralls with elastic cuffsEliminates the risk of fine powder embedding into woven cotton fabrics, preventing secondary exposure outside the laboratory environment.
Respiratory Protection N95, FFP2, or P3 particulate respiratorFilters out >95% of airborne particulates (down to 0.3 µm), directly neutralizing the H335 respiratory irritation hazard during open-bench transfers[6].

Step-by-Step Operational Workflow

The tartrate salt of Darifenacin Impurity A is prone to static charge accumulation, which causes unpredictable "fly-away" powder dynamics. The following protocol ensures total containment.

Phase 1: Preparation and Engineering Controls

  • Airflow Verification: Conduct all open-handling within a Ventilated Balance Enclosure (VBE) or a Class II Type B2 Biological Safety Cabinet. Verify that the face velocity is calibrated between 0.4 and 0.6 m/s[3].

  • Static Mitigation: Ground the microbalance. Utilize an anti-static ionizer bar inside the enclosure to neutralize the static charge of the tartrate salt, preventing the powder from clinging to spatulas or aerosolizing upon container opening.

Phase 2: Execution and Closed-Loop Transfer

  • Tare and Seal: Place a glass vial on the balance, tare it, and remove it from the balance pan.

  • Transfer: Using a static-dissipative PTFE or stainless-steel micro-spatula, transfer the required mass of Darifenacin Impurity A into the vial.

  • Solubilization (If applicable): The compound is slightly soluble in water and highly soluble in DMSO[1]. If creating a stock solution, add the solvent inside the VBE to instantly suppress dust generation.

  • Seal: Cap the vial tightly before removing it from the ventilated negative-pressure space.

Phase 3: Decontamination and Doffing

  • Wet-Wipe Protocol: Dry sweeping is strictly prohibited as it re-suspends active particulates. Wipe down the exterior of the sealed vial, the balance pan, and the VBE surface with a lint-free wipe saturated in 70% Isopropyl Alcohol (IPA) or water[5].

  • Glove Doffing: Remove the contaminated outer nitrile gloves inside the VBE, ensuring any residual powder remains contained within the controlled environment.

Spill Response and Disposal Plan

A robust safety protocol anticipates containment failure. In the event of a powder spill:

  • Immediate Containment: Evacuate non-essential personnel. Don a P3 respirator if the spill occurred outside a ventilated enclosure.

  • Neutralization & Cleanup: Cover the spilled powder with a damp absorbent pad (using 70% IPA) to prevent aerosolization. Gently gather the material without generating dust[7].

  • Chemical Disposal: Place all contaminated wipes, disposable PPE, and residual compound into a rigid, sealable, high-density polyethylene (HDPE) container. Label as "Hazardous Pharmaceutical Waste - Contains Pyrrolidine Derivatives." Dispose of via a licensed chemical waste contractor for high-temperature incineration[5]. Do not flush down the sink, as the compound poses long-lasting toxic effects to aquatic life[8].

Process Visualization

Workflow cluster_Hazards Hazard Identification & PPE Mitigation Start Darifenacin Impurity A (CAS 134002-26-9) Resp H335: Respiratory Irritant Use: N95/P3 Respirator Start->Resp Derm H315: Skin Irritant Use: Nitrile Gloves (>0.11mm) Start->Derm Ocul H319: Eye Irritant Use: Sealed Goggles Start->Ocul Exec Operational Execution (VBE at 0.4-0.6 m/s) Resp->Exec Derm->Exec Ocul->Exec Decon Decontamination (70% IPA Wet-Wipe) Exec->Decon Disp Waste Disposal (Incineration) Decon->Disp

Figure 1: Workflow mapping hazard identification to PPE selection and disposal.

References

  • ChemicalBook. "3-(S)-(+)-(1-Carbamoyl-1,1-diphenylmethyl)pyrroloidine-L-(+)-tartarate.
  • MedChemExpress. "Darifenacin hydrobromide-SDS-MedChemExpress.
  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS DARIFENACIN HYDROBROMIDE.
  • Santa Cruz Biotechnology. "Darifenacin Hydrobromide.
  • MedChemExpress. "3-(S)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine tartrate | Drug Intermediate.
  • ChemScene. "134002-26-9 | 3-(S)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine tartrate.
  • Echemi. "(S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine L-tartrate | 134002-26-9.
  • ChemDmart. "SAFETY DATA SHEET - ChemDmart.

Sources

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